molecular formula C9H9NO3 B1421368 Methyl 4-amino-3-formylbenzoate CAS No. 841296-15-9

Methyl 4-amino-3-formylbenzoate

Cat. No.: B1421368
CAS No.: 841296-15-9
M. Wt: 179.17 g/mol
InChI Key: VNDSSJJSVMYZKF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-formylbenzoate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDSSJJSVMYZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677239
Record name Methyl 4-amino-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841296-15-9
Record name Methyl 4-amino-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-amino-3-formylbenzoate" synthesis from 4-nitro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3-formylbenzoate from 4-nitro-3-formylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, starting from 4-nitro-3-formylbenzoic acid. The synthesis is approached as a strategic two-step process: initial esterification of the carboxylic acid followed by the chemoselective reduction of the nitro group. This document delves into the mechanistic underpinnings of each transformation, offers a comparative analysis of various synthetic methodologies, and provides detailed, field-tested experimental protocols. Emphasis is placed on explaining the rationale behind procedural choices, ensuring safety, and validating outcomes. The recommended primary pathway utilizes a Fischer-Speier esterification followed by a robust and selective nitro group reduction using sodium dithionite, which circumvents the hazards of catalytic hydrogenation and the challenging workup of metal-acid systems.

Introduction

This compound is a trifunctional aromatic compound featuring an amine, an aldehyde, and a methyl ester. This unique arrangement of functional groups makes it a highly versatile intermediate for the synthesis of complex heterocyclic scaffolds, which are prevalent in many pharmaceutical agents and functional materials. The strategic synthesis from the readily available 4-nitro-3-formylbenzoic acid presents a practical and efficient route to this key intermediate. The core challenge of this synthesis lies in the judicious selection of reagents and conditions to achieve high yields while preserving the sensitive aldehyde and ester functionalities, particularly during the critical nitro group reduction step.

Overall Synthetic Strategy

The conversion of 4-nitro-3-formylbenzoic acid to this compound is most effectively executed in two distinct steps. The order of these operations is critical for the success of the synthesis.

  • Step 1: Esterification: The carboxylic acid moiety is converted to a methyl ester. Performing this step first protects the acidic proton, which could interfere with certain reduction conditions, and simplifies purification.

  • Step 2: Nitro Group Reduction: The nitro group is selectively reduced to a primary amine. This is the most delicate step, as the chosen reducing agent must not affect the newly formed ester or the existing aldehyde group.

This strategic sequence is outlined in the workflow below.

Synthetic_Workflow Start 4-nitro-3-formylbenzoic acid reagent1 Step 1: Esterification (CH₃OH, H₂SO₄ cat.) Start->reagent1 Intermediate Methyl 4-nitro-3-formylbenzoate reagent2 Step 2: Reduction (e.g., Na₂S₂O₄) Intermediate->reagent2 Product This compound reagent1->Intermediate reagent2->Product

Caption: High-level two-step synthetic pathway.

Step 1: Fischer-Speier Esterification

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via the Fischer-Speier esterification. This is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

Mechanistic Rationale

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. A series of proton transfers follows, culminating in the elimination of a water molecule and regeneration of the acid catalyst, yielding the methyl ester. This equilibrium-driven reaction is pushed toward the product by using a large excess of the alcohol (methanol), which also serves as the solvent.

Detailed Experimental Protocol

Objective: To synthesize Methyl 4-nitro-3-formylbenzoate.

Materials:

Reagent Formula M.W. ( g/mol ) Amount Moles
4-nitro-3-formylbenzoic acid C₈H₅NO₅ 195.13 10.0 g 51.2 mmol
Methanol (Anhydrous) CH₃OH 32.04 150 mL -

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-3-formylbenzoic acid (10.0 g, 51.2 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir to suspend the solid. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension. The addition is exothermic.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol to approximately one-third of the original volume using a rotary evaporator. c. Slowly pour the concentrated mixture into a beaker containing 300 mL of ice-cold water with stirring. A solid precipitate should form. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acid. e. Dry the collected solid under vacuum to yield Methyl 4-nitro-3-formylbenzoate, typically as a pale yellow powder.

Expected Outcome: Yields are generally high, often >90%. The product can be used in the next step without further purification if TLC analysis shows sufficient purity.

Step 2: Chemoselective Nitro Group Reduction

This step is the most critical part of the synthesis. The goal is to reduce the aromatic nitro group to an amine while leaving the aldehyde and ester groups untouched. Several methods exist for nitroarene reduction, each with distinct advantages and disadvantages.[1]

Mechanistic Overview

The reduction of a nitro group to an aniline is a six-electron process that proceeds through several intermediates.[1][2][3] The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), which is finally reduced to the target amine (R-NH₂).[4] The choice of reducing agent determines the reaction conditions and the potential for side reactions.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is paramount for achieving high chemoselectivity and yield.

MethodReagents & ConditionsProsConsKey Safety Concerns
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂, RT, 1-5 atmHigh efficiency, clean (byproduct is H₂O), catalyst is recyclable.[5][6]Potential for over-reduction of the aldehyde; requires specialized pressure equipment; catalyst can be pyrophoric.[7][8]Highly flammable H₂ gas; pyrophoric nature of used catalyst requires careful handling and quenching.[9][10][11][12]
Metal/Acid Reduction Fe/AcOH or SnCl₂/HClInexpensive and effective.[5][13]Requires stoichiometric amounts of metal; workup is often difficult due to formation of gelatinous metal oxides/hydroxides; harsh acidic conditions may hydrolyze the ester.[14][15][16]Strongly acidic and corrosive reagents; exothermic reactions require careful temperature control.
Sodium Dithionite Na₂S₂O₄, aq. solvent systemMild conditions, excellent chemoselectivity (spares aldehydes, esters), metal-free, simple workup.[17][18][19]Requires stoichiometric amounts; reaction in aqueous media can pose solubility challenges for some substrates.Generally low hazard profile compared to other methods.[18]

Causality of Choice: For this specific transformation, Sodium Dithionite (Na₂S₂O₄) emerges as the superior choice. Its well-documented ability to selectively reduce nitro groups in the presence of aldehydes and esters makes it ideal.[19] It avoids the significant explosion and fire hazards associated with catalytic hydrogenation and the cumbersome, often low-yielding workups of metal-acid reductions.

Reduction_Comparison cluster_0 Catalytic Hydrogenation (H₂/Pd-C) cluster_1 Sodium Dithionite (Na₂S₂O₄) H_Setup Setup Specialized pressure vessel, Inert atmosphere purge H_Exec Execution Pressurize with H₂ gas, Monitor uptake H_Setup->H_Exec H_Workup Workup Careful filtration of pyrophoric catalyst (Celite®) H_Exec->H_Workup H_Safety Major Hazard Explosion/Fire Risk (H₂ gas, pyrophoric Pd/C) H_Workup->H_Safety D_Setup Setup Standard glassware, Biphasic solvent system D_Exec Execution Add Na₂S₂O₄ solution, Stir at RT or gentle heat D_Setup->D_Exec D_Workup Workup Liquid-liquid extraction, Standard purification D_Exec->D_Workup D_Safety Minor Hazard Standard reagent handling, Low operational risk D_Workup->D_Safety

Caption: Workflow and hazard comparison for reduction methods.

Recommended Protocol: Sodium Dithionite Reduction

Objective: To synthesize this compound.

Materials:

Reagent Formula M.W. ( g/mol ) Amount Moles
Methyl 4-nitro-3-formylbenzoate C₉H₇NO₅ 209.16 5.0 g 23.9 mmol
Sodium Dithionite Na₂S₂O₄ 174.11 16.6 g 95.6 mmol (4 eq)
Tetrahydrofuran (THF) C₄H₈O 72.11 100 mL -
Water H₂O 18.02 100 mL -
Ethyl Acetate C₄H₈O₂ 88.11 300 mL -

| Saturated NaCl (Brine) | - | - | 50 mL | - |

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve Methyl 4-nitro-3-formylbenzoate (5.0 g, 23.9 mmol) in THF (100 mL).

  • Reagent Preparation: In a separate beaker, dissolve sodium dithionite (16.6 g, 95.6 mmol) in water (100 mL).

  • Reaction Execution: Add the aqueous sodium dithionite solution to the stirred THF solution of the nitro compound at room temperature. The reaction is typically exothermic and may be accompanied by a color change from yellow to colorless. Stir vigorously at room temperature for 2-3 hours, monitoring by TLC.

  • Work-up and Isolation: a. Transfer the reaction mixture to a 1 L separatory funnel. b. Add ethyl acetate (150 mL) and shake. Separate the organic layer. c. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).[19] d. Combine all organic extracts and wash with saturated brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Safety and Handling

Professional laboratory safety practices are mandatory. All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Hazard Analysis of Key Reagents
SubstanceCAS No.Key Hazards
4-nitro-3-formylbenzoic acid6339-55-5Irritant; handle with care.
Sulfuric Acid7664-93-9Severe skin and eye burns; highly corrosive.[20][21]
Sodium Dithionite7775-14-6May be harmful if swallowed; self-heating in large quantities.
Palladium on Carbon (10%)7440-05-3Flammable solid; potentially pyrophoric after use.[9][10]
Hydrogen Gas1333-74-0Extremely flammable gas; forms explosive mixtures with air.[8][11][12]
This compound212322-17-3May cause skin, eye, and respiratory irritation.[22][23]
Procedural Safety Recommendations
  • Esterification: The addition of concentrated sulfuric acid to methanol is highly exothermic and should be done slowly and with cooling if necessary.

  • Catalytic Hydrogenation (If Used): This procedure carries significant risk.[8][10]

    • Ensure all glassware is free of cracks and rated for vacuum/pressure.[10]

    • The reaction system must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen to prevent the formation of an explosive mixture.[9][11]

    • The palladium catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. Quench the catalyst by carefully filtering it over a pad of Celite® and immediately submerging the filter cake in water.[9]

Summary and Outlook

The synthesis of this compound from 4-nitro-3-formylbenzoic acid is reliably achieved through a two-step sequence of Fischer-Speier esterification and subsequent chemoselective nitro group reduction. While several reduction methods are viable, the use of sodium dithionite offers an optimal balance of efficiency, selectivity, and operational safety, making it the recommended protocol for researchers in both academic and industrial settings. This robust synthetic route provides dependable access to a versatile chemical intermediate crucial for advancing research in drug discovery and materials science.

References

An Uncharted Spectral Landscape: The Challenge of Characterizing Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and intermediate compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization, providing an empirical fingerprint of a molecule's architecture. This technical guide was intended to provide a comprehensive repository of such data for Methyl 4-amino-3-formylbenzoate, a compound of interest in organic synthesis. However, an exhaustive search of scientific literature and chemical databases has revealed a significant information gap: a complete, publicly available, and verified set of spectroscopic data for this specific molecule could not be located.

This guide will therefore pivot to address this lacuna. We will outline the known information regarding this compound, including its synthesis and potential applications, while transparently acknowledging the absence of its detailed spectral characterization. This document will serve not as a definitive guide to its spectra, but as a call to the scientific community to fill this knowledge void and a framework for how such a characterization, once achieved, should be presented.

This compound: A Molecule of Synthetic Potential

This compound (C₉H₉NO₃) is an aromatic organic compound featuring a benzoate backbone substituted with an amino group at the 4-position and a formyl (aldehyde) group at the 3-position.[1] This unique arrangement of electron-donating (amino) and electron-withdrawing (formyl and methyl ester) groups on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motifs suggest potential for derivatization to create a diverse library of compounds for biological screening.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis Strategies

Several synthetic pathways to this compound have been proposed, reflecting its utility as a building block. A common approach involves the modification of a substituted benzoic acid derivative. For instance, one potential route starts from 4-nitro-3-formylbenzoic acid, which would involve a reduction of the nitro group to an amine, followed by esterification of the carboxylic acid.[1] Another conceptual pathway could begin with o-toluidine, proceeding through a series of reactions such as nitration, oxidation of the methyl group, and subsequent reduction and esterification.[1] Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, could also be envisioned to construct this molecule with high efficiency and selectivity.[1]

Illustrative Synthetic Workflow:

G start Starting Material (e.g., 4-nitro-3-formylbenzoic acid) step1 Reduction of Nitro Group start->step1 step2 Esterification of Carboxylic Acid step1->step2 product This compound step2->product

References

An In-depth Technical Guide to Methyl 4-amino-3-formylbenzoate: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3-formylbenzoate is a trifunctional aromatic compound of significant interest to researchers and professionals in drug discovery, medicinal chemistry, and materials science. Its unique molecular architecture, featuring an amino group, a formyl (aldehyde) group, and a methyl ester on a benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of its molecular structure, chemical identity, and its pivotal role as a building block in the synthesis of more complex molecular entities. While specific experimental data for some of its physicochemical properties are not extensively reported in publicly available literature, this document consolidates the known information and provides expert insights into its synthesis and reactivity, grounded in established chemical principles.

Molecular Structure and Chemical Identity

The cornerstone of understanding the utility of this compound lies in its molecular structure and unambiguous identification.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also known by other names, including 4-amino-3-formyl-benzoic acid methyl ester.[2]

Molecular and Structural Formula

The molecular formula of this compound is C₉H₉NO₃ .[1] This corresponds to a molecular weight of 179.17 g/mol .[1]

The structural formula reveals a benzene ring substituted with three key functional groups:

  • An amino group (-NH₂) at position 4.

  • A formyl group (-CHO) at position 3.

  • A methoxycarbonyl group (-COOCH₃) at position 1.

The relative positions of these groups are crucial to the compound's reactivity and its utility in synthesis.

Caption: 2D structure of this compound.

Chemical Identifiers

For precise identification and database retrieval, the following identifiers are essential:

IdentifierValueSource(s)
CAS Number 841296-15-9[1]
InChI 1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3[1]
InChIKey VNDSSJJSVMYZKF-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC(=C(C=C1)N)C=O[1]

Physicochemical Properties

PropertyThis compound (Predicted/Inferred)Methyl 4-amino-3-methylbenzoate (Experimental)Methyl 4-formylbenzoate (Experimental)
Appearance Likely a crystalline solidWhite to pale yellow crystalline powderWhite to cream or slightly green crystalline powder or chunks
Melting Point Not reported116-120 °C59-63 °C
Boiling Point Not reported314.8 ± 22.0 °C265 °C at 760 mmHg
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and chloroform. Moderately soluble in water.Soluble in ethanol, methanol, chloroform; moderately soluble in water (23.7 mg/mL at 25°C)Soluble in common organic solvents.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its preparation and subsequent reactions are of great interest to synthetic chemists.

Synthetic Pathways

Several synthetic routes to this compound have been reported, generally involving the construction of the substituted benzene ring followed by functional group manipulations.[1]

One common and logical approach starts from 4-nitro-3-formylbenzoic acid . This method involves two key transformations: the reduction of the nitro group to an amino group and the esterification of the carboxylic acid to a methyl ester.[1]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_product Final Product 4-Nitro-3-formylbenzoic_Acid 4-Nitro-3-formylbenzoic Acid Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) 4-Nitro-3-formylbenzoic_Acid->Reduction 4-Amino-3-formylbenzoic_Acid 4-Amino-3-formylbenzoic Acid Reduction->4-Amino-3-formylbenzoic_Acid Esterification Fischer Esterification (Methanol, Acid Catalyst) 4-Amino-3-formylbenzoic_Acid->Esterification Methyl_4-amino-3-formylbenzoate This compound Esterification->Methyl_4-amino-3-formylbenzoate

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Nitro-3-formylbenzoic Acid (Illustrative)

This protocol is a representative procedure based on standard organic synthesis methodologies for the reduction of an aromatic nitro group and Fischer esterification.

Step 1: Reduction of 4-Nitro-3-formylbenzoic Acid

  • In a round-bottom flask, dissolve 4-nitro-3-formylbenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-3-formylbenzoic acid.

Step 2: Esterification of 4-Amino-3-formylbenzoic Acid

  • Suspend the crude 4-amino-3-formylbenzoic acid in anhydrous methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The three functional groups of this compound each offer distinct reactivity, making it a versatile synthon.

  • Amino Group: The nucleophilic amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. It can also participate in condensation reactions with carbonyl compounds to form imines (Schiff bases).[1]

  • Formyl Group: The electrophilic aldehyde is susceptible to nucleophilic attack. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination.[1] It is also a key participant in various condensation reactions for the formation of heterocyclic rings.

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or amidation.[1]

This multi-functionality allows for sequential and selective reactions, providing access to a wide range of complex molecules.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity or material properties.

Pharmaceutical and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmaceuticals.[1] Its structure is particularly well-suited for the construction of heterocyclic scaffolds, which are prevalent in many drug molecules. The amino and formyl groups can be used in cyclization reactions to form fused ring systems. While specific examples of marketed drugs derived directly from this intermediate are not prominent in the literature, its potential is evident. For instance, it can be envisioned as a precursor for the synthesis of quinoline derivatives, a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1]

Organic Synthesis and Materials Science

In organic synthesis, this compound serves as a versatile starting material for multi-step synthetic sequences.[1] The differential reactivity of its functional groups allows for a programmed approach to building molecular complexity. Its derivatives may also find applications in the development of agrochemicals and materials such as dyes and polymers.[1]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Spectroscopic TechniqueExpected Features
¹H NMR - A singlet for the aldehydic proton in the downfield region (δ ≈ 9.5-10.5 ppm).- Signals for the aromatic protons, with splitting patterns determined by their coupling with each other.- A singlet for the methyl ester protons (δ ≈ 3.8-4.0 ppm).- A broad singlet for the amino protons.
¹³C NMR - A signal for the aldehyde carbonyl carbon (δ ≈ 190-200 ppm).- A signal for the ester carbonyl carbon (δ ≈ 165-175 ppm).- Signals for the aromatic carbons in the aromatic region (δ ≈ 110-160 ppm).- A signal for the methyl ester carbon (δ ≈ 50-55 ppm).
IR Spectroscopy - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C=O stretching of the aldehyde (around 1690-1715 cm⁻¹).- C=O stretching of the ester (around 1715-1730 cm⁻¹).- C-N and C-O stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound.[1]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique combination of amino, formyl, and methyl ester groups provides multiple avenues for chemical modification, making it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet widely available, its synthesis and reactivity are well-grounded in the principles of modern organic chemistry. As the demand for novel and complex molecules continues to grow, the utility of such well-equipped building blocks is poised to become even more critical.

References

An In-depth Technical Guide to the Reactivity and Functional Group Analysis of Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-3-formylbenzoate (MAFB) is a trifunctional aromatic compound of significant interest in medicinal and synthetic chemistry. Possessing an amine, a formyl (aldehyde), and a methyl ester group on a single benzene scaffold, it represents a versatile building block for the synthesis of complex heterocyclic systems and bioactive molecules.[1] This guide provides a comprehensive analysis of the distinct reactivity profiles of each functional group, explores the principles of chemoselectivity in its transformations, and offers validated experimental protocols for its key reactions. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this intermediate.

Introduction and Molecular Profile

This compound, with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol , is a crystalline solid that serves as a pivotal precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the orthogonal reactivity of its three functional groups, which can be addressed selectively under carefully controlled conditions. Understanding the electronic and steric interplay between the nucleophilic amino group, the highly electrophilic formyl group, and the less reactive methyl ester is fundamental to its strategic application in multistep synthesis.

Physical and Spectroscopic Data

Accurate characterization is the bedrock of synthetic chemistry. The data below provides the key identifiers and spectroscopic signatures for MAFB.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 841296-15-9[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N)C=O[1]
¹H NMR (Aldehyde) Singlet, ~10.0-10.2 ppm[1]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 179[1]

The proton NMR spectrum is particularly diagnostic, with the aldehydic proton appearing far downfield due to the deshielding effects of the carbonyl group and the aromatic ring.[1] The mass spectrum confirms the molecular weight, with fragmentation patterns corresponding to the loss of methoxy and formyl groups.[1]

Functional Group Reactivity: A Chemoselective Approach

The synthetic utility of MAFB is defined by the differential reactivity of its functional groups. The formyl group is the most electrophilic and thus the most reactive towards nucleophiles. The amino group is a potent nucleophile and an ortho-, para-director. The ester is the least reactive electrophile of the three. This hierarchy allows for a high degree of chemoselectivity.

Chemoselectivity cluster_aldehyde Formyl Group Reactions cluster_amine Amino Group Reactions cluster_ester Ester Group Reactions MAFB This compound Product_Imine Schiff Base / Imine MAFB->Product_Imine R-NH₂ (Imine Formation) Product_Alcohol Primary Alcohol (Hydroxymethyl derivative) MAFB->Product_Alcohol NaBH₄ (Selective Reduction) Product_Acid1 Dicarboxylic Acid Amine MAFB->Product_Acid1 KMnO₄ / CrO₃ (Oxidation) Product_Amide N-Acyl Derivative MAFB->Product_Amide Acyl Chloride (Acylation) Product_THBC Tetrahydro-β-carboline (Pictet-Spengler) MAFB->Product_THBC with Tryptamine Precursor (Cyclization) Product_Acid2 Carboxylic Acid MAFB->Product_Acid2 NaOH, H₂O, Δ (Hydrolysis) Product_Amide2 Primary Amide MAFB->Product_Amide2 NH₃ / High Temp (Amidation)

Caption: Chemoselective pathways for this compound.

The Formyl Group: The Epicenter of Reactivity

The aldehyde functionality is the most versatile handle on the MAFB molecule, readily participating in a variety of transformations.

  • Schiff Base Formation: Condensation with primary amines is often the first step in building more complex scaffolds.[2][3] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate. The resulting imine is a key structure in many biologically active compounds.

  • Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄).[4] The key to selectivity is choosing a reagent that is reactive enough to reduce the aldehyde but not the less electrophilic ester.[5][6] Stronger reagents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.[6]

  • Oxidation: Vigorous oxidation can convert the formyl group into a carboxylic acid, yielding a dicarboxylic acid derivative.[1]

  • Cyclization Reactions: The aldehyde can participate in intramolecular or intermolecular cyclizations. For example, in reactions analogous to the Friedländer synthesis, it can condense with active methylene compounds to form quinoline rings.[7][8]

The Amino Group: Nucleophile and Director

The primary amino group is a strong nucleophile and a powerful activating group for the aromatic ring.

  • N-Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide bonds. This is a common strategy to protect the amine or to introduce new functional moieties.

  • Intramolecular Catalysis: While less pronounced than in 2-aminobenzoates, the 4-amino group can influence the reactivity of the ester. Studies on 2-aminobenzoate esters have shown that the neighboring amine can act as an intramolecular general base catalyst, significantly accelerating ester hydrolysis by a factor of 50-100 fold compared to the 4-amino isomer.[9][10][11][12] This highlights the importance of substituent positioning in dictating reaction mechanisms.

  • The Pictet-Spengler Reaction: This powerful ring-forming reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[13] While MAFB itself is not the typical tryptamine substrate, its derivatives, or its use as the aldehyde component with other tryptamines, allows for the synthesis of complex tetrahydro-β-carboline frameworks, which are core structures in many natural products and pharmaceuticals.[14][15][16]

The Methyl Ester: The Latent Carboxyl

The methyl ester is the most robust of the three functional groups, typically requiring more forcing conditions to react.[17]

  • Hydrolysis: Saponification using a strong base (e.g., NaOH) followed by acidic workup will convert the ester to the corresponding carboxylic acid. This unmasks a new reactive site for further functionalization, such as amide bond formation via peptide coupling reagents.

  • Direct Amidation: While hydrolysis followed by coupling is more common, direct conversion of the ester to an amide can be achieved under specific conditions, for example, by heating with an amine or using reagents like sodium amidoboranes.[1]

  • Reduction: As mentioned, a potent reducing agent like LiAlH₄ is required to reduce the ester to a primary alcohol.[6][18] This lack of reactivity towards milder agents is the cornerstone of many chemoselective strategies involving this molecule.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, with built-in checks and explanations for key steps.

Workflow cluster_setup Setup & Reaction cluster_workup Workup & Isolation A 1. Dissolve MAFB in appropriate solvent B 2. Cool solution (e.g., ice bath, 0-5 °C) A->B C 3. Add reagent (e.g., NaBH₄) portion-wise B->C D 4. Monitor reaction (TLC, LC-MS) C->D E 5. Quench reaction (e.g., add water or acid) D->E F 6. Perform extraction (e.g., with EtOAc) E->F G 7. Dry & concentrate organic layer F->G H 8. Purify product (Crystallization / Chromatography) G->H

Caption: General experimental workflow for MAFB transformations.

Protocol 1: Selective Reduction of the Formyl Group

This protocol details the conversion of MAFB to Methyl 4-amino-3-(hydroxymethyl)benzoate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes to bring the internal temperature to 0-5 °C. This step is critical to moderate the exothermic reaction and enhance selectivity.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) slowly in small portions over 20 minutes.

    • Causality Insight: Portion-wise addition is crucial to control the rate of hydrogen gas evolution, a byproduct of the reaction of NaBH₄ with the protic solvent.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The aldehyde is significantly more nonpolar than the resulting alcohol, allowing for easy visualization of progress.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M HCl until gas evolution ceases and the pH is slightly acidic.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting primary alcohol can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: Schiff Base Formation with Aniline

This protocol describes the synthesis of Methyl 4-amino-3-((phenylimino)methyl)benzoate.

  • Reaction Setup: To a solution of MAFB (1.0 eq.) in ethanol, add aniline (1.05 eq.).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Causality Insight: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The formation of the imine product, which is typically a colored compound, can often be observed visually.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization.

Protocol 3: Saponification of the Methyl Ester

This protocol outlines the conversion of MAFB to 4-amino-3-formylbenzoic acid.

  • Reaction Setup: Suspend MAFB (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to 50-60 °C. The solid should dissolve as the reaction proceeds.

    • Causality Insight: Using excess base ensures the reaction goes to completion, as the hydrolysis is reversible under neutral or acidic conditions. The reaction is driven by the formation of the stable carboxylate salt.[17]

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify with 2M HCl until the pH is ~3-4. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose full potential is unlocked through a detailed understanding of its functional group reactivity. By leveraging the inherent differences in the electrophilicity and nucleophilicity of its aldehyde, amine, and ester moieties, chemists can devise elegant and efficient synthetic routes to a vast array of complex molecules. The protocols and analyses presented in this guide serve as a foundational resource for scientists aiming to incorporate this valuable building block into their research and development programs.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

Methyl 4-amino-3-formylbenzoate is an organic compound of increasing interest in the pharmaceutical and chemical synthesis sectors. Its unique trifunctional structure, featuring an aromatic amine, an aldehyde, and a methyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules and potential active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of this compound, specifically its solubility in common laboratory solvents and its stability under various stress conditions, is paramount for its effective utilization in research and development, formulation, and manufacturing.

This technical guide provides a comprehensive overview of the expected solubility and stability profile of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine these critical parameters with a high degree of scientific integrity. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and successful drug development.

I. Predicted Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various formulation strategies. The structure of this compound, possessing both polar (amine, aldehyde, ester) and non-polar (benzene ring) moieties, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," the expected solubility in a range of common laboratory solvents is summarized below. It is important to note that these are qualitative predictions; quantitative determination requires experimental validation as detailed in the subsequent protocol.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately Soluble to SolubleThe amino and carbonyl groups can participate in hydrogen bonding with protic solvents. A publication has confirmed its dissolution in methanol.[1]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolubleThe dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution. A patent document suggests its solubility in ethyl acetate during an extraction process.[2]
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar, hydrocarbon-based solvents.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds.

II. Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a robust experimental determination of solubility is essential. Both kinetic and thermodynamic solubility assays are valuable, providing different insights into the compound's behavior.[3][4]

A. Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5]

Workflow for Kinetic Solubility Determination

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock in DMSO serial Serial dilution of stock in DMSO stock->serial add_buffer Add stock dilutions to aqueous buffer (e.g., PBS) serial->add_buffer incubate Incubate (e.g., 2h at RT) with shaking add_buffer->incubate filter Filter to remove precipitate incubate->filter quantify Quantify concentration in filtrate by HPLC-UV filter->quantify

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: In a 96-well plate, add a small volume of each DMSO stock dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Seal the plate and incubate for a defined period (e.g., 2 hours) at room temperature with constant shaking.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6] A standard calibration curve should be used for accurate quantification.

B. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard" for solubility measurement.[7][8]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to solvent incubate Incubate (e.g., 24-48h at RT) with constant agitation add_solid->incubate separate Separate solid from supernatant (centrifugation/filtration) incubate->separate quantify Quantify concentration in supernatant by HPLC-UV separate->quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration using a validated HPLC-UV method.

III. Predicted Stability Profile and Degradation Pathways

The stability of an API is a critical quality attribute that can impact its safety and efficacy. The functional groups in this compound suggest several potential degradation pathways.

  • Oxidative Degradation: The aromatic amine and aldehyde functional groups are susceptible to oxidation.[9][10] The aldehyde can be oxidized to a carboxylic acid, while the aromatic amine can undergo complex oxidation reactions, potentially leading to colored degradants.

  • Hydrolytic Degradation: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[11][12]

  • Photodegradation: Aromatic compounds, especially those with aldehyde and amine functionalities, can be sensitive to light.[2][13] Exposure to UV or visible light may lead to the formation of photolytic degradation products.

  • Thermal Degradation: Elevated temperatures can provide the energy for various degradation reactions. The stability of aminobenzoate esters can vary with temperature.[14]

IV. Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6][15] These studies are a regulatory expectation as outlined in the International Council for Harmonisation (ICH) guidelines.[16]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis hydrolysis Acidic/Basic Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) sample Sample at time points (e.g., 0, 2, 4, 8, 24h) hydrolysis->sample oxidation Oxidative (e.g., 3% H2O2) oxidation->sample thermal Thermal (e.g., 60°C, solid & solution) thermal->sample photo Photolytic (ICH Q1B conditions) photo->sample quench Quench reaction (neutralize/cool) sample->quench hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc mass_balance Assess Peak Purity & Mass Balance hplc->mass_balance identify Identify Degradants mass_balance->identify

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water). Also, prepare samples of the solid compound.

  • Application of Stress Conditions: Expose the samples to the following stress conditions as per ICH guidelines[16]:

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store solid and solution samples at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3] A dark control should be maintained for comparison.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) or until significant degradation (e.g., 5-20%) is observed.

  • Sample Quenching: Neutralize the acidic and basic samples. Cool the thermally stressed samples.

  • Analysis: Analyze all samples, including the unstressed control, using a stability-indicating HPLC method. A diode-array detector (DAD) can be used to assess peak purity, and a mass spectrometer (MS) can be used for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Perform a mass balance calculation to ensure that all degradation products are accounted for.

    • Identify the major degradation products and propose degradation pathways.

V. Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method.[17][18] This method must be able to separate the intact API from its degradation products and any process-related impurities.

Logical Flow for Stability-Indicating Method Development

G start Define Method Goals (Assay & Impurity Profile) select_column Select Column (e.g., C18) start->select_column mobile_phase Optimize Mobile Phase (pH, organic modifier, gradient) select_column->mobile_phase detection Select Detection Wavelength (UV-Vis) mobile_phase->detection stress_samples Analyze Stressed Samples detection->stress_samples peak_purity Assess Peak Purity (DAD) stress_samples->peak_purity peak_purity->mobile_phase Re-optimize if needed validate Validate Method (ICH Q2(R1)) peak_purity->validate Purity Confirmed

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from its chemical structure and the properties of analogous compounds. This guide provides a framework for researchers to approach the handling, formulation, and analysis of this versatile intermediate. The detailed experimental protocols for determining quantitative solubility and for conducting forced degradation studies offer a robust, scientifically sound pathway to generating the necessary data for advancing research and development programs. Adherence to these methodologies will ensure the production of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-amino-3-formylbenzoate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical properties of this compound, with a core focus on its melting and boiling points. Beyond a simple recitation of values, this guide explains the scientific principles behind the determination of these properties and provides actionable, field-tested protocols for their experimental verification, ensuring both theoretical understanding and practical applicability.

Introduction to a Versatile Building Block

This compound (CAS No. 841296-15-9) is an aromatic organic compound featuring a benzoate methyl ester with both an amino (-NH₂) and a formyl (-CHO) group as substituents on the benzene ring.[1] Its molecular formula is C₉H₉NO₃, and it has a molecular weight of approximately 179.17 g/mol .[1] The unique arrangement of these functional groups—an electron-donating amino group and an electron-withdrawing formyl group—makes it a valuable and versatile intermediate in the synthesis of more complex molecules.[1] Consequently, it finds significant application in the pharmaceutical, agrochemical, and materials science sectors as a precursor for bioactive molecules and novel compounds.[1] A precise understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, reaction conditions, and purification strategies. For a crystalline solid like this compound, the melting and boiling points are fundamental identifiers of its purity and stability.

PropertyValueSource(s)
CAS Number 841296-15-9[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.18 g/mol [2]
Melting Point 122-124 °C[2]
Boiling Point 374.2 °C at 760 mmHg[2]

The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding involving the amino and formyl groups. The high boiling point is consistent with an aromatic compound of its molecular weight, further augmented by polar functional groups that increase intermolecular forces.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities typically cause a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Causality in a Self-Validating System: The principle relies on the precise and slow heating of a finely packed sample to observe the exact temperatures of initial and complete liquefaction. The use of a calibrated thermometer and a controlled heating rate ensures accuracy and reproducibility, making the protocol inherently self-validating.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is crushed into a fine powder on a watch glass.

  • Capillary Tube Packing: A capillary tube, sealed at one end, is tapped open-end-down into the powder. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it down a long glass tube. Proper packing is crucial for efficient heat transfer.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block and sample.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating determination can be performed first to get a preliminary value. A fresh sample must be used for the accurate determination.

  • Accurate Determination: Heat the block rapidly to about 15-20 °C below the expected melting point (122-124 °C). Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂). The melting range is reported as T₁ - T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Phase cluster_result Result prep1 Dry & Powder Sample prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 Tap to pack meas1 Place in Apparatus prep2->meas1 meas2 Heat to ~105°C meas1->meas2 meas3 Heat Slowly (1-2°C/min) meas2->meas3 meas4 Observe & Record T1 (First liquid) meas3->meas4 meas5 Observe & Record T2 (All liquid) meas4->meas5 report Report Melting Range (T1 - T2) meas5->report

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of this compound is quite high (374.2 °C), which presents experimental challenges such as potential decomposition. Therefore, vacuum distillation or micro-boiling point determination methods are often preferred.

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of liquid and relies on observing the temperature at which a rapid stream of bubbles emerges from a sealed capillary.

Scientific Rationale: A small, inverted capillary tube is placed in the sample liquid. As the sample is heated, the air trapped in the inverted capillary expands and escapes. Upon further heating, the sample's vapor enters the capillary. When the assembly is cooled, the point at which the liquid is drawn back into the capillary indicates that the external pressure equals the vapor pressure of the substance; this temperature is the boiling point.

Step-by-Step Methodology:

  • Sample Preparation: Place a few drops of the liquid sample (if melted, or a solution in a high-boiling solvent) into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Setup: Take a standard melting point capillary tube. Seal one end using a flame. Place the capillary tube into the test tube with the open end downwards.

  • Apparatus Assembly: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., silicone oil for high temperatures). The heating medium must have a boiling point significantly higher than the sample's.

  • Observation: Heat the bath slowly (2-3 °C per minute) once approaching the expected boiling point. Observe the inverted capillary. You will see a slow stream of bubbles as trapped air expands.

  • Recording the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the sample is boiling. Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary is the boiling point.

Boiling_Point_Workflow start Start: Place Sample in Durham Tube setup Insert Inverted, Sealed Capillary start->setup assemble Attach to Thermometer & Immerse in Heating Bath setup->assemble heat Heat Bath Slowly (~3°C/min) assemble->heat observe_heat Observe Rapid Bubbles from Capillary heat->observe_heat cool Turn Off Heat & Allow to Cool Slowly observe_heat->cool observe_cool Record Temperature when Liquid Enters Capillary cool->observe_cool end_node Result: Boiling Point observe_cool->end_node

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The physical properties of this compound, particularly its melting point of 122-124 °C and boiling point of 374.2 °C, are defining characteristics that are essential for its application in scientific research and development.[2] The protocols detailed in this guide provide a robust framework for the empirical verification of these values, grounded in established chemical principles. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

The Emergence of a Versatile Building Block: A Technical Guide to Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its versatility and efficiency as a synthetic intermediate. Methyl 4-amino-3-formylbenzoate, a seemingly unassuming aromatic compound, represents a confluence of functional groups that render it a highly valuable building block in the construction of complex bioactive molecules.[1] With an amino group activating the aromatic ring and directing subsequent substitutions, a formyl group poised for a variety of transformations, and a methyl ester providing a handle for further modification, this compound is a testament to the elegance and utility of multifunctional scaffolds. This technical guide delves into the discovery, synthesis, and applications of this compound, offering insights into its chemical personality and its role in the development of pharmaceuticals.

The Historical Context: An Evolution of Synthetic Strategy

While a singular moment of "discovery" for this compound is not prominently documented in the annals of chemical literature, its conceptualization and synthesis can be understood as a logical progression of established synthetic methodologies. The late 19th and early 20th centuries saw the advent of powerful formylation reactions that enabled the introduction of the crucial aldehyde functionality onto aromatic rings.

The Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927, provided a mild and efficient method for the formylation of electron-rich aromatic compounds using a substituted formamide and phosphorus oxychloride.[2][3] This reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution.[4] Given that the amino group in a methyl aminobenzoate is a strong activating group, the Vilsmeier-Haack reaction presents a plausible and effective route for the ortho-formylation of such substrates.[3]

Simultaneously, the development of synthetic routes to substituted aminobenzoates, often starting from the corresponding nitro compounds, laid the groundwork for the creation of a diverse array of aromatic building blocks. The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry, and the subsequent esterification of the carboxylic acid, or vice-versa, are routine and high-yielding procedures.

Therefore, the "discovery" of this compound can be viewed not as a serendipitous event, but as the deliberate application of a growing arsenal of synthetic tools to create a molecule with a specific and desirable arrangement of functional groups.

The Synthetic Landscape: Crafting this compound

The synthesis of this compound can be approached from several strategic directions, each with its own merits and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale, and considerations of atom economy and green chemistry.[1]

Route 1: Ortho-Formylation of Methyl 4-Aminobenzoate via the Vilsmeier-Haack Reaction

This is arguably the most direct and conceptually straightforward approach. The electron-donating amino group strongly activates the aromatic ring towards electrophilic substitution and directs the incoming formyl group to the ortho position.

Reaction Causality: The strong +M (mesomeric) effect of the amino group increases the electron density at the ortho and para positions. Since the para position is already occupied by the methyl ester, the electrophilic Vilsmeier reagent is directed to the ortho position. The use of phosphorus oxychloride with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ, which is reactive enough to formylate the activated ring under relatively mild conditions.[3]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (1.2 equivalents) in anhydrous DMF (5 volumes) to 0°C.

  • Reaction with Substrate: Dissolve Methyl 4-aminobenzoate (1 equivalent) in anhydrous DMF (3 volumes) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Add a solution of sodium hydroxide or sodium carbonate to neutralize the mixture to a pH of 7-8. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF) start->reagent_prep substrate_addition Add Methyl 4-aminobenzoate reagent_prep->substrate_addition reaction Heat Reaction Mixture substrate_addition->reaction workup Quench with Ice & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography extraction->purification end_product Methyl 4-amino-3- formylbenzoate purification->end_product

Caption: Vilsmeier-Haack synthesis workflow.

Route 2: Multi-step Synthesis from a Nitro Precursor

This route offers an alternative strategy, particularly if the corresponding nitro-substituted starting material is readily available. This approach involves three key transformations: nitration, reduction, and esterification, with the order of these steps being adaptable. A plausible sequence is the reduction of a pre-existing nitro-formyl-benzoic acid followed by esterification.

Reaction Causality: This pathway leverages the well-established chemistry of nitro group reduction, which can be achieved with high efficiency using various reagents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The subsequent esterification is a classic acid-catalyzed reaction. This route provides good control over the substitution pattern as the directing effects of the substituents are well-defined at each step.

Experimental Protocol (from Methyl 3-formyl-4-nitrobenzoate):

  • Reduction of the Nitro Group: Dissolve Methyl 3-formyl-4-nitrobenzoate (1 equivalent) in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The resulting this compound can be purified by recrystallization or column chromatography.

Reaction Pathway from a Nitro Precursor

Nitro_Reduction_Pathway start Methyl 3-formyl-4-nitrobenzoate reduction Reduction (e.g., H2, Pd/C) start->reduction product This compound reduction->product

Caption: Synthesis from a nitro precursor.

Spectroscopic and Physicochemical Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties and expected spectroscopic data.

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Expected to be a crystalline solid
¹H NMR (Predicted)
δ ~3.9 ppm (s, 3H)-OCH₃ protons
δ ~6.8-7.0 ppm (d, 1H)Aromatic proton ortho to -NH₂
δ ~7.8-8.0 ppm (dd, 1H)Aromatic proton ortho to -CHO
δ ~8.1-8.3 ppm (d, 1H)Aromatic proton ortho to -COOCH₃
δ ~9.8 ppm (s, 1H)-CHO proton
δ ~4.5-5.5 ppm (br s, 2H)-NH₂ protons
¹³C NMR (Predicted)
δ ~52 ppm-OCH₃ carbon
δ ~115-155 ppmAromatic carbons
δ ~166 ppmEster carbonyl carbon
δ ~190 ppmAldehyde carbonyl carbon
IR (Predicted, cm⁻¹)
~3400-3200N-H stretching (amine)
~2820, 2720C-H stretching (aldehyde)
~1720C=O stretching (ester)
~1680C=O stretching (aldehyde)
Mass Spec (m/z) 179 (M⁺)

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1] Its strategic placement of functional groups allows for the construction of complex heterocyclic systems.

While direct examples of its use in blockbuster drugs are not as prevalent as its isomers, its utility can be inferred from the applications of closely related compounds. For instance, Methyl 3-amino-4-methylbenzoate is a key intermediate in the synthesis of the antihypertensive drug Telmisartan .[5] Similarly, Methyl 4-amino-3-methylbenzoate is used in the synthesis of neuroprotective hydrazides for potential Alzheimer's treatment.[6]

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, such as:

  • Quinazolines and Quinolines: The amino and formyl groups can readily undergo condensation reactions with suitable reagents to form these important heterocyclic cores, which are present in numerous bioactive compounds.

  • Benzimidazoles: Condensation with ortho-phenylenediamines can lead to the formation of benzimidazole derivatives, a privileged scaffold in medicinal chemistry.

The presence of the methyl ester also allows for its conversion to other functional groups, such as amides or carboxylic acids, further expanding its synthetic utility.

Conclusion: A Foundation for Innovation

This compound stands as a testament to the power of strategic synthesis. While its own history may be intertwined with the broader development of organic chemistry, its future applications are poised for significant impact. For researchers and scientists in drug development, this molecule offers a reliable and versatile platform for the creation of novel chemical entities. Its efficient synthesis and the rich chemistry of its functional groups ensure that this compound will continue to be a valuable tool in the quest for new medicines and materials.

References

"Methyl 4-amino-3-formylbenzoate" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of Methyl 4-amino-3-formylbenzoate

Introduction: A Versatile Intermediate in Modern Synthesis

This compound (CAS No: 841296-15-9) is an organic compound with the molecular formula C₉H₉NO₃.[1] This molecule is of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a benzoate core functionalized with both an amino and a formyl (aldehyde) group, makes it a valuable and versatile intermediate in the synthesis of more complex bioactive molecules and primary or secondary amides.[1] Research has suggested that derivatives of this compound may possess anti-inflammatory and antimicrobial properties, highlighting its potential in the development of novel therapeutic agents.[1]

Given its role as a reactive building block, a thorough understanding of its safety profile and handling requirements is paramount for any researcher or drug development professional. This guide provides a comprehensive overview of the material's safety data, handling protocols, and emergency procedures, synthesized from available information on the compound and its structural analogs. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research.

Section 1: Hazard Identification and Toxicological Profile

Primary Potential Hazards (Inferred from Structural Analogs):

  • Skin Irritation: Similar aromatic amino and formyl compounds are known to cause skin irritation.[2][3][4] Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation: Contact with eyes is likely to cause serious irritation and potential damage.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][3]

  • Harmful if Swallowed/Inhaled/Absorbed: Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[2][4]

It is imperative to handle this compound under the assumption that these hazards are present until specific toxicological data becomes available.

Section 2: Laboratory Handling and Engineering Controls

The causality behind safe handling protocols is to create multiple barriers between the researcher and the chemical. This involves a combination of environmental controls and personal diligence.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All weighing and manipulation of solid this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][6] This is critical to prevent the inhalation of any fine dust particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][7]

  • Proximity to Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][7]

  • Hand Protection: Use impervious gloves (e.g., nitrile) and change them immediately if contamination occurs.[8]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities, consider additional protective clothing.[6]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][5][7]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

  • Minimize dust generation during handling.[2][8]

  • Keep the compound away from heat and sources of ignition.[2][6]

  • Wash hands thoroughly after handling the substance, even if gloves were worn.[5][8]

Section 3: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Parameter Recommendation Rationale
Storage Condition Store in a cool, dry, and well-ventilated place.[2][5][6]Prevents degradation and reduces the vapor pressure of any potential volatile impurities.
Container Keep in a tightly sealed, original container.[2][5][6][8]Prevents contamination and exposure to air or moisture.
Inert Atmosphere For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][6]The compound may be sensitive to air and/or moisture, which could lead to degradation over time.[2]
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.[6]These substances can react exothermically or catalytically degrade the compound.

Section 4: Emergency and First-Aid Procedures

Rapid and informed response during an emergency can significantly mitigate harm.

First-Aid Measures:

  • After Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical advice.[5][6][8]

  • After Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • After Swallowing: Clean the mouth with water and make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician or poison control center immediately.[5][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5][6]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 2. Evacuate personnel from the affected area.[4][8]

  • Containment: Sweep up the spilled solid material, taking care to avoid generating dust.[4][5]

  • Clean-up: Place the collected material into a suitable, labeled container for disposal. Clean the spill area thoroughly.[5][8]

  • Environmental Precautions: Do not let the product enter drains or waterways.[8]

Section 5: Properties and Disposal

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.18 g/mol [1][9]
Appearance Data not available (likely a solid powder based on analogs)N/A
CAS Number 841296-15-9[1]
Experimental Workflow: Safe Handling Protocol

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound A 1. Receipt & Inspection - Check container integrity - Verify label B 2. Storage - Cool, dry, ventilated area - Tightly sealed container - Log in inventory A->B Store Properly C 3. Pre-Use Checks - Review SDS/Guide - Assemble required PPE - Verify fume hood function B->C Prepare for Use D 4. Weighing & Aliquoting - Perform in fume hood - Minimize dust generation - Use dedicated tools C->D Proceed with Caution E 5. Reaction Setup - Add to vessel in hood - Ensure compatibility - Use appropriate glassware D->E Transfer to Reaction F 6. Post-Use Cleanup - Decontaminate glassware - Clean work area - Remove PPE correctly E->F After Experiment G 7. Waste Disposal - Segregate waste streams - Label hazardous waste container - Follow institutional protocols F->G Dispose of Waste

Caption: Safe handling workflow from receipt to disposal.

Waste Disposal

All waste material must be disposed of in accordance with local, state, and federal regulations.[2][8] Chemical waste should be collected in labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.[8] Handle uncleaned empty containers as you would the product itself.[8]

References

Theoretical Analysis of the Electronic Properties of Methyl 4-amino-3-formylbenzoate: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Methyl 4-amino-3-formylbenzoate (MAF) is an organic compound featuring a benzoate core substituted with amino and formyl groups, making it a valuable intermediate in the synthesis of diverse bioactive molecules and materials.[1] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides a comprehensive technical overview of the theoretical methodologies employed to elucidate the electronic properties of MAF. By leveraging the predictive power of computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can generate critical insights into its molecular orbital structure, charge distribution, and spectroscopic behavior, thereby accelerating rational design in pharmaceutical and materials science applications.

Introduction: The Scientific Imperative

The strategic arrangement of electron-donating (amino) and electron-withdrawing (formyl, methyl ester) groups on the aromatic ring of this compound (Molecular Formula: C₉H₉NO₃, Molar Mass: 179.17 g/mol ) creates a unique electronic profile.[1] This profile dictates its chemical behavior and its potential as a scaffold in drug design. Analogs of the closely related benzocaine, for instance, have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-cancer properties.[2][3][4]

A purely experimental approach to characterizing every potential derivative can be resource- and time-intensive. Theoretical studies offer a powerful, synergistic alternative, allowing for high-throughput screening and a deeper mechanistic understanding in silico. This guide details the foundational computational workflows used to map the electronic characteristics of MAF, providing a predictive framework for its application in drug development.[5][6]

The Computational Framework: Methodological Deep Dive

The cornerstone of modern electronic structure analysis for molecules of this size is Density Functional Theory (DFT).[7] DFT provides a robust balance between computational cost and accuracy, making it the method of choice for investigating the ground-state properties of organic compounds.[6][8] For studying excited-state phenomena, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard and widely applied tool.[9][10]

Causality of Method Selection
  • Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional structure, its lowest energy conformation. This is achieved through geometry optimization. An inaccurate structure will lead to erroneous electronic property calculations.[11]

  • Functional and Basis Set Selection: The choice of the DFT functional and basis set is crucial for accuracy. The B3LYP hybrid functional is widely used and has been shown to yield reliable results for a broad range of organic molecules.[10] It is paired with a Pople-style basis set, such as 6-311+G(d,p) , which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density.[10][11]

  • Solvation Effects: Reactions and biological interactions rarely occur in a vacuum. To simulate a more realistic environment, a solvation model is applied. The Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), is an efficient method to account for the bulk electrostatic effects of a solvent (e.g., water or ethanol) on the molecule's electronic structure.[7][10]

Self-Validating Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of this compound.

  • Structure Preparation:

    • Construct the 3D structure of MAF using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

  • Ground-State Geometry Optimization:

    • Submit the structure for DFT-based geometry optimization.

    • Methodology: B3LYP functional, 6-311+G(d,p) basis set.

    • Include the IEFPCM solvation model if a specific solvent environment is being studied.

    • This step calculates the wave function and minimizes the energy forces on each atom, converging to a stable structure.

  • Vibrational Frequency Analysis (Validation Step):

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

    • Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state, not a stable minimum, and requires re-optimization.

  • Electronic Property Calculations:

    • Using the validated minimum-energy structure, perform a single-point energy calculation. This provides the final, accurate electronic energy and molecular orbitals.

    • From this output, extract data for Frontier Molecular Orbital (FMO) analysis and generate the Molecular Electrostatic Potential (MEP) map.

  • Excited-State Analysis:

    • Perform a TD-DFT calculation on the optimized ground-state geometry.

    • Methodology: TD-B3LYP/6-311+G(d,p) with the IEFPCM solvent model.

    • This calculation yields the vertical excitation energies, oscillator strengths, and corresponding electronic transitions, which are used to simulate the UV-Vis absorption spectrum.[12][13]

Mandatory Visualization: Computational Workflow

Computational_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2-3: Ground-State DFT cluster_analysis Step 4-5: Property Analysis A 3D Structure Building (this compound) B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D D->B  No (Re-optimize) E Single-Point Energy Calculation D->E  Yes (True Minimum) F FMO & MEP Analysis E->F G TD-DFT Calculation (Excited States) E->G H Simulated UV-Vis Spectrum G->H

Caption: Logical workflow for the theoretical study of electronic properties.

Analysis of Key Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity.[14] It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15][16]

  • HOMO: Represents the outermost electron-containing orbital. Its energy level (E_HOMO) correlates with the molecule's ability to donate electrons (nucleophilicity). A higher E_HOMO indicates a stronger electron-donating tendency.[17]

  • LUMO: Represents the lowest energy orbital capable of accepting electrons. Its energy level (E_LUMO) indicates the molecule's ability to accept electrons (electrophilicity). A lower E_LUMO suggests a stronger electron-accepting tendency.[17]

  • HOMO-LUMO Energy Gap (ΔE): The difference ΔE = E_LUMO - E_HOMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[11][12]

Data Presentation: Calculated FMO Properties of MAF

ParameterComputational MethodBasis SetEnergy (eV)Implication
E_HOMO DFT (B3LYP)6-311+G(d,p)-5.85Moderate electron-donating capability
E_LUMO DFT (B3LYP)6-311+G(d,p)-1.98Good electron-accepting capability
ΔE Gap DFT (B3LYP)6-311+G(d,p)3.87High kinetic stability, moderate reactivity

Note: The values presented are exemplary and representative of what would be expected from the described computational protocol.

For MAF, the HOMO is expected to be delocalized across the π-system of the benzene ring and the lone pair of the amino group, reflecting the electron-donating nature of these features. Conversely, the LUMO is anticipated to be localized on the electron-withdrawing formyl and methyl ester groups, identifying them as the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[18] It is an invaluable tool for predicting how a molecule will interact with other chemical species, especially in the context of drug-receptor binding.[19][20][21] The map is color-coded to visualize charge distribution:

  • Red/Yellow: Regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors.

  • Blue: Regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack and can act as hydrogen bond donors.

For MAF, the MEP surface would reveal highly negative potential (red) around the oxygen atoms of the formyl and ester carbonyl groups, making them prime sites for hydrogen bonding with a receptor. A region of high positive potential (blue) would be located around the amine group's hydrogen atoms, marking them as potential hydrogen bond donors. This detailed charge landscape is critical for rational drug design and understanding non-covalent binding interactions.[20][22]

Simulated UV-Vis Absorption Spectrum

TD-DFT calculations predict the electronic transitions that occur when a molecule absorbs light, allowing for the simulation of its UV-Vis spectrum.[23] The output provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which is proportional to the intensity of the absorption band.[12] These transitions are typically from occupied orbitals to unoccupied ones, often dominated by the HOMO→LUMO transition (a π → π* transition for aromatic systems).[9]

Data Presentation: Simulated Spectroscopic Data for MAF (in Ethanol)

Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3450.152HOMO → LUMO (95%)
S₀ → S₂2980.089HOMO-1 → LUMO (88%)
S₀ → S₃2550.450HOMO → LUMO+1 (75%)

Note: The values presented are exemplary and representative of what would be expected from the described computational protocol.

This data helps to characterize the molecule's photophysical properties and can be correlated with experimental spectra for validation.[6][24]

Mandatory Visualization: FMO Interaction Concept

FMO_Interaction LUMO_M LUMO (Electron Acceptor) HOMO_M HOMO (Electron Donor) LUMO_R LUMO HOMO_M->LUMO_R Nucleophilic Attack (MAF acts as Nucleophile) HOMO_R HOMO HOMO_R->LUMO_M Electrophilic Attack (MAF acts as Electrophile)

Caption: FMO theory predicts reactivity based on orbital interactions.

Implications for Drug Development and Materials Science

The theoretical data generated for this compound provides actionable intelligence for researchers:

  • Guiding Synthesis: FMO and MEP analyses predict the most reactive sites on the molecule, allowing chemists to anticipate the outcomes of substitution reactions and design more efficient synthetic pathways to create novel derivatives.[1][16]

  • Predicting Biological Activity: The MEP map provides a blueprint for how MAF-derived compounds might interact with a protein's active site.[25] By matching the electrostatic potential of a ligand with its receptor, researchers can design molecules with higher binding affinity and specificity, a cornerstone of structure-based drug design.[20][21]

  • Screening and Prioritization: Computational methods allow for the rapid in silico evaluation of a virtual library of MAF derivatives. By calculating the electronic properties of many candidate molecules, researchers can prioritize the most promising compounds for synthesis and experimental testing, saving significant time and resources.[5]

  • Developing Novel Materials: The HOMO-LUMO gap is directly related to the electronic and optical properties of a material. By understanding how chemical modifications tune this gap, scientists can design novel organic materials for applications such as organic light-emitting diodes (OLEDs) or sensors.

Conclusion

Theoretical studies on the electronic properties of this compound provide a profound, atom-level understanding of its behavior. Methodologies rooted in Density Functional Theory serve as a predictive and cost-effective tool to complement and guide experimental research. The insights gained from FMO analysis, MEP mapping, and TD-DFT simulations are not merely academic; they are critical for the rational design of next-generation pharmaceuticals and advanced organic materials. This guide provides the foundational framework for leveraging these powerful computational techniques to unlock the full potential of this versatile molecular scaffold.

References

Methodological & Application

Application Notes & Protocols: Methyl 4-amino-3-formylbenzoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Scaffolding

In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is paramount. Methyl 4-amino-3-formylbenzoate (M4A3FB) emerges as a preeminent starting material, distinguished by its unique trifunctional architecture. The strategic placement of an amine, an aldehyde (formyl), and a methyl ester on an aromatic ring provides a powerful toolkit for synthetic chemists. The ortho relationship between the nucleophilic amino group and the electrophilic formyl group is the linchpin of its reactivity, predisposing the molecule to elegant and high-yield cyclization and condensation reactions. This guide elucidates the utility of M4A3FB, providing both the mechanistic rationale and field-tested protocols for the synthesis of high-value heterocyclic cores such as quinolines and quinazolinones.

The inherent reactivity of M4A3FB allows it to serve as a linchpin in both classical named reactions and modern multi-component strategies, enabling the rapid generation of molecular diversity from a single, accessible precursor.

G cluster_reactions Synthetic Pathways cluster_products Heterocyclic Cores M4A3FB This compound Friedlander Friedländer Annulation M4A3FB->Friedlander Condensation Condensation & Cyclization M4A3FB->Condensation MCR Multi-Component Reactions M4A3FB->MCR Quinolines Quinolines Friedlander->Quinolines Quinazolinones Quinazolinones Condensation->Quinazolinones Complex Diverse Heterocycles MCR->Complex

Caption: Synthetic utility of this compound.

Part 1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline chemistry, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., α-methylene ketone or ester). M4A3FB is an ideal substrate for this transformation.

Mechanistic Rationale

The reaction proceeds via an initial base- or acid-catalyzed aldol-type condensation between the enolate of the active methylene compound and the formyl group of M4A3FB. This is followed by an intramolecular cyclization through the attack of the amino group onto the carbonyl of the active methylene partner, and subsequent dehydration to yield the aromatic quinoline ring. The choice of catalyst is crucial; bases like piperidine, L-proline, or potassium hydroxide facilitate enolate formation, while acids can activate the formyl group.

Friedlander_Mechanism start M4A3FB + Active Methylene Compound step1 Aldol Condensation (Base or Acid Catalyzed) start->step1 intermediate Intermediate Adduct step1->intermediate step2 Intramolecular Cyclization (Amine Attack) intermediate->step2 cyclized_int Cyclized Intermediate step2->cyclized_int step3 Dehydration (Aromatization) cyclized_int->step3 product Substituted Quinoline step3->product

Caption: Workflow for the Friedländer Annulation.

Protocol: Synthesis of Methyl 6-amino-2-methylquinoline-7-carboxylate

This protocol details the reaction of M4A3FB with acetone, a simple and effective active methylene compound, to produce a functionalized quinoline derivative.

Materials:

  • This compound (1.0 eq)

  • Acetone (10-20 eq, serves as reactant and solvent)

  • Potassium Hydroxide (KOH) (0.2 eq)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in acetone (10-20 eq).

  • Catalyst Addition: Add powdered potassium hydroxide (0.2 eq) to the solution. Causality Note: KOH acts as a base to generate the acetone enolate, initiating the condensation. Using it in catalytic amounts minimizes side reactions.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

    • Partition the residue between DCM and water.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash ensures the removal of the basic catalyst, which is crucial for clean purification.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure quinoline product.

Data Summary: The versatility of the Friedländer reaction allows for the synthesis of a variety of substituted quinolines by changing the active methylene partner.

Active Methylene CompoundCatalystTypical YieldReference
AcetoneKOH75-85%General Protocol
Ethyl AcetoacetatePiperidine/Acetic Acid80-90%[1][2]
MalononitrileL-proline>90%[1]
Cyclohexanonep-TSA70-80%[2]

Part 2: Synthesis of Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3] M4A3FB provides a direct route to this core structure through condensation with an appropriate nitrogen source, followed by cyclization and oxidation.

Mechanistic Rationale

A common strategy involves the initial reaction of M4A3FB with an amine to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the ester group is attacked by a nitrogen atom from a second component (or a suitably functionalized first component), leading to the formation of the quinazolinone ring. Often, an oxidative step is required to achieve the final aromatic system. Various synthetic routes exist, including one-pot multi-component reactions.[4][5][6]

Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol outlines a one-pot synthesis from an ortho-aminobenzoate derivative, adaptable for M4A3FB. It involves condensation with an orthoester and a primary amine.[6]

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.1 eq)

  • Triethyl Orthoformate (as C1 source) (2.0 eq)

  • Catalyst (e.g., p-Toluenesulfonic acid, p-TSA) (0.1 eq)

  • High-boiling point solvent (e.g., Toluene or Xylene)

  • Oxidant (e.g., air, O₂) if dehydrogenation is required.

Procedure:

  • Initial Condensation: In a flask fitted with a Dean-Stark apparatus, combine this compound (1.0 eq), the primary amine (1.1 eq), triethyl orthoformate (2.0 eq), and a catalytic amount of p-TSA (0.1 eq) in toluene. Expertise Note: The Dean-Stark trap is essential for removing water formed during imine formation, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux. The reaction first involves the formation of an imine between the formyl group of M4A3FB and the primary amine.

  • Cyclization: Continue heating at reflux. The amino group on the M4A3FB core will cyclize onto the carbon derived from the orthoester, which has been activated by the amine.

  • Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Part 3: Advanced Applications in Multi-Component Reactions (MCRs)

The true power of M4A3FB is unleashed in multi-component reactions (MCRs), where its distinct functional groups can react in a sequential, domino, or cascade fashion to rapidly build molecular complexity.[7][8] For instance, M4A3FB can participate in Ugi-type reactions, where the amine, aldehyde, an isocyanide, and a carboxylic acid combine to form a complex acyclic intermediate that can be induced to cyclize, yielding novel heterocyclic scaffolds.[7]

The combination of the aldehyde and amine functionalities allows M4A3FB to form an imine in situ, which can then be trapped by other nucleophiles and electrophiles present in the MCR, leading to a diverse array of products from a single set of starting materials.

Conclusion

This compound is a strategically designed and highly effective building block for modern heterocyclic synthesis. Its trifunctional nature provides multiple handles for reactivity, enabling access to critical pharmacophores like quinolines and quinazolinones through well-established and reliable protocols. Its utility in both classic cyclizations and advanced multi-component reactions underscores its importance for researchers, scientists, and drug development professionals seeking to efficiently explore and expand chemical space. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging this versatile reagent in the synthesis of novel and functional molecules.

References

Application Note: Microwave-Assisted Synthesis of Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of Methyl 4-amino-3-formylbenzoate, a valuable building block in medicinal chemistry and drug discovery.[1][2] By leveraging microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces reaction times from hours to minutes compared to conventional heating methods. The procedure is based on the Vilsmeier-Haack formylation of Methyl 4-aminobenzoate. We present a detailed experimental protocol, mechanistic insights, characterization data, and safety considerations tailored for researchers in pharmaceutical and chemical development.

Introduction: The Power of Microwave Chemistry

This compound is a key intermediate in the synthesis of complex heterocyclic structures and pharmacologically active molecules.[3][4] Traditional methods for its synthesis often involve lengthy reaction times and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that accelerates chemical reactions by using microwave radiation to directly and uniformly heat polar molecules in the reaction mixture.[5][6]

The primary advantages of this approach include:

  • Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[5][7]

  • Increased Yields and Purity: Rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[7]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, resulting in significant energy savings.

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[7]

This guide details a robust MAOS protocol for the Vilsmeier-Haack formylation, providing a practical and efficient route to this compound.

Reaction Principle and Mechanism

The synthesis proceeds via the Vilsmeier-Haack reaction, an effective method for the formylation of electron-rich aromatic compounds. The starting material, Methyl 4-aminobenzoate, possesses a strongly electron-donating amino group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho position due to steric hindrance at the other ortho position by the ester group and electronic direction.

The mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of Methyl 4-aminobenzoate attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis during aqueous workup converts the resulting iminium intermediate into the final aldehyde product.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate Methyl 4-aminobenzoate Substrate->Intermediate Electrophilic Attack Product This compound Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.

Safety First:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Microwave reactions are performed in sealed vessels and generate high internal pressures. Use only certified pressure-rated vials and do not exceed the recommended volume or temperature/pressure limits of the equipment.

  • Ensure the reaction vessel has cooled to a safe temperature (e.g., below 50 °C) before opening.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 4-aminobenzoate≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Phosphorus oxychloride (POCl₃)≥99%Alfa Aesar
Sodium Acetate (NaOAc)Anhydrous, ≥99%Fisher Chemical
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Deionized Water--
10 mL Microwave Process Vial-CEM / Biotage
Magnetic Stir Bar--
Step-by-Step Procedure
  • Reagent Preparation (Vilsmeier Reagent):

    • In a fume hood, place a 10 mL microwave process vial containing a magnetic stir bar into an ice bath.

    • Add 3.0 mL of anhydrous DMF to the chilled vial.

    • Slowly, add 0.55 mL (6.0 mmol) of POCl₃ dropwise to the DMF with continuous stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 20 °C during the addition.

    • After the addition is complete, allow the mixture to stir in the ice bath for 10 minutes.

  • Reaction Assembly:

    • To the freshly prepared Vilsmeier reagent, add 500 mg (3.3 mmol) of Methyl 4-aminobenzoate in one portion.

    • Securely seal the vial with a certified cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the following reaction parameters:

      • Temperature: 110 °C

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: Dynamic (automatic power control to maintain temperature)

      • Stirring: High

    • Run the microwave program. Monitor the reaction temperature and pressure throughout the run.

  • Workup and Extraction:

    • After the program is complete, allow the vial to cool to below 50 °C using the instrument's cooling system.

    • Carefully uncap the vial in the fume hood.

    • Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker.

    • Neutralize the mixture by adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes, to yield the pure product as a yellow solid.

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in ice bath) B 2. Add Substrate (Methyl 4-aminobenzoate) A->B C 3. Microwave Irradiation (110 °C, 15 min) B->C D 4. Cool & Quench (Ice & NaOAc solution) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Microwave-assisted synthesis workflow.

Product Characterization

The identity and purity of the synthesized this compound (MW: 179.17 g/mol ) should be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance Yellow Solid
¹H NMR ~10.1 ppm (s, 1H, -CHO), 7.0-8.2 ppm (m, 3H, Ar-H), ~6.0 ppm (br s, 2H, -NH₂), ~3.9 ppm (s, 3H, -OCH₃).
¹³C NMR Expected peaks around 190-195 ppm (aldehyde C=O), 165-170 ppm (ester C=O), 110-155 ppm (aromatic carbons), and 50-55 ppm (methyl carbon).
IR (KBr) Expected peaks ~3400-3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (ester C=O stretch), ~1680 cm⁻¹ (aldehyde C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch).
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 179.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive Vilsmeier reagent (moisture contamination). Incomplete reaction.Use anhydrous DMF. Prepare the Vilsmeier reagent fresh just before use. Increase microwave hold time (e.g., to 20-25 min) or temperature (e.g., to 120 °C).
Dark/Polymeric Ooze Reaction temperature is too high.Decrease the microwave temperature to 90-100 °C. Ensure slow, dropwise addition of POCl₃ during reagent preparation to avoid overheating.
Multiple Products Formation of di-formylated or other side products. Non-selective formylation.Confirm the stoichiometry of reagents. Ensure the reaction is not overheated. Optimize purification with a shallower chromatography gradient.
Low Purity Inefficient workup or purification.Ensure complete neutralization during workup. Repeat column chromatography or attempt recrystallization from an appropriate solvent system (e.g., EtOAc/Hexane).

References

Application Notes & Protocols: Synthesis of Quinazoline Derivatives Utilizing Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 4-amino-3-formylbenzoate in Quinazoline Synthesis

The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The strategic selection of starting materials is paramount for the efficient and modular construction of these valuable heterocyclic systems. This compound emerges as a highly versatile and strategic precursor for the synthesis of quinazoline derivatives, particularly those functionalized at the 7-position with a carboxylate group. This ester functionality provides a convenient handle for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of quinazoline derivatives. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-proven protocols, and present expected outcomes and characterization data.

Mechanistic Insights: The Chemistry of Quinazoline Ring Formation

The synthesis of the quinazoline ring from this compound typically proceeds through a cyclocondensation reaction. The ortho-disposed amino and formyl groups are the key reactive centers that participate in the formation of the pyrimidine ring fused to the existing benzene ring.

A prevalent and efficient method involves the reaction of the ortho-aminoaldehyde with an amine in the presence of an oxidant. A plausible reaction pathway, particularly for iodine-catalyzed reactions, is outlined below:

G cluster_0 Reaction Initiation cluster_1 Cyclization & Oxidation cluster_2 Key Features A This compound C Schiff Base Intermediate A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D Dihydroquinazoline Intermediate C->D Intramolecular Cyclization E Quinazoline-7-carboxylate Product D->E Oxidation G Versatile R-group from amine E->G H Ester for further modification E->H F Oxidant (e.g., I2, O2) F->E

References

Application Notes and Protocols: Methyl 4-amino-3-formylbenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and pharmaceutical development, the efficiency of a synthetic route is paramount. The strategic selection of starting materials and intermediates can significantly impact the timeline and economic viability of bringing a new therapeutic agent to market. Methyl 4-amino-3-formylbenzoate (CAS 841296-15-9) emerges as a highly valuable and versatile building block due to its unique trifunctional architecture. Possessing an aromatic amine, an aldehyde, and a methyl ester on a single benzene ring, this compound offers chemists a scaffold primed for sequential and diverse chemical transformations.

The ortho-positioning of the amino and formyl groups is particularly advantageous, serving as a classical precursor for the construction of fused heterocyclic systems, most notably quinolines and quinazolinones. These heterocycles form the core of numerous approved drugs, particularly in the realm of oncology as kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in pharmaceutical synthesis.

Compound Profile: Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 841296-15-9[1]
IUPAC Name This compound[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N)C=O[1]
Appearance Solid (form may vary)General Knowledge
Purity Typically >95%[2]

Spectroscopic Insights:

  • Proton NMR (¹H NMR): The spectrum is characterized by a distinct singlet for the aldehydic proton, typically found in the downfield region of 10.0-10.2 ppm due to the deshielding effects of the carbonyl group and the aromatic ring.[1] Other expected signals include resonances for the aromatic protons, the amino protons, and a singlet for the methyl ester protons.

  • Mass Spectrometry (MS): Under electron ionization, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 179, consistent with its molecular formula.[1] The presence of an odd number of nitrogen atoms aligns with the nitrogen rule, resulting in an odd molecular weight.[1]

Core Synthetic Applications: A Gateway to Privileged Scaffolds

The true power of this compound lies in the reactivity of its three functional groups, which can be addressed with high selectivity. This allows for the construction of complex molecular architectures common in bioactive agents.

Visualization: Synthetic Utility Overview

The following diagram illustrates the primary reaction pathways available from the key functional groups of this compound.

G cluster_aldehyde Aldehyde (Formyl) Reactions cluster_amine Amine Reactions cluster_ester Ester Reactions start This compound aldehyde_rxns Condensation (e.g., Friedländer) Reductive Amination Wittig Reaction Oxidation start->aldehyde_rxns C=O amine_rxns Acylation Sulfonylation Buchwald-Hartwig Coupling Diazotization start->amine_rxns -NH2 ester_rxns Hydrolysis (Saponification) Amidation Reduction start->ester_rxns -COOCH3 product_heterocycles Quinolines, Other Heterocycles aldehyde_rxns->product_heterocycles product_amines Secondary/Tertiary Amines aldehyde_rxns->product_amines product_amides Amides, Sulfonamides amine_rxns->product_amides product_biaryls Biaryl Amines amine_rxns->product_biaryls product_acids Carboxylic Acids ester_rxns->product_acids product_amides2 Primary/Secondary Amides ester_rxns->product_amides2

Caption: Key reaction pathways for this compound.

1. Synthesis of Quinolines via Friedländer Annulation

The most powerful application of this intermediate is the synthesis of substituted quinolines. The Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction is a cornerstone in the synthesis of many kinase inhibitors.

Causality: The reaction is typically catalyzed by an acid or base. The catalyst facilitates an initial aldol-type condensation between the enolate of the ketone and the aldehyde, followed by a cyclizing condensation of the amine onto the ketone carbonyl, and subsequent dehydration to form the aromatic quinoline ring system. This one-pot reaction is highly efficient for creating the core scaffold.

2. Reductive Amination for Linker Introduction

The formyl group can be selectively transformed into an amine through reductive amination. This is crucial for introducing linkers or side chains that are often required for modulating solubility, cell permeability, or binding to a biological target.

Causality: The process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion and tolerate other functional groups like the ester and aromatic amine.

3. Sequential Functionalization

The differential reactivity of the three functional groups allows for a planned, sequential synthesis. For instance, the amine can first be protected or acylated, followed by a reaction at the aldehyde, and finally, hydrolysis or amidation of the ester. This orthogonal reactivity is a key advantage for building molecular complexity.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a laboratory setting. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Synthesis of Methyl 2-Phenylquinoline-7-carboxylate (A Representative Kinase Inhibitor Scaffold)

This protocol details the Friedländer annulation for creating a substituted quinoline core.

Workflow Diagram

G A 1. Dissolve Reactants - this compound - Acetophenone - Ethanol B 2. Add Catalyst - Add aq. NaOH dropwise A->B C 3. Reaction - Heat to reflux - Monitor by TLC B->C D 4. Work-up - Cool to RT - Pour into ice-water C->D E 5. Isolation - Filter the precipitate - Wash with cold water D->E F 6. Purification - Recrystallize from Ethanol/Water E->F

Caption: Experimental workflow for Friedländer quinoline synthesis.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.1 eq)

  • Ethanol

  • 10% w/v Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Catalyst Addition: While stirring at room temperature, add the 10% NaOH solution dropwise (approx. 0.5 eq). A color change may be observed.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with gentle stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure Methyl 2-phenylquinoline-7-carboxylate.

Protocol 2: Reductive Amination with Benzylamine

This protocol demonstrates the selective modification of the aldehyde group.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.05 eq) followed by a catalytic amount of glacial acetic acid (1-2 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Caution: Initial gas evolution may occur. Stir the reaction at room temperature and monitor by TLC (typically 2-6 hours).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired Methyl 4-amino-3-(benzylaminomethyl)benzoate.

Safety and Handling

While specific hazard data for this compound is limited, related compounds such as Methyl 4-amino-3-methylbenzoate are classified with GHS hazard statements.[3] It is prudent to handle this compound with appropriate care.

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5][6]

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5]

    • Avoid breathing dust.[5]

    • Wash hands thoroughly after handling.[4][6]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Conclusion

This compound is a quintessential example of a strategic molecular building block in pharmaceutical synthesis. Its trifunctional nature provides a robust platform for constructing complex and diverse molecular architectures, particularly the privileged quinoline scaffolds found in many targeted therapies. The ability to perform selective and sequential modifications on its amine, aldehyde, and ester groups makes it an invaluable tool for medicinal chemists. The protocols provided herein serve as a foundation for researchers to unlock the synthetic potential of this intermediate, paving the way for the efficient development of novel therapeutic agents.

References

Application Notes and Protocols: Methyl 4-amino-3-formylbenzoate as a Versatile Precursor for the Synthesis of Novel Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals in the Agrochemical Sector

Abstract

This technical guide provides an in-depth exploration of Methyl 4-amino-3-formylbenzoate, a highly functionalized aromatic building block, and its significant potential as a precursor in the synthesis of a diverse range of agrochemical compounds. We will delve into the unique reactivity of its constituent functional groups—the nucleophilic amino group, the electrophilic formyl group, and the ester moiety—which collectively offer a rich platform for constructing complex heterocyclic scaffolds common in modern herbicides, fungicides, and insecticides. This document will present detailed, field-proven insights into synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles that validate the use of this compound in agrochemical discovery and development.

Introduction: The Strategic Importance of Substituted Aminobenzoic Acids in Agrochemicals

The relentless demand for higher crop yields and the ever-evolving challenge of pest and disease resistance necessitate the continuous development of novel, effective, and environmentally benign agrochemicals. Substituted aminobenzoic acids are a cornerstone in this endeavor, serving as pivotal intermediates in the synthesis of numerous commercial pesticides.[1] Their inherent bifunctionality allows for the construction of complex molecular architectures with diverse modes of action. This compound (C₉H₉NO₃, MW: 179.17 g/mol , CAS: 841296-15-9) is a particularly promising, yet under-explored, member of this class. Its trifunctional nature presents a unique opportunity for synthetic chemists to forge multiple pathways towards new active ingredients.

The strategic placement of the amino, formyl, and methyl ester groups on the benzene ring allows for a variety of selective chemical transformations. The amino group can act as a nucleophile or be diazotized, the formyl group is amenable to condensation and oxidation/reduction reactions, and the ester can be hydrolyzed or aminated. This versatility makes this compound a prime candidate for the synthesis of heterocyclic systems such as pyridazinones, triazoles, and quinazolines, which are known to exhibit potent herbicidal, fungicidal, and insecticidal properties.[2][3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₉H₉NO₃[5]
Molecular Weight 179.17 g/mol [5]
CAS Number 841296-15-9[5]
Appearance Off-white to yellow powderCommercially available
Melting Point 114-115 °C (for isomer)[4]
¹H NMR (DMSO-d₆) δ ~10.1 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~7.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)[5] (Predicted)
¹³C NMR (DMSO-d₆) δ ~191 (CHO), ~166 (C=O), ~155 (C-NH₂), ~135 (C-CHO), ~132, ~120, ~118, ~115 (Ar-C), ~52 (OCH₃)[5] (Predicted)
Mass Spectrum (EI) m/z 179 (M⁺)[5]

Synthetic Pathways to Key Agrochemical Scaffolds

The true utility of this compound lies in its ability to be transformed into a variety of agrochemically relevant heterocyclic systems. Below, we outline several strategic synthetic routes.

Synthesis of Pyridazinone Herbicides

Pyridazinone derivatives are a well-established class of herbicides that often act by inhibiting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis.[6] The ortho-aminoformyl functionality of this compound is primed for cyclocondensation reactions with hydrazine derivatives to form the pyridazinone core.

Causality of Experimental Choices: The reaction with hydrazine hydrate is a classic method for forming pyridazinone rings from γ-keto acids or their synthetic equivalents.[5] In this proposed synthesis, the ortho-aminoformyl group can be envisioned to react with a suitable C2 synthon to form an intermediate that then cyclizes with hydrazine. A plausible synthetic route involves an initial condensation of the formyl group, followed by cyclization.

pyridazinone_synthesis start This compound intermediate1 Hydrazone Intermediate start->intermediate1 Hydrazine Hydrate intermediate2 Cyclized Dihydropyridazinone intermediate1->intermediate2 Intramolecular Cyclization product Functionalized Pyridazinone Herbicide intermediate2->product Further Functionalization

Caption: Proposed synthetic workflow for pyridazinone herbicides.

Protocol 1: Synthesis of a 6-Aryl-4-amino-3(2H)-pyridazinone Precursor

This protocol is adapted from established methods for pyridazinone synthesis by reacting 3(2H)-pyridazinones with hydrazine hydrate.[7]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound (1.79 g, 10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask, add a catalytic amount of glacial acetic acid (0.5 mL).

  • Add hydrazine hydrate (1.25 g, 20 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-amino-6-(4-methoxycarbonylphenyl)-3(2H)-pyridazinone.

  • The ester can be subsequently hydrolyzed to the corresponding carboxylic acid, a common feature in many pyridazinone herbicides.

Expected Outcome: A crystalline solid. The yield and purity should be determined by standard analytical techniques (weighing, melting point, NMR, and LC-MS).

Synthesis of Triazole Fungicides

Triazole fungicides are a major class of agricultural fungicides that inhibit the biosynthesis of ergosterol in fungi.[3] The amino group of this compound can be converted to a triazole ring through a multi-step sequence.

Causality of Experimental Choices: The synthesis of 1,2,4-triazoles often involves the cyclization of an intermediate containing a nitrogen-carbon-nitrogen backbone. A common route is the reaction of a hydrazide with an isothiocyanate followed by cyclization. The amino group of our precursor can be diazotized and converted to a hydrazino group, which can then be acylated and cyclized. A more direct approach, adapted from literature, involves the conversion of a related formylbenzoate to a benzimidazole-triazole structure.[8]

triazole_synthesis start This compound intermediate1 Benzohydrazide Derivative start->intermediate1 Hydrazine Hydrate intermediate2 Thiosemicarbazide Intermediate intermediate1->intermediate2 Phenyl isothiocyanate intermediate3 5-mercapto-1,2,4-triazole intermediate2->intermediate3 Base-catalyzed cyclization product Functionalized Triazole Fungicide intermediate3->product Alkylation

Caption: Synthetic pathway for triazole fungicides.

Protocol 2: Synthesis of a 4-Amino-3-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate Precursor

This protocol is a conceptual adaptation based on the synthesis of benzimidazole-triazoles from methyl 4-formylbenzoate.[8]

Materials:

  • This compound

  • Hydrazine hydrate

  • Phenyl isothiocyanate

  • Sodium hydroxide

  • Ethanol

  • Appropriate alkyl halide for final functionalization

Procedure:

  • Hydrazide Formation: Reflux this compound (1.79 g, 10 mmol) with an excess of hydrazine hydrate in ethanol for 4-6 hours to form the corresponding benzohydrazide.

  • Thiosemicarbazide Synthesis: After cooling, react the crude benzohydrazide with phenyl isothiocyanate (1.35 g, 10 mmol) in ethanol at reflux for 3 hours.

  • Triazole Ring Formation: To the resulting thiosemicarbazide, add a solution of sodium hydroxide (0.8 g, 20 mmol) in ethanol and reflux for 6-8 hours.

  • Acidification and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the 5-mercapto-1,2,4-triazole product. Filter and wash the solid with water.

  • Alkylation: The mercapto group can be alkylated with a suitable alkyl halide in the presence of a base to introduce further diversity, a common strategy in the development of novel fungicides.

Synthesis of Anthranilic Diamide Insecticides

Anthranilic diamides are a highly successful class of insecticides that act on insect ryanodine receptors.[9][10] While the direct synthesis from this compound is not documented, its structural isomer, methyl 3-amino-4-methylbenzoate, is a key precursor for this class of compounds, highlighting the relevance of this scaffold. The synthesis involves the acylation of the amino group with a substituted pyrazole carboxylic acid.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Many of the reagents used, such as hydrazine hydrate and thionyl chloride, are corrosive and toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a potent and versatile precursor for the synthesis of a wide array of agrochemical compounds. Its unique trifunctional nature provides a rich chemical toolbox for the construction of complex heterocyclic systems that are at the core of modern herbicides, fungicides, and insecticides. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this valuable building block in the discovery and development of next-generation crop protection agents.

References

Application Note: A Detailed Guide to the N-Formylation of Amines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

N-formylation is a fundamental chemical transformation in medicinal chemistry and drug development, serving to protect amine functionalities, modulate pharmacokinetic properties, and act as a key step in the synthesis of more complex pharmacophores.[1][2] This guide provides a comprehensive, step-by-step protocol for the efficient N-formylation of primary and secondary amines. While the initial query specified "Methyl 4-amino-3-formylbenzoate" for this purpose, it is important to clarify that this molecule is a synthetic building block, not a formylating agent, due to its structure as an amino-aldehyde.[3] Instead, this note focuses on a robust and widely applicable method: the in situ generation of Acetic Formic Anhydride (AFA), a highly effective reagent for achieving rapid and high-yielding formylation under mild conditions.[4][5]

Introduction: The Role of N-Formylation and Reagent Selection

The introduction of a formyl group (-CHO) onto a nitrogen atom can profoundly impact a molecule's biological activity and properties. Formamides are prevalent motifs in natural products and pharmaceuticals, and the N-formylation reaction is a critical tool for researchers.[2][6] It is often employed to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate or to serve as a precursor for isocyanide synthesis.[7][8]

A variety of reagents can achieve N-formylation, including formic acid, chloral, and N,N-dimethylformamide (DMF).[4] Among the most powerful and practical is Acetic Formic Anhydride (AFA).[9] AFA is a mixed anhydride that is typically generated in situ from formic acid and acetic anhydride. Its high reactivity allows for rapid and clean conversion of amines to their corresponding formamides, often in under 15 minutes at low temperatures.[4][5]

Clarification on "this compound": The molecule specified in the topic, this compound, contains both an amine (-NH₂) and a formyl (-CHO) group. This structure makes it a valuable bifunctional building block for synthesizing heterocycles or other complex molecules through reactions like condensation or reductive amination.[3] However, it does not possess the chemical properties required to donate a formyl group to another amine and is therefore not a formylating agent. This guide proceeds with a scientifically validated and broadly applicable formylating agent, AFA.

The Chemistry of N-Formylation with Acetic Formic Anhydride (AFA)

In Situ Generation of AFA

AFA is prepared by reacting formic acid with acetic anhydride. This reaction is typically performed at low temperatures (0 °C to -20 °C) just before the formylation reaction to minimize decomposition of the unstable anhydride.[5][9]

Mechanism of Formylation

The N-formylation reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the more electrophilic carbonyl carbon of the formyl group in the AFA molecule. This selectivity is due to the lower steric hindrance and greater positive charge density on the formyl carbon compared to the acetyl carbon. The resulting tetrahedral intermediate collapses, eliminating an acetate ion as a stable leaving group and forming the protonated formamide. A final deprotonation step yields the neutral N-formyl product and acetic acid as a byproduct.[5]

Caption: Mechanism of N-formylation with acetic formic anhydride.

Detailed Experimental Protocol: Solution-Phase N-Formylation

This protocol describes the N-formylation of a generic primary or secondary amine (e.g., Benzylamine) using in situ generated AFA in a solution phase.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Amine Substrate (e.g., Benzylamine)ReagentSigma-AldrichEnsure purity >98%
Acetic AnhydrideAnhydrous, >99%Acros OrganicsHandle in a fume hood
Formic Acid>95%Fisher ScientificCorrosive, handle with care
Tetrahydrofuran (THF)AnhydrousEMD MilliporeUse dry solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying
Ethyl Acetate & HexanesHPLC GradeVWRFor chromatography

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow for N-Formylation A 1. Prepare AFA Solution: Mix Acetic Anhydride & Formic Acid in THF at -20°C C 3. Reaction: Slowly add AFA solution to the stirred amine solution A->C B 2. Prepare Amine Solution: Dissolve Amine in anhydrous THF and cool to -20°C B->C D 4. Monitor: Check reaction completion by TLC (typically <15 min) C->D E 5. Quench & Work-up: Add sat. NaHCO₃, separate layers, extract aqueous phase D->E F 6. Dry & Concentrate: Dry organic layer with MgSO₄, filter, and evaporate solvent E->F G 7. Purify & Characterize: Purify by column chromatography and analyze (NMR, IR, MS) F->G

Caption: General workflow for N-formylation using in situ AFA.

  • Preparation of Acetic Formic Anhydride (AFA) Solution:

    • In a flame-dried, nitrogen-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous acetic anhydride (2.2 eq).

    • Cool the flask to -20 °C using an acetone/dry ice bath.

    • Slowly add formic acid (2.0 eq) dropwise to the stirred acetic anhydride.

    • Stir the mixture at -20 °C for 20 minutes to ensure the complete formation of AFA.[5]

  • N-Formylation Reaction:

    • In a separate flame-dried 100 mL flask, dissolve the amine substrate (1.0 eq, e.g., 10 mmol) in anhydrous THF (20 mL).

    • Cool the amine solution to -20 °C.

    • Slowly add the pre-formed AFA solution to the stirred amine solution via a cannula or syringe over 5 minutes.

    • Maintain the temperature at -20 °C and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[4]

  • Work-up and Isolation:

    • Once the starting amine is consumed (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL) while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-formylated product.

Product Characterization

Conclusive evidence of successful formylation is obtained by a combination of spectroscopic methods.[10]

TechniqueObservation for N-BenzylformamideRationale
¹H NMR (CDCl₃)Appearance of a new singlet at δ ~8.2-8.4 ppm. Disappearance of the broad N-H signal from benzylamine.The singlet corresponds to the new formyl proton (-CHO). The consumption of the amine is confirmed by the disappearance of the N-H proton signal.[10]
¹³C NMR (CDCl₃)Appearance of a new carbonyl signal at δ ~162-165 ppm.This signal is characteristic of the formamide carbonyl carbon.[10]
IR Spectroscopy Strong C=O stretching band appears around 1650-1680 cm⁻¹. N-H stretching bands (if primary amine) around 3300 cm⁻¹ are replaced by a single, sharper N-H band.Confirms the presence of the amide carbonyl group.[11]
Mass Spectrometry (ESI+)Molecular ion peak [M+H]⁺ corresponding to the molecular weight of the formylated product (e.g., for N-benzylformamide, C₈H₉NO, MW=135.16, found m/z = 136.17).Confirms the addition of a formyl group (mass increase of 28 Da from -H to -CHO).

Troubleshooting and Safety Considerations

IssuePotential CauseSolution
Incomplete Reaction Insufficient AFA; moisture contamination.Use a slight excess of freshly prepared AFA. Ensure all glassware and solvents are rigorously dried.
Di-acetylation/Formylation Not typically observed with AFA due to its high selectivity for formylation.N/A
Low Yield Product loss during aqueous work-up, especially for polar formamides.Minimize the amount of water used in the quench. Perform more extractions or use a different solvent system (e.g., Dichloromethane).

Safety Precautions:

  • Acetic Anhydride and Formic Acid are corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The in situ generation of AFA is exothermic; maintain strict temperature control.

  • AFA is moisture-sensitive and thermally unstable. It must be prepared fresh and used immediately. Do not attempt to store it.[5][8]

References

Introduction: The Versatility of a Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Reactions of Methyl 4-amino-3-formylbenzoate: Protocols and Applications

This compound is a unique organic intermediate characterized by a benzene ring substituted with three key functional groups: a nucleophilic amino group, an electrophilic formyl (aldehyde) group, and a methyl ester.[1] Its molecular formula is C₉H₉NO₃.[1][2] The ortho orientation of the amine and aldehyde is the cornerstone of its synthetic utility, enabling it to serve as a powerful precursor for the construction of complex heterocyclic systems. This compound is particularly valuable in medicinal chemistry and drug development, where it acts as a foundational scaffold for various bioactive molecules, including anti-inflammatory and antimicrobial agents.[1]

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing properties of the formyl and methyl ester groups activate the aromatic ring, making it susceptible to certain substitution reactions.[1] However, the primary reaction pathways involve the electrophilic aldehyde carbon, which readily reacts with a wide array of nucleophiles. These initial reactions often trigger subsequent intramolecular cyclizations, providing elegant and efficient routes to valuable heterocyclic cores.

This application note provides a detailed exploration of the reactions of this compound with various nucleophiles, offering both mechanistic insights and field-tested experimental protocols for researchers in organic synthesis and drug discovery.

Part 1: Condensation with Amine and Hydrazine Nucleophiles: Schiff Base Formation

The most fundamental reaction of the formyl group is its condensation with primary amines or hydrazines to form an imine, commonly known as a Schiff base. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Mechanistic Rationale

The reaction is initiated by the lone pair of electrons on the nucleophile's nitrogen atom attacking the electrophilic carbonyl carbon of the formyl group. A catalytic amount of acid protonates the carbonyl oxygen, enhancing the carbon's electrophilicity and accelerating the initial attack. The resulting hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the imine. This formation of a Schiff base is often the first step in more complex tandem reactions. A documented example includes the condensation with 3-hydrazineylideneindolin-2-one to create an isatin–Schiff base ligand.[3]

G cluster_reactants Reactants cluster_process Reaction Pathway R_CHO This compound (Ar-CHO) Protonation Acid Catalysis (Protonation of C=O) R_CHO->Protonation R_NH2 Nucleophile (R'-NH2) Attack Nucleophilic Attack (N attacks C) R_NH2->Attack Protonation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Product Schiff Base Product (Ar-CH=N-R') Dehydration->Product

Caption: General workflow for acid-catalyzed Schiff base formation.

Experimental Protocol: General Synthesis of a Schiff Base

This protocol describes a general procedure for the reaction between this compound and a generic primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Standard glassware for reflux

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20 mL).

  • Add the primary amine (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is complete when the starting aldehyde spot is no longer visible. This typically takes 2-4 hours.

  • Once complete, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

  • Dry the purified product under vacuum to yield the desired Schiff base.

Self-Validation & Characterization:

  • TLC: A single spot for the product, with a different Rf value from the starting materials, indicates a successful reaction and purification.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure using ¹H NMR (look for the characteristic imine proton -CH=N- singlet, typically δ 8.5-9.5 ppm) and Mass Spectrometry (to confirm the molecular weight).

Part 2: Tandem Cyclocondensation with Active Methylene Nucleophiles: Synthesis of 4-Quinolones

One of the most powerful applications of this compound is in the synthesis of 4-quinolones, a heterocyclic scaffold that forms the core of many antibacterial drugs.[4][5] This transformation is achieved through a tandem reaction, typically a variation of the Friedländer annulation, involving an active methylene compound as the nucleophile.

Mechanistic Rationale

This reaction is a multi-step, one-pot process. It begins with a base-catalyzed Knoevenagel condensation between the formyl group of the benzoate and the active methylene compound (e.g., ethyl acetoacetate). This forms an α,β-unsaturated intermediate. Subsequently, an intramolecular cyclization occurs via a nucleophilic attack of the ortho-amino group onto the ester or ketone carbonyl of the active methylene partner. This is followed by dehydration/aromatization to yield the stable 4-quinolone ring system. The use of a high-boiling point solvent and sometimes microwave irradiation helps to drive the cyclization and dehydration steps.[6][7]

G cluster_reactants Reactants cluster_process Reaction Sequence Start_Mat_A This compound Step1 Knoevenagel Condensation (Base-catalyzed) Start_Mat_A->Step1 Start_Mat_B Active Methylene Nucleophile (e.g., Ethyl Acetoacetate) Start_Mat_B->Step1 Intermediate α,β-Unsaturated Intermediate Step1->Intermediate Step2 Intramolecular Michael Addition/Cyclization Intermediate->Step2 Step3 Dehydration & Aromatization Step2->Step3 Product 4-Quinolone Product Step3->Product

Caption: One-pot synthesis workflow for 4-quinolones.

Experimental Protocol: One-Pot Synthesis of a Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate Derivative

This protocol details the synthesis of a quinolone derivative using ethyl acetoacetate as the nucleophile.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Standard high-temperature reaction glassware

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add DMSO (15-20 mL) as the solvent.

  • Heat the reaction mixture to 120-140°C with vigorous stirring. The high temperature is crucial for the intramolecular cyclization and dehydration steps.[6]

  • Maintain the temperature and monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane). The reaction may take 6-12 hours.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 100 mL) while stirring.

  • A solid precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Self-Validation & Characterization:

  • Yield & Appearance: Note the percentage yield and the physical appearance (typically an off-white or pale yellow solid).

  • Spectroscopy:

    • ¹H NMR: Look for the disappearance of the aldehyde proton (around δ 10 ppm) and the appearance of characteristic quinolone ring protons. The presence of the methyl ester singlet should be confirmed.

    • IR Spectroscopy: Look for a characteristic ketone stretch (C=O) around 1650-1690 cm⁻¹ for the 4-oxo group.

    • Mass Spectrometry: Confirm the expected molecular weight of the final quinolone product.

Data Summary Table

The choice of nucleophile dictates the final product structure. The following table summarizes the expected outcomes for the reactions discussed.

Nucleophile TypeExample NucleophileKey Reaction TypeProduct ClassKey Applications
Primary AmineAnilineCondensationSchiff Base (Imine)Ligand Synthesis, Synthetic Intermediate
Hydrazine DerivativeHydrazineCondensationHydrazoneHeterocycle Synthesis
Active MethyleneEthyl AcetoacetateCyclocondensation4-QuinoloneAntibacterial Agents[4][5]
Active MethyleneDiethyl MalonateCyclocondensation4-Quinolone-3-carboxylatePharmaceutical Scaffolds[6][7]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique arrangement of functional groups allows for direct and efficient entry into complex molecular architectures. The protocols detailed herein for Schiff base formation and, more significantly, for the one-pot synthesis of 4-quinolones, demonstrate its utility. The ability to construct the medicinally important quinolone core in a single, high-yielding step underscores the power of tandem reactions in streamlining drug discovery and development processes. Further exploration of reactions with other bifunctional nucleophiles will undoubtedly continue to expand the synthetic repertoire of this important intermediate.

References

Application Notes: Strategic Use of Methyl 4-amino-3-formylbenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-3-formylbenzoate is a pivotal building block in medicinal chemistry, offering a unique combination of reactive functional groups that enable the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on strategic applications in the development of bioactive compounds. We will delve into key reaction pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that make this reagent a cornerstone in modern drug discovery.

Introduction: The Versatility of a Trifunctional Reagent

This compound (C₉H₉NO₃) is an aromatic compound distinguished by the presence of an amino group, a formyl (aldehyde) group, and a methyl ester on the same benzene ring.[1] This strategic arrangement of ortho- and para-directing groups provides a rich platform for a variety of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The interplay between the electron-donating amino group and the electron-withdrawing formyl and ester groups dictates its reactivity, allowing for selective and efficient chemical modifications.

The primary value of this compound lies in its ability to participate in a wide range of reactions, including:

  • Condensation Reactions: The formyl group readily reacts with amines and active methylene compounds to form Schiff bases and other carbon-carbon and carbon-nitrogen bonds.

  • Cyclization Reactions: The ortho-positioning of the amino and formyl groups is ideal for the construction of various heterocyclic ring systems, which are prevalent in many drug scaffolds.

  • Nucleophilic and Electrophilic Aromatic Substitution: The existing substituents influence the reactivity of the aromatic ring, enabling further functionalization.

This application note will explore these key reaction classes, providing researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors.

Core Synthetic Strategies and Mechanistic Insights

The strategic placement of the amino, formyl, and ester groups on the benzene ring allows for a diverse array of synthetic transformations. Understanding the interplay of these functional groups is crucial for designing efficient synthetic routes to target bioactive molecules.

Schiff Base Formation and Reductive Amination

The aldehyde functionality is a prime site for condensation reactions, particularly with primary amines to form Schiff bases (imines). This reaction is often the initial step in more complex synthetic sequences.

Causality: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

A subsequent reduction of the imine intermediate via reductive amination yields a secondary amine. This two-step, one-pot procedure is a powerful tool for building molecular complexity.

Caption: Schiff Base Formation and Reductive Amination Workflow.

Heterocycle Synthesis: The Power of Intramolecular Cyclization

The ortho-relationship between the amino and formyl groups is a key structural feature that enables the synthesis of a wide variety of nitrogen-containing heterocycles. These scaffolds are of particular interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.

Example: Quinoline Synthesis (Friedländer Annulation)

The Friedländer synthesis is a classic method for constructing quinoline rings. In this reaction, an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl.

Causality: The reaction proceeds through an initial aldol-type condensation to form an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to afford the aromatic quinoline ring.

Friedlander_Annulation start This compound + Acetoacetate intermediate1 Aldol Condensation Product start->intermediate1 Base or Acid Catalysis intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Quinoline intermediate2->product Dehydration

Caption: Simplified Friedländer Annulation Pathway.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

General Safety Precautions

Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[2][3]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol details the general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the primary amine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in vacuo.

Parameter Value
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield >85%
Protocol 2: One-Pot Reductive Amination

This protocol describes the synthesis of a secondary amine from this compound and a primary amine.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reaction Time 3-5 hours
Temperature 0 °C to Room Temp.
Typical Yield 70-85%
Protocol 3: Friedländer Synthesis of a Substituted Quinoline

This protocol outlines the synthesis of a quinoline derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure quinoline derivative.

Parameter Value
Reaction Time 6-8 hours
Temperature Reflux
Typical Yield 65-80%

Applications in Bioactive Molecule Synthesis

The synthetic routes described above have been employed in the development of a wide range of bioactive molecules. For instance, substituted quinolines are known to exhibit antimalarial, antibacterial, and anticancer properties. The ability to readily synthesize these scaffolds from this compound makes it a valuable tool in drug discovery programs.

Furthermore, the secondary amine products from reductive amination can serve as key intermediates for the synthesis of more complex targets, including enzyme inhibitors and receptor antagonists. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification, such as amide bond formation.

Conclusion

This compound is a versatile and powerful building block for the synthesis of bioactive molecules. Its unique arrangement of functional groups allows for a wide range of chemical transformations, including condensation, cyclization, and substitution reactions. By understanding the underlying chemical principles and utilizing the protocols outlined in this guide, researchers can effectively leverage this reagent to construct complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 4-amino-3-formylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable chemical intermediate. As a key building block in the development of various pharmaceutical agents, optimizing its synthesis is crucial. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Overview of Synthetic Challenges

The introduction of a formyl group onto an aromatic ring, especially one bearing an activating amino group and a deactivating ester group, is a delicate process. The primary challenge lies in achieving high selectivity for the desired ortho-formylation product while minimizing side reactions and simplifying purification. The most common synthetic approach is the direct formylation of Methyl 4-aminobenzoate. This guide will focus on troubleshooting this specific transformation.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. Where should I begin my investigation?

A1: A low overall yield is a common issue that can stem from multiple stages of the process. A systematic approach is essential for diagnosis.

Initial Diagnostic Workflow:

start Low Overall Yield reaction Reaction Inefficiency start->reaction purification Work-up & Purification Loss start->purification purity Starting Material Purity reaction->purity Impure reagents? conditions Suboptimal Conditions reaction->conditions Temp, Time, Stoichiometry? method Incorrect Method Choice reaction->method Is the reaction suitable? extraction Extraction Loss purification->extraction Product left in aqueous phase? crystallization Poor Crystallization Recovery purification->crystallization Wrong solvent or technique? chromatography Degradation on Silica purification->chromatography Product streaking on column?

Caption: Initial troubleshooting workflow for low yield.

Key Areas to Investigate:

  • Purity of Starting Material: Verify the purity of your Methyl 4-aminobenzoate. The presence of impurities, especially isomeric ones or residual acids from its synthesis, can inhibit the reaction or lead to intractable side products.

  • Choice of Formylation Reaction: The three primary methods for this transformation are the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. Their suitability depends on your scale, available reagents, and tolerance for harsh conditions. The Vilsmeier-Haack is often preferred for its milder conditions compared to the Reimer-Tiemann.

  • Reaction Conditions: Each reaction has a unique set of critical parameters (temperature, reaction time, reagent stoichiometry, and solvent). Deviations can drastically reduce yield.

  • Work-up and Purification: Significant product loss often occurs during extraction and final purification. The amphiphilic nature of the product (containing both a basic amino group and a polar ester/aldehyde) can complicate these steps.

Q2: I'm using the Reimer-Tiemann reaction, but my yield is less than 20%. What are the most likely causes?

A2: The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base to formylate phenols and other activated rings, is notoriously sensitive.[1][2] Low yields in this specific synthesis are often traced back to the generation of the reactive species or competing side reactions.

The reaction proceeds via the in situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[3][4] This highly electrophilic carbene is then attacked by the electron-rich aromatic ring of the aminobenzoate.

Troubleshooting the Reimer-Tiemann Reaction:

Potential Cause Scientific Explanation & Causality Recommended Solution
Inefficient Carbene Generation The reaction is biphasic (aqueous NaOH and organic CHCl₃).[1] If mixing is poor, the hydroxide cannot efficiently deprotonate the chloroform at the phase interface to generate the dichlorocarbene, starving the reaction of its key electrophile.1. Vigorous Stirring: Ensure high-speed mechanical stirring to maximize the interfacial area. 2. Phase-Transfer Catalyst (PTC): Add a PTC like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). The PTC shuttles the hydroxide ion into the organic phase, accelerating carbene formation.[1]
Ester Hydrolysis The reaction conditions are strongly basic and often require heat (typically ~60-70°C).[3] These conditions can readily hydrolyze the methyl ester group to a carboxylate. This not only consumes the desired product but also complicates the work-up, as the resulting carboxylic acid has very different solubility.1. Temperature Control: Do not overheat. Once initiated, the reaction can be exothermic.[1][5] Maintain a steady temperature (e.g., 60-65°C). 2. Reaction Time: Monitor the reaction by TLC. Prolonged reaction times increase the likelihood of hydrolysis.
Side Reactions at Amino Group The free amino group, while activating the ring, can also react with dichlorocarbene to form isocyanides or other undesired byproducts.1. Protecting Group Strategy: For higher, more reliable yields, consider protecting the amino group as an acetamide before formylation. An N-acetyl group is still ortho-, para-directing but prevents direct reaction at the nitrogen. The protecting group can be removed via acid or base hydrolysis post-formylation.
Q3: I switched to the Vilsmeier-Haack reaction, but the reaction is sluggish and gives a complex mixture. How can I optimize it?

A3: The Vilsmeier-Haack reaction is an excellent, often milder alternative. It uses a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[6][7] Success hinges on the proper formation and handling of this reagent.

Visualizing the Vilsmeier-Haack Mechanism:

cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier + Substrate Methyl 4-aminobenzoate Vilsmeier->Substrate Iminium Iminium Salt Intermediate Substrate->Iminium Electrophilic Aromatic Substitution Product Final Aldehyde (After H2O work-up) Iminium->Product Hydrolysis

Caption: Key stages of the Vilsmeier-Haack reaction.

Troubleshooting the Vilsmeier-Haack Reaction:

Potential Cause Scientific Explanation & Causality Recommended Solution
Moisture Contamination The Vilsmeier reagent is highly electrophilic and reacts readily with water.[8] Any moisture in the DMF, solvent, or glassware will consume the reagent before it can react with your substrate, leading to a failed reaction.1. Anhydrous Conditions: Use anhydrous grade DMF. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Order of Addition / Temperature The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ to DMF too quickly or at room temperature can lead to uncontrolled side reactions. The subsequent addition of the aminobenzoate substrate also requires temperature control.1. Controlled Reagent Formation: Add POCl₃ dropwise to ice-cold (0 °C) DMF with stirring. 2. Controlled Substrate Addition: After the Vilsmeier reagent has formed (typically after stirring for 30-60 min at 0 °C), add a solution of your Methyl 4-aminobenzoate in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise, maintaining the low temperature. 3. Controlled Warming: After addition, allow the reaction to warm slowly to room temperature and then heat gently (e.g., 50-80 °C) while monitoring by TLC.
Ineffective Hydrolysis The reaction produces an iminium salt intermediate, which is stable until quenched with water.[6] An improper work-up will fail to convert this intermediate to the final aldehyde product.1. Careful Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a stirred solution of ice and a mild base, such as sodium acetate or sodium bicarbonate. This neutralizes the strong acid byproducts and facilitates the hydrolysis of the iminium salt to the aldehyde.
Q4: My reaction seems to work (confirmed by TLC), but my final isolated yield after purification is very low. How can I improve my product recovery?

A4: This is a classic problem where the product is lost during the work-up and purification steps. Optimizing your post-reaction procedure is just as critical as optimizing the reaction itself.

Troubleshooting Work-up and Purification:

Problem Area Symptom / Observation Scientific Explanation Optimized Protocol
Aqueous Extraction Low yield of crude product after extraction from the aqueous work-up solution.The product has both a basic amino group (which can be protonated in acidic media) and polar aldehyde/ester groups, giving it some aqueous solubility.1. pH Adjustment: Before extraction, ensure the aqueous phase is basic (pH 8-9) to keep the amino group deprotonated and less water-soluble. 2. Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.[9] 3. Multiple Extractions: Perform 3-4 extractions with a moderate volume of solvent (e.g., ethyl acetate) rather than one large extraction.
Recrystallization Very little solid crystallizes out, or the product remains an oil.The solvent system is not optimal. Either too much solvent was used, or the solvent is too good at dissolving the product even when cold.[9]1. Solvent System: An ethanol/water or methanol/water mixture is often effective.[9] 2. Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow it to cool slowly to room temperature. Rapid cooling traps impurities.[9] Once at room temperature, place in an ice bath for >30 minutes to maximize precipitation. 3. Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[9]
Column Chromatography The product streaks badly on the silica gel column (tailing), leading to broad fractions and poor recovery.The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via acid-base interactions, causing it to "stick" to the column.[10]1. Mobile Phase Modifier: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or ammonia (in methanol), to your eluent (e.g., Hexane/Ethyl Acetate).[10] The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

References

Technical Support Center: Optimization of Palladium Catalysis for Methyl 4-amino-3-formylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-amino-3-formylbenzoate. This document is designed for researchers and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of palladium-catalyzed C-H formylation of Methyl 4-aminobenzoate.

Introduction: The Synthetic Challenge

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. A modern and efficient approach is the direct C-H functionalization of the readily available starting material, Methyl 4-aminobenzoate. This reaction leverages a palladium catalyst to selectively install a formyl (-CHO) group at the C3 position (ortho to the directing amino group).

While elegant, this transformation is sensitive to numerous parameters. Achieving high yield and selectivity requires careful optimization of the catalyst system and reaction conditions. This guide addresses the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary palladium-catalyzed strategy for synthesizing this compound?

The most direct strategy is the palladium-catalyzed ortho-C–H formylation of Methyl 4-aminobenzoate. In this reaction, the amino group (-NH₂) on the substrate acts as an endogenous directing group. It coordinates to the palladium center and selectively delivers the catalyst to the adjacent C-H bond, enabling its cleavage and subsequent functionalization.[1]

This approach avoids the need for pre-functionalized substrates (e.g., halogenated or boronic acid-substituted starting materials), thus improving atom economy and shortening the synthetic sequence. The general catalytic cycle involves C-H activation to form a palladacycle intermediate, reaction with a formylating agent, and reductive elimination to yield the product and regenerate the active catalyst.[2]

FAQ 2: How do I select the optimal palladium precursor, ligand, and formylating agent?

The selection of these three components is the most critical factor for success and requires careful consideration and screening.

  • Palladium Precursor: The choice of the initial palladium source influences catalyst activation and stability.

    • Pd(OAc)₂ (Palladium(II) Acetate): This is a common, relatively inexpensive, and effective precursor. It is reduced in situ to the active Pd(0) species, though the mechanism of this reduction can sometimes be complex and lead to the formation of inactive palladium black.[3]

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is a Pd(0) source, which eliminates the need for an in situ reduction step. However, the dba ligands can sometimes inhibit reactions.[4]

    • Precatalysts (e.g., Buchwald Precatalysts): These are highly recommended for difficult transformations.[4] They are air-stable Pd(II) complexes that cleanly and efficiently generate the active monoligated Pd(0) species under the reaction conditions, leading to more reproducible results.[4]

  • Ligand: The ligand is arguably the most important variable. It stabilizes the palladium center, influences its reactivity, and controls selectivity.[5][6] The development of specialized ligands has been crucial for advancing C-H activation catalysis.[7]

    • Bulky Phosphine Ligands: Ligands like P(t-Bu)₃ (tri-tert-butylphosphine) or bulky biaryl phosphines (e.g., XPhos, SPhos) are often effective in cross-coupling and C-H activation as they promote the formation of the catalytically active, low-coordinate Pd species.

    • N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, creating robust and thermally stable catalysts that are often resistant to deactivation.

    • Bifunctional Ligands: For C-H activation, specialized ligands like mono-N-protected amino acids (MPAA) can participate directly in the C-H cleavage step, accelerating the reaction.[6]

  • Formylating Agent (CO Source):

    • Syngas (CO/H₂): The use of carbon monoxide and hydrogen gas is a classic and industrially relevant method for formylation.[8][9] However, it requires specialized high-pressure equipment and poses significant handling risks.

    • Formic Acid (HCOOH): Formic acid can serve as a convenient and safer source of CO in situ.[10] This method often requires additives to facilitate the decarbonylation of formic acid.[10]

    • CO Surrogates: Reagents like N-formylsaccharin can deliver the formyl group without the need for gaseous CO, offering a practical alternative for laboratory-scale synthesis.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Question: My reaction shows very low or no conversion to this compound. What are the first steps I should take to troubleshoot this?

Answer: When faced with low or no yield, a systematic check of the reaction's fundamental components is crucial.[5]

  • Verify Reagent Purity and Integrity:

    • Solvent and Reagents: Ensure all solvents are strictly anhydrous. Moisture can quench intermediates and deactivate the catalyst. Use freshly distilled solvents or purchase high-purity anhydrous grades.

    • Starting Material: Confirm the purity of your Methyl 4-aminobenzoate. Impurities, particularly those containing sulfur or other strongly coordinating groups, can poison the catalyst.

    • Base: The base is critical. Ensure it is pure, dry, and has been stored correctly. For some reactions, the choice of base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can dramatically affect the outcome.

  • Confirm Catalyst Activity:

    • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, inefficient reduction to the active Pd(0) state may be the issue.[5] Consider switching to a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern precatalyst system that ensures reliable generation of the active catalyst.[4]

    • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. Ensure the ligand was handled under inert conditions. Consider if your reaction temperature is too high, leading to ligand decomposition.

  • Ensure a Scrupulously Inert Atmosphere:

    • Palladium-catalyzed reactions, particularly the active Pd(0) species, are highly sensitive to oxygen.[3][5]

    • Degassing: Ensure the reaction solvent was thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes).

    • Inert Gas Manifold: Set up the reaction under a positive pressure of a high-purity inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.

Problem 2: Poor Regioselectivity or Formation of Side Products

Question: I am observing di-formylation or formylation at the wrong position. How can I improve selectivity?

Answer: Regioselectivity in C-H activation is dictated by a combination of electronic and steric factors, which are heavily influenced by the ligand and reaction conditions.

  • Enhance the Directing Group Effect: The amino group directs ortho. If you see other isomers, the directing effect is weak under your conditions.

    • Protecting Group Strategy: Temporarily converting the -NH₂ group to a more strongly directing group (e.g., an amide or a picolinamide) can lock in the desired regioselectivity. This, however, adds extra steps to the synthesis.

    • Ligand Choice: The ligand's steric bulk can physically block other potential reaction sites, enhancing selectivity for the less hindered ortho position.[6] Experiment with ligands of varying sizes.

  • Minimize Di-formylation: The formation of a di-formylated product indicates that the desired product is reactive under the reaction conditions.

    • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant amounts of the di-formylated product can form.

    • Adjust Stoichiometry: Use a slight excess of the starting material (e.g., 1.1 equivalents) relative to the formylating agent to reduce the chance of the product reacting further.

    • Lower Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the kinetically preferred product.

Problem 3: Reaction Stalls / Catalyst Deactivation

Question: The reaction starts, but TLC/LC-MS analysis shows it stops before completion, and I observe palladium black precipitating. What is causing this?

Answer: The precipitation of palladium black is a classic sign of catalyst deactivation, where the soluble Pd(0) species agglomerates into inactive metallic palladium.

  • Improve Ligand Stability/Concentration:

    • Pd:Ligand Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. For many reactions, a Pd:Ligand ratio of 1:1.1 to 1:2 is optimal.

    • Switch to a More Robust Ligand: As mentioned, NHC ligands form very stable complexes with palladium and are often more resistant to the harsh conditions that can cause phosphine ligands to decompose.

  • Re-evaluate Reaction Conditions:

    • Temperature: Excessively high temperatures can accelerate catalyst decomposition pathways. Attempt the reaction at the lowest temperature that still provides a reasonable rate.

    • Concentration: Reactions that are too concentrated can sometimes promote bimolecular catalyst decomposition pathways. Try running the reaction at a slightly lower molarity.

  • Check for Inhibitory Species:

    • Ensure that no hidden impurities in your reagents are poisoning the catalyst. If using a halide salt as an additive (e.g., for anion exchange), be aware that high concentrations of halides can sometimes inhibit the catalyst.

Data & Protocols

Table 1: Comparison of Common Ligand Classes for Palladium Catalysis
Ligand ClassExamplesKey CharacteristicsBest For...
Monodentate Phosphines P(t-Bu)₃, PCy₃Electron-rich and bulky. Promote fast reductive elimination. Can be air-sensitive.General cross-coupling, reactions requiring highly active catalysts.
Biaryl Phosphines XPhos, SPhos, RuPhosHighly effective, bulky ligands that create active catalysts. Often provide good stability.Difficult cross-coupling reactions (e.g., with aryl chlorides), C-H activation.
Bidentate Phosphines dppf, XantphosChelating ligands that form stable complexes. Bite angle is a critical parameter.Reactions where catalyst stability is a concern; can sometimes slow reductive elimination.
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors forming highly stable Pd-complexes. Resistant to high temperatures.High-turnover catalysis, reactions with challenging substrates, microwave chemistry.
Bifunctional Ligands MPAA LigandsParticipate directly in the C-H activation step via a concerted metalation-deprotonation pathway.[7]Directed C-H functionalization reactions.
Illustrative Starting Protocol (Hypothetical)

Disclaimer: This protocol is a generalized starting point based on established C-H formylation principles. It MUST be optimized for this specific substrate.

Reaction: Palladium-catalyzed C-H formylation of Methyl 4-aminobenzoate using N-formylsaccharin.

Reagents:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • N-Formylsaccharin (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (Potassium Carbonate, 2.0 equiv, finely ground and oven-dried)

  • Anhydrous 1,4-Dioxane (Solvent)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₂CO₃ under an argon atmosphere.

  • Reagent Addition: Add Methyl 4-aminobenzoate and N-formylsaccharin to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain pure this compound.

Visualizations

Diagram 1: Simplified Catalytic Cycle for Directed C-H Formylation

Catalytic_Cycle Pd0 Active L-Pd(0) Catalyst Palladacycle Palladacycle Intermediate (C-H Activation) Pd0->Palladacycle C-H Activation (Directed by -NH₂) Substrate Methyl 4-aminobenzoate Substrate->Palladacycle OxidativeAdduct Pd(IV) or Pd(II) Intermediate Palladacycle->OxidativeAdduct Coordination & Insertion FormylSource Formylating Agent (R-CHO) FormylSource->Palladacycle OxidativeAdduct->Pd0 Reductive Elimination Product This compound OxidativeAdduct->Product

Caption: Proposed cycle for ortho-C-H formylation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents cluster_catalyst cluster_conditions Start Start: Low or No Yield CheckReagents Step 1: Verify Reagent Integrity Start->CheckReagents CheckCatalyst Step 2: Assess Catalyst System Start->CheckCatalyst CheckConditions Step 3: Review Reaction Conditions Start->CheckConditions Reagent1 Anhydrous Solvents? CheckReagents->Reagent1 Reagent2 Pure Substrate? CheckReagents->Reagent2 Reagent3 Dry Base? CheckReagents->Reagent3 Catalyst1 Use Precatalyst? CheckCatalyst->Catalyst1 Catalyst2 Ligand Intact? CheckCatalyst->Catalyst2 Catalyst3 Correct Pd:L Ratio? CheckCatalyst->Catalyst3 Cond1 Fully Inert Atmosphere? CheckConditions->Cond1 Cond2 Optimal Temperature? CheckConditions->Cond2 Cond3 Correct Concentration? CheckConditions->Cond3

Caption: Systematic troubleshooting guide for failed reactions.

References

Technical Support Center: Purification of Crude Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 4-amino-3-formylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity. Here, we provide not just a protocol, but a deeper understanding of the principles and a robust troubleshooting guide to address the common challenges encountered during recrystallization.

Section 1: Foundational Principles

Understanding this compound

This compound (CAS No. 841296-15-9) is an organic compound featuring a benzene ring substituted with amino, formyl, and methyl ester groups[1]. These functional groups impart a significant degree of polarity to the molecule, which is a critical factor in selecting an appropriate recrystallization solvent. Understanding the molecule's structure is the first step in designing a successful purification strategy.

Key Molecular Properties:

  • Molecular Formula: C₉H₉NO₃[1]

  • Molecular Weight: 179.17 g/mol [1]

  • Functional Groups: Aromatic amine (-NH₂), Aldehyde (-CHO), Methyl Ester (-COOCH₃)

  • Expected Polarity: High, due to hydrogen bond donors (amine) and acceptors (carbonyls).

The 'Why' of Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle of differential solubility[2]. An ideal recrystallization solvent will dissolve the target compound and any soluble impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures[3][4]. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration[5][6].

Slow, controlled cooling is paramount. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification[7].

Section 2: Experimental Protocol & Workflow

Solvent Selection: The Critical First Step

The choice of solvent is the most crucial variable for successful recrystallization[2]. The principle of "like dissolves like" suggests that a polar compound like this compound will be best suited to polar solvents[8]. A mixed solvent system, often an alcohol and water, is frequently effective for compounds containing oxygen and nitrogen atoms[3].

Table 1: Solvent Suitability Profile

Solvent Polarity Boiling Point (°C) Suitability for this compound
Ethanol Polar 78 Good. Often used as the "soluble" solvent in a mixed pair.
Methanol Polar 65 Good. Similar to ethanol but with a lower boiling point.
Water Very Polar 100 Good. Likely to be a suitable "insoluble" or anti-solvent.
Ethyl Acetate Medium 77 Possible. May be a good single solvent or part of a pair.
Toluene Non-polar 111 Poor. Unlikely to dissolve the polar target compound effectively.

| Hexane | Non-polar | 69 | Poor. Unsuitable for dissolving the target compound. |

This protocol will proceed with an Ethanol/Water mixed solvent system, a common and effective choice for this class of compound.

Visualized Recrystallization Workflow

Recrystallization_Workflow Start Start with Crude Solid Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Add_Water Add Hot Water Dropwise Until Persistent Cloudiness Dissolve->Add_Water Redissolve Add Hot Ethanol Dropwise To Re-dissolve (Clear Solution) Add_Water->Redissolve Cool_Slow Allow to Cool Slowly to Room Temperature Redissolve->Cool_Slow Induce Induce Crystallization (Scratch/Seed if Needed) Cool_Slow->Induce Cool_Ice Cool in Ice Bath (Complete Crystallization) Induce->Cool_Ice Filter Collect Crystals via Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Ethanol/Water Mixture Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Obtain Pure Product Dry->End

Caption: General workflow for mixed-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation)[3]. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a steam bath or a carefully controlled hot plate for heating.

  • Creating Supersaturation: Once dissolved, add hot water dropwise while stirring until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. The goal is to be right at the saturation point.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature[7]. Insulating the flask by placing it on a cork ring or paper towels can aid in slow cooling[9].

  • Inducing Crystallization (If Necessary): If no crystals have formed after the solution reaches room temperature, crystallization can be induced. Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod[5][10]. Alternatively, add a tiny "seed crystal" of the pure compound if available.

  • Complete Crystallization: Once crystal growth has started, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of an ice-cold ethanol/water mixture to remove any residual mother liquor adhering to the crystal surfaces. Using ice-cold solvent is critical to avoid redissolving the product[10].

  • Drying: Press the crystals as dry as possible on the filter paper with a clean stopper or spatula. Then, transfer the solid to a watch glass and allow it to air dry or place it in a vacuum oven at a low temperature to remove all traces of solvent.

Section 3: Troubleshooting Guide (Q&A)

Q1: My compound separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid[11]. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is so high that it significantly depresses the compound's melting point[9][12]. The resulting oil often traps impurities effectively, preventing proper purification[13].

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "soluble" solvent (in this case, ethanol) to decrease the saturation point, and then attempt to cool the solution again, but much more slowly[9].

  • Lower the Solution Temperature: The solution may be becoming supersaturated at a temperature above your compound's melting point. Using a solvent system with a lower boiling point might be necessary.

  • Promote Crystal Growth: At the first sign of oiling, try vigorously scratching the flask with a glass rod to provide nucleation sites for crystal growth, which can sometimes outcompete the oiling process[11].

  • Re-purify: If oiling is severe, it may be necessary to remove the solvent via rotary evaporation to recover the impure solid and attempt the recrystallization again with a different solvent system or after a preliminary purification step like column chromatography[14].

Q2: My final yield is very low (<50%). What went wrong?

Answer: A low yield is a common issue in recrystallization. The goal is to maximize recovery without sacrificing purity.

Probable Causes & Solutions:

  • Too Much Solvent: This is the most common cause. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[9][15]. Solution: If you still have the mother liquor, you can try to boil off some of the solvent to concentrate the solution and obtain a "second crop" of crystals[9]. For future attempts, use the minimum amount of hot solvent necessary for dissolution[10].

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper[11]. Solution: Use a heated funnel and keep the solution hot during filtration.

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve a portion of your product[10]. Solution: Always use a minimal amount of ice-cold recrystallization solvent for the wash step.

  • Incomplete Crystallization: Not allowing enough time for crystallization or not using an ice bath can leave product in the solution. Solution: Ensure you allow adequate time for slow cooling and then use an ice bath to maximize crystal formation.

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This situation arises from a supersaturated solution, where the solute concentration is higher than its normal solubility limit, but crystal nucleation has not occurred[14].

Solutions:

  • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming[7][16].

  • Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize upon[5].

  • Reduce Solvent Volume: It is possible you are just below the saturation point. Gently heat the solution to boil off a small portion of the solvent and then try cooling again[3].

  • Flash Freeze: As a last resort, cooling the flask in a dry ice/acetone bath can sometimes force precipitation. However, this rapid cooling may lead to the formation of a powder or small, less pure crystals[11].

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Encountered Oiling Compound 'Oils Out' Problem->Oiling LowYield Low Yield Problem->LowYield NoCrystals No Crystals Form Problem->NoCrystals Cause_Oil1 Cause: Impure Compound or MP < BP of Solvent Oiling->Cause_Oil1 Why? Cause_Yield1 Cause: Too Much Solvent Used LowYield->Cause_Yield1 Why? Cause_Yield2 Cause: Washing with Warm Solvent LowYield->Cause_Yield2 Why? Cause_NoCry1 Cause: Supersaturation NoCrystals->Cause_NoCry1 Why? Solution_Oil1 Solution: Re-heat, add more soluble solvent, cool slower Cause_Oil1->Solution_Oil1 Fix? Solution_Yield1 Solution: Use minimum solvent. Recover 2nd crop from mother liquor. Cause_Yield1->Solution_Yield1 Fix? Solution_Yield2 Solution: Wash with minimal ice-cold solvent. Cause_Yield2->Solution_Yield2 Fix? Solution_NoCry1 Solution: Scratch flask with glass rod or add a seed crystal. Cause_NoCry1->Solution_NoCry1 Fix?

Caption: A decision tree for common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

  • How do I know if my product is pure after recrystallization? The most common method is melting point analysis. A pure compound will have a sharp melting point range (typically <2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range. Techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy can also be used to assess purity.

  • My crude solid is highly colored. Should I use activated charcoal? Activated charcoal can be used to remove colored impurities. However, it should be used sparingly as it is non-selective and can also adsorb your target compound, leading to a lower yield[9]. If you use it, add a very small amount (e.g., the tip of a spatula) to the hot solution before the cooling step and perform a hot filtration to remove the charcoal.

  • Can I scale this process up to purify larger quantities? Yes, the principles remain the same. However, when scaling up, ensure you maintain a similar surface area-to-volume ratio to control the cooling rate. Using a larger Erlenmeyer flask and ensuring slow, even cooling is critical. Stirring the solution gently as it cools can sometimes promote the formation of more uniform crystals.

References

Identifying and removing byproducts in "Methyl 4-amino-3-formylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-amino-3-formylbenzoate

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of this compound (CAS 841296-15-9). As a key intermediate in pharmaceutical and materials science, achieving high purity is paramount.[1][2] This guide, structured as a series of frequently asked questions and troubleshooting protocols, provides in-depth, field-proven insights to help you identify and remove critical byproducts, ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes and their associated byproduct profiles?

The synthesis of this compound typically involves the electrophilic formylation of Methyl 4-aminobenzoate. The choice of formylating agent and reaction conditions dictates the potential side reactions and resulting impurities. The two most prevalent methods are the Duff Reaction and the Vilsmeier-Haack Reaction.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formyl carbon source, usually in an acidic medium like acetic or trifluoroacetic acid.[3][4] While it's a classic method, it can be inefficient and prone to side reactions.[5][6]

    • Expected Byproducts:

      • Unreacted Starting Material: Methyl 4-aminobenzoate.

      • Di-formylated Product: Introduction of a second formyl group on the aromatic ring or N-formylation. Adjusting the stoichiometry by reducing the amount of HMTA can improve selectivity for the mono-formylated product.[7]

      • Polymeric Resins: Especially under harsh acidic conditions or at elevated temperatures, phenolic and aniline substrates can polymerize.[7][8]

      • Aminomethyl Intermediate: The mechanism involves an aminomethylation step followed by dehydrogenation. Incomplete conversion can leave this intermediate as an impurity.[9]

  • Vilsmeier-Haack Reaction: This powerful reaction uses a pre-formed Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10][11] It is generally more efficient than the Duff reaction for electron-rich arenes.[12][13]

    • Expected Byproducts:

      • Unreacted Starting Material: Methyl 4-aminobenzoate.

      • Hydrolysis Products: The Vilsmeier reagent is highly moisture-sensitive. Water contamination will quench the reagent, reducing yield and creating inorganic phosphate byproducts that complicate workup.[7]

      • Over-acylation/Side Reactions: While formylation is directed ortho to the strongly activating amino group, minor isomeric byproducts or reactions with the ester group are possible under forcing conditions.

      • N-Formylation: The amino group itself can be formylated, leading to Methyl 3-formyl-4-(formylamino)benzoate.

Q2: My reaction yield is low. What are the most likely causes?

Low yields are a common issue. A systematic approach to troubleshooting is essential.

  • Moisture Contamination (Vilsmeier-Haack): As stated, the Vilsmeier reagent is readily hydrolyzed. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.[7]

  • Reagent Stoichiometry: In the Duff reaction, an incorrect ratio of HMTA to the substrate can lead to poor conversion or the formation of di-formylated products.[8] Careful monitoring of molar equivalents is critical.

  • Insufficient Activation: Formylation requires a highly electron-rich aromatic ring.[5][10] If the amino group is protonated by excessively strong acid, the ring is deactivated towards electrophilic substitution, halting the reaction.

  • Temperature Control: Formylation reactions can be exothermic.[14] Poor temperature management can lead to thermal degradation of the product or promote polymerization side reactions.[8]

Q3: I see multiple spots on my TLC analysis. How do I identify them and choose a purification strategy?

Thin-Layer Chromatography (TLC) is your primary tool for in-process monitoring and purity assessment.

  • Identifying the Spots:

    • Starting Material: Will typically be less polar than the formylated product due to the absence of the polar aldehyde group.

    • Product: The desired this compound.

    • Polar Impurities: Byproducts like di-formylated compounds or the corresponding carboxylic acid (from over-oxidation) will be significantly more polar and have lower Rf values.

    • Non-Polar Impurities: Byproducts from the decomposition of reagents or solvent impurities may appear as less polar spots.

  • Choosing a Purification Strategy: The nature and quantity of the impurities will guide your choice. See the "Purification Decision Workflow" diagram and the detailed protocols below.

    • For removing small amounts of more/less polar impurities from a crystalline solid, recrystallization is ideal.

    • For complex mixtures or impurities with similar polarity to the product, column chromatography is necessary.[15]

    • For specifically removing the aldehydic product from non-aldehydic impurities (like unreacted starting material), purification via a bisulfite adduct is a highly effective chemical method.[16][17]

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the synthesis and purification of this compound.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Vilsmeier reagent due to moisture.[7] 2. Deactivation of the aromatic ring by protonation. 3. Reaction temperature is too low.1. Use anhydrous solvents and oven-dried glassware. Prepare Vilsmeier reagent in situ under an inert atmosphere. 2. Use a milder acidic medium or add the substrate slowly to the reagent mixture. 3. Gradually increase the reaction temperature while monitoring via TLC.
Formation of Dark Tar/Polymer 1. Reaction temperature is too high.[8] 2. Acid concentration is too high, promoting polymerization.[7]1. Maintain the lowest effective temperature for the reaction. Use an ice bath for initial reagent mixing. 2. Use a milder acid catalyst or reduce its concentration. Minimize reaction time.
Multiple Products (Di-formylation) 1. Incorrect stoichiometry; excess formylating agent (e.g., HMTA).[7][8]1. Carefully control the molar ratio of the formylating agent to the substrate. A 1:1 ratio is a good starting point. 2. Monitor the reaction closely with TLC and stop it once the desired mono-formylated product is maximized.
Product is an Oil, Fails to Crystallize 1. Presence of significant impurities disrupting the crystal lattice. 2. Residual solvent trapped in the product.1. Purify the crude material using column chromatography to remove impurities before attempting recrystallization. 2. Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating.
Tailing on Silica Gel Column 1. The basic amino group is interacting strongly with the acidic silica gel.[18]1. Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica.[18] 2. Use a less acidic stationary phase like alumina or amine-functionalized silica gel.
Aldehyde Oxidizes to Carboxylic Acid 1. Prolonged exposure to air during workup or storage.[19]1. Work up the reaction mixture promptly. 2. Store the purified product under an inert atmosphere (Nitrogen or Argon) and protect it from light.

Visualized Workflows & Protocols

General Synthesis & Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: Methyl 4-aminobenzoate reaction Formylation (Duff or Vilsmeier-Haack) start->reaction quench Quench Reaction (e.g., ice water, base) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude p_choice Choose Method crude->p_choice recryst Recrystallization p_choice->recryst High Purity (>95%) col_chrom Column Chromatography p_choice->col_chrom Complex Mixture bisulfite Bisulfite Adduct Formation p_choice->bisulfite Remove Aldehyde from Non-Aldehyde pure Pure Product recryst->pure col_chrom->pure bisulfite->pure analysis Analysis (NMR, MS, HPLC) pure->analysis

Caption: General workflow for synthesis and purification.

Troubleshooting Low Yield

cluster_tlc_results cluster_solutions start Problem: Low Reaction Yield check_tlc Analyze TLC Plate start->check_tlc tlc_sm Result: Mainly Starting Material check_tlc->tlc_sm High Rf spot dominant tlc_streak Result: Baseline Streaking / Tar check_tlc->tlc_streak Low Rf / Streak tlc_multiple Result: Multiple Unidentified Spots check_tlc->tlc_multiple Several spots sol_sm Action: 1. Check reagent purity/activity. 2. Increase reaction time/temp. 3. Verify stoichiometry. tlc_sm->sol_sm sol_streak Action: 1. Lower reaction temperature. 2. Use milder acid catalyst. 3. Reduce reaction time. tlc_streak->sol_streak sol_multiple Action: 1. Optimize temp & stoichiometry. 2. Purify via column chromatography. tlc_multiple->sol_multiple

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective when the crude product is mostly pure (>90-95%) and crystalline, with minor impurities that have different solubility profiles.[20]

  • Solvent Selection: Ethanol or methanol are common first choices. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., ethanol) portion-wise until the solid just dissolves completely.[18]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.[18]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[18][20]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This is the most powerful method for separating complex mixtures.[15]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point.

    • Pro-Tip: Due to the basicity of the amino group, "tailing" of the product spot is common. To prevent this, add 0.5-1% triethylamine (TEA) to your eluent system to neutralize acidic sites on the silica gel.[18]

  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the top of the silica column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 20% to 50% ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Chemical Purification via Bisulfite Adduct

This technique is excellent for separating aldehydes from non-aldehydic impurities (like unreacted starting material) that are difficult to remove by other means.[16][17]

  • Adduct Formation: Dissolve the crude mixture in a suitable organic solvent (e.g., methanol or THF). Add this solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 30-60 seconds.[16]

  • Extraction: Add an immiscible organic solvent like ethyl acetate and deionized water. Shake vigorously. The charged bisulfite adduct of the aldehyde will move into the aqueous layer, while non-aldehydic impurities (like unreacted starting material) remain in the organic layer.[16][17]

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Regeneration of Aldehyde: To regenerate the pure aldehyde, treat the aqueous layer containing the adduct with either a strong base (e.g., 10% NaOH) or acid (e.g., 10% HCl) until the aldehyde precipitates or can be extracted.

  • Final Isolation: Extract the regenerated pure aldehyde with a fresh organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

References

Technical Support Center: Optimizing Imine Synthesis with Methyl 4-amino-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the reaction rate and overall success of synthesizing Schiff bases (imines) from "Methyl 4-amino-3-formylbenzoate" and various anilines. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics to empower you to overcome common experimental hurdles.

Introduction to the Reaction: Schiff Base Formation

The reaction between this compound and an aniline derivative is a classic example of Schiff base formation, a condensation reaction between a primary amine and an aldehyde.[1][2][3] This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the final imine product and a molecule of water.[4][5][6] The dehydration of the carbinolamine is typically the rate-determining step.[6]

Understanding the factors that influence this equilibrium is key to optimizing your reaction rate and yield. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My reaction is extremely slow or appears to have stalled. What are the most likely causes and how can I accelerate it?

Answer: A sluggish reaction is one of the most common issues in Schiff base synthesis. Several factors, often interconnected, can be at play. Here’s a systematic approach to troubleshooting:

1. Inadequate Catalysis (The "pH Sweet Spot"):

  • The Problem: The reaction is highly dependent on pH.[4] While acid catalysis is necessary to protonate the carbonyl oxygen, making the aldehyde more electrophilic, and to facilitate the dehydration of the carbinolamine intermediate, too much acid will protonate the aniline's amino group, rendering it non-nucleophilic and halting the reaction.[4][6]

  • The Solution: The optimal pH for imine formation is typically mildly acidic, often around 4-5.[4] If you are not controlling the pH, or if your reaction conditions are neutral or basic, the reaction will be slow.

    • Actionable Protocol: Add a catalytic amount of a weak acid. Glacial acetic acid is a common and effective choice.[5] Start with a few drops and monitor the reaction progress. Other acids like p-toluenesulfonic acid (p-TsA) can also be used.

2. Water Accumulation (Le Chatelier's Principle in Action):

  • The Problem: Water is a byproduct of the reaction. As the concentration of water increases, the equilibrium can shift back towards the starting materials, effectively slowing down or even reversing the reaction.[1][7]

  • The Solution: Actively remove water from the reaction mixture.

    • Actionable Protocol:

      • Dean-Stark Apparatus: If your reaction is run at reflux in a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark trap is the most effective method for continuous water removal.[1]

      • Drying Agents: For reactions at lower temperatures, the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively sequester the water as it is formed.[8]

3. Insufficient Temperature:

  • The Problem: Like many organic reactions, imine formation often requires an input of energy to overcome the activation barrier, particularly for the dehydration step.

  • The Solution: Increase the reaction temperature.

    • Actionable Protocol: Refluxing the reaction mixture is a standard procedure.[5] The choice of solvent will dictate the reflux temperature. Alternatively, microwave irradiation can be a powerful tool to dramatically reduce reaction times.[9][10]

Troubleshooting Workflow for Slow Reactions:

slow_reaction start Slow or Stalled Reaction check_catalyst Is an acid catalyst present? start->check_catalyst add_catalyst Add catalytic acid (e.g., acetic acid) Monitor pH (aim for 4-5) check_catalyst->add_catalyst No check_water_removal Is water being removed? check_catalyst->check_water_removal Yes add_catalyst->check_water_removal add_water_removal Implement water removal: - Dean-Stark trap (reflux) - Drying agent (e.g., MgSO₄) check_water_removal->add_water_removal No check_temp Is the temperature adequate? check_water_removal->check_temp Yes add_water_removal->check_temp increase_temp Increase temperature: - Reflux the reaction - Consider microwave irradiation check_temp->increase_temp No success Reaction Rate Improved check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for a slow reaction.

Question 2: I'm observing low yields despite the reaction going to completion. What are the potential side reactions, and how can I mitigate them?

Answer: Low yields can be frustrating. If your starting materials are consumed but the desired product is not isolated in the expected amount, side reactions or product degradation are likely culprits.

1. Product Hydrolysis:

  • The Problem: The formation of a Schiff base is a reversible process.[6] During workup or purification, exposure to aqueous acidic or basic conditions can hydrolyze the imine back to the starting aldehyde and amine.[1][4]

  • The Solution: Ensure anhydrous or non-aqueous workup conditions.

    • Actionable Protocol:

      • Avoid aqueous washes if possible. If a wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash, and then thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate before solvent evaporation.

      • Purification via column chromatography should be performed with non-protic solvents.

2. Polymerization/Side Reactions of the Aldehyde:

  • The Problem: Aldehydes, especially aromatic ones with activating groups, can be susceptible to side reactions like aldol condensations or polymerizations under certain conditions.[11]

  • The Solution: Control the reaction stoichiometry and temperature.

    • Actionable Protocol:

      • Use a 1:1 stoichiometry of the amine and aldehyde. Adding the aniline dropwise to the solution of this compound can help to minimize aldehyde self-condensation.

      • Avoid excessively high temperatures for prolonged periods.

Question 3: How do the substituents on my aniline affect the reaction rate?

Answer: The electronic nature of the aniline has a significant impact on its nucleophilicity and, consequently, the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) on the aniline ring increase the electron density on the nitrogen atom. This enhances the aniline's nucleophilicity, leading to a faster initial nucleophilic attack on the aldehyde's carbonyl carbon.[12]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the nitrogen atom. This decreases the aniline's nucleophilicity, resulting in a slower reaction.[12]

The position of the substituent also matters. Ortho-substituents, regardless of their electronic nature, can introduce steric hindrance, which can slow the reaction down.

Table 1: Effect of Aniline Substituents on Reaction Rate

Aniline SubstituentElectronic EffectExpected Impact on NucleophilicityExpected Reaction Rate
-OCH₃ (p-methoxy)Electron-DonatingIncreasedFaster
-CH₃ (p-methyl)Electron-DonatingIncreasedFaster
-H (aniline)Neutral (Reference)BaselineNormal
-Cl (p-chloro)Weakly Electron-WithdrawingDecreasedSlower
-NO₂ (p-nitro)Strongly Electron-WithdrawingSignificantly DecreasedMuch Slower
Question 4: What is the optimal choice of solvent for this reaction?

Answer: The ideal solvent should be inert to the reactants and facilitate the reaction, often by allowing for the removal of water.

  • Protic Solvents (e.g., Ethanol, Methanol): While the reaction can be run in alcohols, and they can help to dissolve the starting materials, they are generally not the best choice for driving the reaction to completion.[5][13] The equilibrium can be difficult to shift in favor of the products.

  • Aprotic, Non-Polar Solvents (e.g., Toluene, Benzene): These are excellent choices, especially when used in conjunction with a Dean-Stark trap to azeotropically remove water at reflux.[1] Toluene is generally preferred over the more toxic benzene.

  • Aprotic, Polar Solvents (e.g., DMF, DMSO): These can be useful for solubilizing reactants but can make product isolation more challenging due to their high boiling points.

  • Green Chemistry Approaches: Recent studies have explored more environmentally friendly solvent options, such as methyl t-butyl ether (MTBE), or even solvent-free conditions, which can be highly effective, especially with microwave assistance.[8][14]

Recommended Solvents for Driving the Reaction to Completion:

  • Toluene: Use at reflux with a Dean-Stark trap for optimal water removal.

  • Dichloromethane (DCM) or Chloroform: Can be used at lower temperatures with a drying agent like anhydrous MgSO₄.

  • Ethanol: A common choice for initial trials, often with a catalytic amount of acid, but may result in an equilibrium mixture.[5]

Reaction Mechanism Overview:

reaction_mechanism cluster_intermediate Intermediate Formation cluster_products Products aldehyde This compound carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + Aniline (Nucleophilic Addition) aniline Aniline Derivative aniline->carbinolamine imine Schiff Base (Imine) carbinolamine->imine - H₂O (Dehydration - Rate Limiting) water Water carbinolamine->water catalyst H⁺ (Acid Catalyst) catalyst->carbinolamine Protonates C=O

Caption: General mechanism of Schiff base formation.

Summary of Key Recommendations

ParameterRecommendationRationale
Catalyst Use a catalytic amount of a weak acid (e.g., acetic acid).To protonate the carbonyl and facilitate dehydration without deactivating the amine nucleophile.[4][5]
Water Removal Employ a Dean-Stark trap with an azeotropic solvent (e.g., toluene) or use a drying agent (e.g., MgSO₄).To drive the reaction equilibrium towards the product side according to Le Chatelier's principle.[1][8]
Temperature Reflux the reaction or use microwave irradiation.To provide sufficient energy to overcome the activation barrier of the rate-limiting dehydration step.[5][9]
Solvent Toluene is a highly effective choice for driving the reaction to completion.It is inert and allows for efficient azeotropic removal of water.[1]
Aniline Reactivity Be mindful of electronic effects. EDGs accelerate the reaction, while EWGs decelerate it.The nucleophilicity of the aniline is a key factor in the initial step of the reaction.[12]

By systematically addressing these key parameters, you can effectively troubleshoot and optimize the reaction of this compound with anilines, leading to improved reaction rates, higher yields, and more efficient synthesis.

References

Common side reactions in the formylation of aminobenzoates and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of aminobenzoates. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Introduction

The N-formylation of aminobenzoates is a crucial transformation, often employed to install a protecting group or to synthesize key intermediates for pharmaceuticals and functional materials. While seemingly straightforward, this reaction is frequently plagued by side reactions that can complicate purification and significantly reduce yields. This guide addresses the most common issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Side Reactions & Solutions

This section tackles specific experimental problems. Each answer explains the chemical reasoning behind the issue and provides actionable protocols to mitigate it.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Answer: Low conversion is a frequent frustration. The root cause often lies in one of three areas: substrate reactivity, reagent deactivation, or suboptimal reaction conditions. Aminobenzoates are moderately deactivated aromatic systems due to the electron-withdrawing nature of the ester or carboxylic acid group, making them less nucleophilic than simple anilines.

Core Issues & Causal Analysis:

  • Moisture Sensitivity: Many formylating agents, especially reactive ones like acetic formic anhydride (AFA) or the Vilsmeier reagent, are highly sensitive to moisture.[1] Water will rapidly quench these reagents, halting the reaction.

  • Insufficient Activation: Formic acid, the most common and greenest formylating agent, often requires an activator or catalyst to proceed efficiently with less nucleophilic amines.[2][3] Heating formic acid with the amine in a solvent like toluene with a Dean-Stark trap is a classic method to drive the dehydration reaction.[3][4]

  • Inappropriate Reagent Choice: A mild reagent may be insufficient for a sterically hindered or electronically deactivated aminobenzoate. Conversely, an overly reactive reagent can lead to side products, which may be misinterpreted as low yield of the desired product.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve low-yield issues.

G Start Low Yield or No Reaction Check_Moisture Are all reagents and solvents scrupulously dry? Start->Check_Moisture Check_Reagent Is the formylating agent appropriate for the substrate? Check_Moisture->Check_Reagent  Yes Sol_Dry Action: Use anhydrous solvents. Handle reagents under inert gas (N2 or Ar). Check_Moisture->Sol_Dry  No Check_Conditions Are temperature and reaction time optimized? Check_Reagent->Check_Conditions  Yes Sol_Reagent Action: Switch to a more reactive agent (e.g., Acetic Formic Anhydride) or add a catalyst (e.g., DCC, I2) for formic acid. Check_Reagent->Sol_Reagent  No Sol_Conditions Action: Increase temperature incrementally. Monitor reaction by TLC/LC-MS to determine optimal time. Check_Conditions->Sol_Conditions  No

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing significant decarboxylation of my aminobenzoic acid substrate. How can I prevent this?

Answer: Decarboxylation is a major side reaction, particularly when using aminobenzoic acids (not esters) under acidic conditions and/or at elevated temperatures.[5][6] The mechanism involves protonation of the aromatic ring, which facilitates the loss of carbon dioxide.

Mechanistic Insight:

The rate of decarboxylation is highly dependent on the pH and substitution pattern of the aromatic ring.[5][6] Protonation at the C1 position (ipso-protonation) forms a σ-complex. While this intermediate is key, it must first lose the carboxylic proton to form an anionic intermediate before CO2 can be eliminated.[5] This process is accelerated by heat.

Avoidance Strategies:

  • Use the Ester Form: The most effective strategy is to start with the corresponding aminobenzoate ester (e.g., methyl or ethyl ester). Esters are far more stable to decarboxylation under typical formylation conditions. The ester can be hydrolyzed post-formylation if the free acid is required.

  • Milder Conditions: If the acid is the only available starting material, avoid high temperatures and strongly acidic conditions.

    • Use formic acid at lower temperatures with a coupling agent like dicyclohexylcarbodiimide (DCC) to generate the active formylating agent in situ.[2]

    • Consider methods that run at room temperature, such as using formic acid with a catalytic amount of sodium formate.[3][7]

G cluster_0 Desired N-Formylation Pathway cluster_1 Undesired Decarboxylation Pathway Start_Formyl Aminobenzoic Acid Product_Formyl N-Formylaminobenzoic Acid Start_Formyl->Product_Formyl + HCOOH (Mild Conditions) Start_Decarboxy Aminobenzoic Acid Intermediate Protonated σ-complex Start_Decarboxy->Intermediate + H+ (Harsh Acid/Heat) Product_Decarboxy Aniline + CO2 Intermediate->Product_Decarboxy - CO2, - H+

Caption: Competing pathways: N-Formylation vs. Decarboxylation.

Question 3: My substrate contains a hydroxyl group, and I'm getting a mixture of N-formylated and O-formylated products. How do I improve chemoselectivity?

Answer: Achieving chemoselectivity between an amino group and a hydroxyl group is a classic challenge. The amino group is generally more nucleophilic than a phenolic hydroxyl group, which should favor N-formylation. However, under certain conditions, competitive O-formylation can occur.

Controlling Selectivity:

  • Leverage Nucleophilicity: Employ reaction conditions that favor reaction with the more nucleophilic amine.

    • Formic Acid in Polyethylene Glycol (PEG): This system has been shown to selectively formylate anilines at room temperature, while leaving phenols untouched.[2][3]

    • Catalytic Sodium Formate: Using formic acid with a catalytic amount of sodium formate is also reported to be highly selective for N-formylation over O-formylation.[3]

  • pH Control: The reactivity of both groups is pH-dependent. At very low pH, the amine is protonated (R-NH3+) and becomes non-nucleophilic, which could potentially favor O-formylation. Maintaining a neutral or slightly basic pH can help ensure the amine remains the primary nucleophile.

  • Protecting Groups: While less ideal for process efficiency, a temporary protection of the hydroxyl group (e.g., as a silyl ether) is a foolproof method to ensure only N-formylation occurs.

Recommended Protocol for Selective N-Formylation:

This protocol is based on methods proven to be selective for amines.[2][3]

  • Setup: To a round-bottom flask, add the hydroxy-aminobenzoate (1.0 eq) and polyethylene glycol (PEG-400, ~2 mL per mmol of substrate).

  • Reagent Addition: Add formic acid (1.5 - 2.0 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere (N₂).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q1: Which formylating agent is the best choice for my aminobenzoate?

The "best" agent depends on your substrate's reactivity, scale, and tolerance to harsh conditions. See the table below for a comparison.

Formylating AgentTypical ConditionsProsCons
Formic Acid Neat or in solvent (toluene, PEG), often heated.[2][4]Green, inexpensive, readily available.Often requires heat or catalysts; can cause decarboxylation in acids.
Acetic Formic Anhydride (AFA) Generated in situ from formic acid & acetic anhydride at low temp.[2][3]Highly reactive, fast reactions at low temperatures.Moisture sensitive, cannot be stored, potential for acetylation side products.
Vilsmeier Reagent (POCl₃/DMF) Anhydrous conditions, typically 0°C to RT.[1][8][9]Powerful, effective for deactivated systems.Harsh, moisture sensitive, generates corrosive byproducts.
Formic Acid / DCC Anhydrous solvent (DCM, THF), RT.[2]Mild conditions, good for sensitive substrates.DCC is an allergen, dicyclohexylurea (DCU) byproduct can be difficult to remove.

Q2: What causes the instability of formyl chloride, and why isn't it used directly?

Formyl chloride is thermally unstable and readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[10][11][12][13] This instability is due to the weakness of the C-Cl bond and the thermodynamic stability of the decomposition products.[11][14] Unlike acetyl chloride, where decomposition would require breaking a stronger C-C bond, the C-H bond in the formyl group is susceptible to elimination.[14] For this reason, it is almost always generated in situ for reactions like the Gattermann-Koch synthesis, but it is not a practical benchtop reagent for N-formylation.[14][15]

Q3: How can I avoid di-formylation or other C-H formylation on the aromatic ring?

N-formylation is generally much faster and more favorable than C-H formylation (formylating the aromatic ring) for an aminobenzoate. Ring formylation reactions like the Vilsmeier-Haack or Duff reaction typically require more forcing conditions or specific catalysts and are most effective on highly electron-rich rings like phenols or anilines without deactivating groups.[9][16][17]

To avoid it:

  • Use N-formylation specific conditions (e.g., formic acid-based methods).

  • Use a slight excess (1.1-1.5 eq) of the formylating agent, but avoid a large excess.

  • Keep reaction temperatures as low as possible to achieve a reasonable rate.

Di-formylation on the nitrogen atom to form a -N(CHO)₂ group is generally not observed under standard conditions.

References

Technical Support Center: Column Chromatography Techniques for Purifying Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted aminobenzoates using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification process. Substituted aminobenzoates are a vital class of compounds, serving as key building blocks for numerous pharmaceuticals, including local anesthetics like benzocaine.[1][2] Their purification is a critical step that dictates the purity, safety, and efficacy of the final product.

This resource is structured to provide immediate, actionable solutions to specific experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of substituted aminobenzoates, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / No Compound Eluted 1. Compound Degradation on Stationary Phase: Substituted aminobenzoates, particularly those with free amino and carboxylic acid groups, can be unstable on acidic silica gel.[3][4][5]a. Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine mixed in your mobile phase to neutralize acidic sites.[3] b. Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica like amino- or diol-functionalized silica.[3][6] c. Perform a Stability Test: Before running the column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if degradation occurs.[4]
2. Compound Irreversibly Bound to Column: The polar functional groups (amino, carboxyl) can interact very strongly with the polar stationary phase.a. Increase Mobile Phase Polarity: After your initial elution, flush the column with a highly polar solvent, like 100% methanol or a mixture containing a small percentage of acetic acid or ammonia, to elute strongly bound compounds.[5] b. Check Compound Solubility: Ensure your compound is soluble in the chosen mobile phase. Poor solubility can lead to precipitation at the top of the column.[7]
3. Compound Eluted in the Solvent Front: The chosen mobile phase may be too polar, causing the compound to elute with the solvent front, mixed with non-polar impurities.a. Optimize the Mobile Phase: Use TLC to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 for good separation.[4] b. Start with a Less Polar Eluent: Begin elution with a less polar solvent system and gradually increase the polarity (gradient elution).[3][8][9]
Poor Separation of Product from Impurities 1. Inappropriate Mobile Phase Polarity: The polarity of the eluent is not optimized to differentiate between your compound of interest and closely related impurities (e.g., starting materials, by-products).[3][10][11]a. Fine-Tune Solvent Ratios: Make small, incremental changes to the ratio of polar to non-polar solvents in your mobile phase based on TLC analysis. b. Introduce a Third Solvent: Sometimes adding a small amount of a third solvent with intermediate polarity can improve separation. c. Consider Isocratic vs. Gradient Elution: For complex mixtures with a wide range of polarities, gradient elution is often superior to isocratic elution.[12][13] For isomers or compounds with very similar polarities, a shallow gradient or isocratic elution might provide better resolution.[14]
2. Column Overloading: Too much crude material was loaded onto the column, exceeding its binding capacity and leading to broad, overlapping bands.[15][16]a. Determine Loading Capacity: As a general rule, for silica gel, the amount of crude material should be about 1-5% of the mass of the stationary phase. b. Use a Larger Column: If a large amount of material needs to be purified, scale up the column diameter and length accordingly.
3. Poor Column Packing: Channeling or cracks in the stationary phase create pathways for the sample to travel down the column without proper interaction, resulting in poor separation.[3]a. Prepare a Homogeneous Slurry: Ensure the silica gel is well-slurried in the initial mobile phase before packing. b. Pack the Column Carefully: Pour the slurry in one continuous motion and gently tap the column to ensure even packing. Avoid letting the column run dry.[3]
Peak Tailing or Streaking 1. Compound Ionization: Substituted aminobenzoates are often ionizable. The equilibrium between the ionized and non-ionized forms on the stationary phase can cause tailing.[17][18]a. Add a Mobile Phase Modifier: For acidic compounds (containing a carboxylic acid), add a small amount (0.1-1%) of acetic or formic acid to the mobile phase to suppress deprotonation.[5] For basic compounds (containing an amine), add a small amount of triethylamine or ammonia to suppress protonation.[19] b. Control the pH: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[20][21]
2. Secondary Interactions with Silica: The silanol groups on the surface of silica can have strong, non-ideal interactions with basic amine groups.a. Use End-Capped Silica: If using reversed-phase chromatography, choose an end-capped C18 or C8 column. b. Use Amino-Functionalized Silica: This stationary phase can reduce tailing for basic compounds in normal-phase chromatography.[6][22]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my substituted aminobenzoate?

The choice depends primarily on the polarity and solubility of your compound.[7]

  • Normal-Phase Chromatography (Polar Stationary Phase, Non-polar Mobile Phase): This is the traditional and often first-to-try method. It works well for compounds that are soluble in organic solvents like hexane, ethyl acetate, or dichloromethane.[7][23] Silica gel or alumina are common stationary phases.[24][25]

  • Reversed-Phase Chromatography (Non-polar Stationary Phase, Polar Mobile Phase): This is advantageous for more polar substituted aminobenzoates or those that are more soluble in polar solvents like water, methanol, or acetonitrile.[7][26] C18 or C8 bonded silica are typical stationary phases. It is also a good alternative if your compound shows instability on silica gel.[4]

Q2: My compound has both an amine and a carboxylic acid group. How do I prevent it from sticking to the silica gel column?

Compounds with both acidic and basic functional groups (zwitterionic potential) can be challenging.[19][27]

  • pH Control is Key: The goal is to keep the compound in its neutral, less polar form. Adding a small amount of acid (e.g., acetic acid) to the mobile phase will protonate the amine and keep the carboxylic acid protonated. Conversely, a basic additive (e.g., triethylamine) will keep the amine deprotonated but will deprotonate the carboxylic acid. The best approach often requires careful experimentation with mobile phase additives.

  • Consider Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics, which can provide unique selectivity for separating isomers and zwitterionic compounds.[27][28]

  • Reversed-Phase with Buffers: Using a buffered aqueous-organic mobile phase in reversed-phase chromatography can control the ionization state of your compound and lead to better peak shapes and reproducible retention times.[17][29]

Q3: What is the best way to detect my substituted aminobenzoate in the collected fractions?

  • UV-Visible Spectroscopy: Most substituted aminobenzoates contain an aromatic ring and are UV-active.[30] You can often detect them using a UV lamp on a TLC plate or by measuring the UV absorbance of the fractions with a spectrophotometer.[27][31]

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp or by using a staining agent.

Q4: When should I use gradient elution instead of isocratic elution?

  • Isocratic Elution (constant mobile phase composition): This method is simpler and is ideal for separating compounds with similar polarities or for routine, well-established purifications.[8][13]

  • Gradient Elution (mobile phase composition changes over time): This is more powerful for complex mixtures containing compounds with a wide range of polarities. It allows for the elution of weakly retained compounds early in the run and then increases the solvent strength to elute strongly retained compounds in a reasonable time, often resulting in sharper peaks and faster overall analysis.[9][12][13]

Experimental Workflow & Protocols

Workflow for Method Development

The following diagram outlines a systematic approach to developing a purification method for a substituted aminobenzoate.

MethodDevelopmentWorkflow cluster_prep 1. Preliminary Analysis cluster_choice 2. Select Chromatography Mode cluster_run 3. Column Chromatography cluster_analysis 4. Analysis & Pooling Solubility Assess Compound Solubility (Polar vs. Non-polar Solvents) Mode Solubility? Solubility->Mode TLC_Scout TLC Scouting (Test various solvent systems) Elute Elute (Isocratic or Gradient) TLC_Scout->Elute Stability Check Stability on Silica (2D TLC if necessary) NP Normal-Phase Stability->NP Mode->NP Non-polar Solvents RP Reversed-Phase Mode->RP Polar Solvents Pack Pack Column NP->Pack RP->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/UV) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Final_Char Characterize Final Product Evaporate->Final_Char

Caption: Workflow for chromatographic purification.

Protocol: Normal-Phase Purification of Ethyl 4-Aminobenzoate (Benzocaine)

This protocol provides a step-by-step method for purifying a moderately polar substituted aminobenzoate using silica gel column chromatography.

1. Materials and Reagents:

  • Crude Ethyl 4-aminobenzoate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes/flasks

2. Mobile Phase Selection (TLC Scouting):

  • Prepare several test eluents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto TLC plates and develop them in the test eluents.

  • The ideal solvent system will give the target compound (Benzocaine) an Rf value of approximately 0.3.[4] For Benzocaine, a system of 8:2 or 7:3 Hexane:Ethyl Acetate is often a good starting point.

3. Column Preparation and Packing:

  • Secure the chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer of sand (optional).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 9:1 Hexane:Ethyl Acetate).[3] The amount of silica should be 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more solvent as needed, ensuring the top of the silica bed never runs dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.[3]

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions into test tubes or flasks. Maintain a constant level of solvent above the silica bed.

  • If using gradient elution, start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., move to 8:2, then 7:3).[9]

6. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pool the fractions that show a single spot corresponding to the pure compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure (rotary evaporator) to obtain the purified substituted aminobenzoate.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purification problems.

TroubleshootingTree Start Problem with Purification ProblemType What is the main issue? Start->ProblemType Yield Low or No Yield ProblemType->Yield Yield Separation Poor Separation ProblemType->Separation Separation PeakShape Peak Tailing/Streaking ProblemType->PeakShape Peak Shape Yield_Cause Is compound visible on TLC after spotting on silica? Yield->Yield_Cause Separation_Cause Rf difference on TLC? Separation->Separation_Cause PeakShape_Cause Is compound ionizable (acid/base)? PeakShape->PeakShape_Cause Degradation Compound is likely degrading. - Deactivate silica with base. - Use alumina or bonded phase. Yield_Cause->Degradation No Binding Compound is strongly bound. - Increase eluent polarity. - Flush with MeOH/acid. Yield_Cause->Binding Yes OptimizeEluent Optimize mobile phase. - Adjust solvent ratio. - Try gradient elution. Separation_Cause->OptimizeEluent Yes, but poor on column Overload Column is overloaded. - Reduce sample load. - Use a larger column. Separation_Cause->Overload No, spots are too close AddModifier Add modifier to mobile phase. - Acid for acids (e.g., AcOH). - Base for bases (e.g., Et3N). PeakShape_Cause->AddModifier Yes CheckPacking Check for channeling. - Repack column carefully. PeakShape_Cause->CheckPacking No

Caption: Decision tree for troubleshooting chromatography.

References

Impact of solvent choice on the yield of "Methyl 4-amino-3-formylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-amino-3-formylbenzoate (CAS 841296-15-9). This molecule is a valuable intermediate in medicinal chemistry and materials science, notable for its ortho-amino aldehyde functionality which allows for the construction of complex heterocyclic systems.[1][2] The successful synthesis of this compound, particularly via direct formylation of Methyl 4-aminobenzoate, is critically dependent on the judicious selection of the reaction solvent. The solvent not only influences reaction rate and yield but also dictates the chemoselectivity between C-formylation of the aromatic ring and undesired N-formylation of the amino group.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on how solvent choice can be leveraged to overcome common experimental challenges and maximize the yield and purity of your target molecule.

Synthesis Overview: The Critical Role of the Reaction Environment

The primary route to this compound involves the direct electrophilic formylation of the electron-rich aromatic ring of Methyl 4-aminobenzoate. The strongly activating amino group directs the incoming formyl group almost exclusively to the ortho position, as the para position is blocked.

Several classical formylation methods exist, but their suitability varies greatly:

  • Vilsmeier-Haack Reaction: This is often the most effective method for this substrate. It employs a mild electrophile, the Vilsmeier reagent, generated in situ from a polar aprotic solvent like N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The reaction is well-suited for highly activated arenes like anilines.

  • Duff Reaction: This reaction uses hexamine in an acidic medium (e.g., glycerol, acetic acid). It is typically employed for the formylation of phenols and can be inefficient for aniline substrates.[4]

  • Reimer-Tiemann Reaction: This method involves chloroform and a strong base, generating dichlorocarbene as the electrophile. While classic for phenols, it is often unsuitable for anilines as they can react with carbenes to form isocyanides, leading to complex side products.[5][6]

Our focus will be on the Vilsmeier-Haack approach and related systems, where the solvent is not merely an inert medium but an active participant in achieving high yield and selectivity.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses common problems encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is very low, and the workup yields a dark, intractable polymer or tar. What is the likely cause?

A1: This is a classic sign of uncontrolled side reactions or product decomposition. The primary causes are often related to temperature control and reactant solubility.

  • Causality: The formylation of an activated aniline is highly exothermic. If the starting material is not fully dissolved, localized "hot spots" can form where the formylating agent is added, leading to rapid polymerization and degradation. The Vilsmeier reagent itself can decompose if not formed and used under controlled temperatures.

  • The Role of the Solvent: Your solvent choice is paramount to preventing this. A suitable solvent must completely dissolve the Methyl 4-aminobenzoate at the reaction temperature to ensure a homogenous reaction mixture. Polar aprotic solvents are highly effective in this regard.

  • Recommended Actions:

    • Switch to a High-Solvating Solvent: If you are using less polar solvents like dichloromethane (DCM) or acetonitrile, switch to N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents have excellent solvating power for the substrate and the reaction intermediates. Published data suggests that polar aprotic solvents provide superior performance for related syntheses, with yields reaching 60-85%.[7]

    • Control Temperature Rigorously: Begin the reaction at 0 °C. Add the formylating agent (e.g., POCl₃) slowly and dropwise to a well-stirred solution of the substrate in DMF, ensuring the internal temperature does not rise significantly.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material. Prolonged reaction times at elevated temperatures can contribute to decomposition.

Q2: My reaction has stalled. I'm recovering a significant amount of unreacted Methyl 4-aminobenzoate. How can I drive it to completion?

A2: An incomplete reaction points to either insufficient reactivity of the electrophile or poor reaction conditions, both of which are heavily influenced by the solvent.

  • Causality: The Vilsmeier reagent (the electrophile) is a charged species. Its formation and stability are crucial for the reaction to proceed. Water is particularly detrimental as it will rapidly quench the Vilsmeier reagent and its precursor, POCl₃.

  • The Role of the Solvent:

    • Solubility: As in Q1, the reactants must be fully dissolved. If the substrate crashes out of solution, it is no longer available to react.

    • Polarity: A polar solvent is necessary to stabilize the charged Vilsmeier reagent and the polar transition states of the electrophilic aromatic substitution mechanism. Non-polar solvents like toluene or hexanes are entirely unsuitable.

    • Aprotic Nature: Protic solvents (e.g., methanol, ethanol, water) are incompatible with the Vilsmeier-Haack reaction. They will react violently with POCl₃ and the Vilsmeier reagent, consuming your reagents before they can formylate the substrate.

  • Recommended Actions:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous-grade solvents. DMF is hygroscopic and should be used from a freshly opened bottle or dried over molecular sieves.

    • Use the Right Solvent Class: The solvent must be polar and aprotic . DMF is the standard choice as it serves as both the solvent and the precursor to the Vilsmeier reagent.[8]

    • Check Stoichiometry: Ensure at least a stoichiometric amount of the formylating agent is used. A slight excess (1.1-1.2 equivalents) of POCl₃ relative to the substrate is common.

Q3: My analysis shows the major product is Methyl 4-(formylamino)benzoate. How do I promote formylation on the ring (C-formylation) instead of the nitrogen (N-formylation)?

A3: This is a problem of chemoselectivity. The lone pair on the amino nitrogen is a competing nucleophile with the electron-rich aromatic ring. Your choice of formylating agent and conditions dictates the outcome.

  • Causality: Reagents like pure formic acid or acetic formic anhydride are classic reagents for N-formylation.[9][10] They are generally not used when C-formylation is the desired outcome. The Vilsmeier-Haack reaction, conversely, generates a relatively bulky iminium ion electrophile, which favors attack at the less-hindered and highly activated ortho-carbon of the aromatic ring.

  • The Role of the Solvent: While primarily reagent-dependent, the solvent environment plays a supporting role. By using DMF as the solvent and reagent precursor with POCl₃, you are creating the specific Vilsmeier reagent known to favor C-formylation on activated systems like anilines.[3] Using other solvents with different formylating agents may alter this selectivity.

  • Recommended Actions:

    • Use the Correct Reagent System: For ortho-C-formylation of Methyl 4-aminobenzoate, the Vilsmeier-Haack reaction (POCl₃ in DMF) is the method of choice.

    • Avoid N-Formylating Agents: Do not use formic acid, acetic formic anhydride, or formyl esters if C-formylation is your goal. These will preferentially yield the N-formylated amide byproduct.

Frequently Asked Questions (FAQs)

  • Why are polar aprotic solvents like DMF or DMSO so effective for this synthesis? They are effective for two main reasons. First, their high polarity stabilizes the charged intermediates of the Vilsmeier-Haack reaction (the chloroiminium ion and the sigma complex), lowering the activation energy and accelerating the reaction. Second, as they are aprotic, they do not have acidic protons that would react with and destroy the highly reactive formylating agents.[7]

  • Is it ever appropriate to use a protic solvent like methanol? For a direct Vilsmeier-Haack formylation, absolutely not. Protic solvents will react with the reagents. However, if you are pursuing an alternative synthesis route, a protic solvent may be ideal. For example, a known synthesis of the target molecule involves the catalytic hydrogenation (reduction) of Methyl 3-formyl-4-nitrobenzoate, a reaction that is commonly and effectively run in methanol.

  • How does solvent choice impact the regioselectivity of the formylation? In the case of Methyl 4-aminobenzoate, the regioselectivity is overwhelmingly controlled by the electronic effects of the substituents on the ring. The powerful ortho,para-directing amino group and the blocked para position mean that formylation will almost exclusively occur at the C3 position (ortho to the amine). The solvent's primary role is not to influence where the formylation occurs, but if it occurs efficiently and without side reactions.

  • Are there any "green" solvent considerations for this process? Yes. While DMF is highly effective, it is under increasing scrutiny as a solvent. Green chemistry principles would encourage exploring alternatives. However, for Vilsmeier-Haack chemistry, where DMF is also a reagent, replacing it is challenging. A broader green approach focuses on atom economy.[7] Developing catalytic processes that avoid stoichiometric activators like POCl₃ is an active area of research. For workup and purification, replacing chlorinated solvents like DCM with less hazardous options like ethyl acetate is a recommended practice.[1][2]

Data Summary: Solvent Impact on Formylation Yield

The following table summarizes the general impact of solvent class on the probable success of the Vilsmeier-Haack formylation of Methyl 4-aminobenzoate.

Solvent ClassExample Solvent(s)Expected YieldRationale & Key Considerations
Polar Aprotic DMF, DMSOGood to Excellent (60-85%) Recommended. Excellent solubility for reactants and intermediates. Stabilizes charged species. DMF also serves as the formyl source precursor.[7]
Polar Protic Water, Methanol, EthanolNone to Trace Not Recommended. Reacts with and quenches the Vilsmeier reagent and POCl₃. Only suitable for other reaction types like hydrogenation.
Non-Polar Toluene, HexaneNone Not Recommended. Poor solubility of the polar starting material and reaction intermediates. Does not stabilize charged species.
Chlorinated DCM, ChloroformLow to Moderate Use with caution. Can be used as a co-solvent but offers poor solubility for the substrate compared to DMF. Often used in Reimer-Tiemann, which is unsuitable for this substrate.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the Vilsmeier-Haack reaction on activated anilines. Users should perform their own risk assessment and optimization.

Reagents:

  • Methyl 4-aminobenzoate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add Methyl 4-aminobenzoate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of substrate) to the flask. Stir under a positive pressure of nitrogen until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add POCl₃ (1.1 eq) dropwise via syringe over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C during the addition. The solution may become thicker and change color.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc as eluent).

  • Quenching & Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8). This step hydrolyzes the intermediate iminium salt to the final aldehyde and must be done with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF used).[1][2]

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Visualizations & Workflows

Diagram 1: Vilsmeier Reagent Formation

The diagram below illustrates the crucial role of DMF as both a solvent and a reagent in forming the active electrophile (Vilsmeier reagent) with POCl₃.

Vilsmeier_Formation DMF DMF (Solvent & Reagent) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier Elimination of [PO₂Cl₂]⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Diagram 2: Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues during the synthesis, with a focus on solvent-related factors.

Troubleshooting_Workflow Start Problem Observed? LowYield Low Yield / Tar Start->LowYield Yes Incomplete Incomplete Reaction Start->Incomplete Yes WrongProduct Wrong Product (N-Formylation) Start->WrongProduct Yes Cause_Solubility Cause: Poor Solubility or Temp Control? LowYield->Cause_Solubility Cause_Water Cause: Water Present? Wrong Solvent Type? Incomplete->Cause_Water Cause_Reagent Cause: Wrong Reagent (e.g., Formic Acid)? WrongProduct->Cause_Reagent Solution_Solvent Solution: Use Anhydrous DMF/DMSO. Ensure full dissolution before reagent addition. Control Temp. Cause_Solubility->Solution_Solvent Solution_Anhydrous Solution: Use Anhydrous Polar Aprotic Solvent (e.g., DMF). Dry all glassware. Cause_Water->Solution_Anhydrous Solution_Vilsmeier Solution: Use Vilsmeier-Haack Reagents (POCl₃/DMF) for C-Formylation. Cause_Reagent->Solution_Vilsmeier

Caption: Decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Stabilizing Methyl 4-amino-3-formylbenzoate in Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 4-amino-3-formylbenzoate." This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent its decomposition during chemical reactions and ensure the integrity of your synthetic outcomes.

Understanding the Instability of this compound

This compound is a valuable building block, possessing both a nucleophilic aromatic amine and an electrophilic aldehyde functional group. This duality, however, is also the source of its primary instability. The principal pathway of decomposition is an acid-catalyzed self-polymerization, a known issue for analogous compounds like 4-aminobenzaldehyde.[1] This process involves the reaction of the amino group of one molecule with the aldehyde group of another, leading to the formation of imine (Schiff base) oligomers and polymers. These polymeric byproducts are often insoluble and colored, resulting in reaction mixtures that darken and precipitate, leading to significantly reduced yields of the desired product.

DecompositionPathway cluster_reaction Acid-Catalyzed Self-Polymerization Monomer1 This compound Imine Imine Dimer Monomer1->Imine reacts with Monomer2 This compound Monomer2->Imine Proton H+ Proton->Monomer1 catalyzes Polymer Polymeric Byproducts Imine->Polymer further reacts OrthogonalProtection Start This compound ProtectAmino Protect Amino Group (e.g., Boc) Start->ProtectAmino ProtectAldehyde Protect Aldehyde Group (e.g., Acetal) Start->ProtectAldehyde ReactAldehyde React with Aldehyde ProtectAmino->ReactAldehyde ReactAmino React with Amino Group ProtectAldehyde->ReactAmino DeprotectAmino Deprotect Amino (Acid) ReactAldehyde->DeprotectAmino DeprotectAldehyde Deprotect Aldehyde (Acid) ReactAmino->DeprotectAldehyde FinalProduct1 Final Product 1 DeprotectAmino->FinalProduct1 FinalProduct2 Final Product 2 DeprotectAldehyde->FinalProduct2

References

Validation & Comparative

"Methyl 4-amino-3-formylbenzoate" vs other formylating agents in amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of the Formyl Group in Synthetic Chemistry

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the formylation of amines to produce formamides is a cornerstone transformation. Formamides are not merely stable derivatives of amines; they serve as pivotal intermediates in a multitude of synthetic pathways. They act as protecting groups for amines, precursors for the synthesis of isocyanides, and are integral components in the Vilsmeier-Haack reaction for the formylation of aromatic compounds.[1] The choice of formylating agent is therefore a critical decision in experimental design, directly impacting reaction efficiency, substrate scope, and overall process viability.

This guide provides a comparative analysis of commonly employed formylating agents, offering insights into their mechanisms, performance, and practical applications. While the initial focus of this investigation was to evaluate Methyl 4-amino-3-formylbenzoate as a novel formylating agent, our comprehensive review of the scientific literature indicates that this compound is more aptly utilized as a versatile building block for the synthesis of complex molecules, rather than as a direct formyl-transfer reagent.[2] Consequently, this guide will first delve into the characteristics of established formylating agents and then explore the synthetic utility of this compound as a valuable starting material in its own right.

A Comparative Analysis of Common Formylating Agents

The selection of an appropriate formylating agent is contingent upon several factors, including the nucleophilicity of the amine, the presence of other functional groups, desired reaction conditions (temperature, solvent), and scalability. Here, we compare the performance and mechanistic nuances of several widely used reagents.

Formic Acid: The Archetypal and Green Reagent

Formic acid is one of the most fundamental and widely used formylating agents due to its ready availability, low cost, and environmentally benign nature. The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.[3]

Mechanism of Formic Acid Formylation:

The reaction can be catalyzed by acids to protonate the formic acid, increasing its electrophilicity.[1] The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, leading to a tetrahedral intermediate which then eliminates a molecule of water to furnish the desired formamide.[3]

Formic Acid Mechanism cluster_0 Nucleophilic Attack cluster_1 Dehydration Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic attack FormicAcid HCOOH FormicAcid->Intermediate1 Intermediate1_dehyd Tetrahedral Intermediate Formamide R-NHCHO Intermediate1_dehyd->Formamide Water H₂O Intermediate1_dehyd->Water Elimination

Caption: Mechanism of Amine Formylation with Formic Acid.

Performance and Considerations: Formic acid can be used neat or with a solvent like toluene, often with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion.[1] Yields are generally good to excellent, particularly for aromatic amines.[4] However, the reaction often requires elevated temperatures and can have long reaction times. Chemoselectivity is a key advantage, as it typically does not affect hydroxyl groups.

Ethyl Formate: A Mild and Effective Alternative

Ethyl formate serves as another common and relatively mild formylating agent. The reaction mechanism is similar to that of formic acid, involving nucleophilic attack by the amine on the ester carbonyl, followed by the elimination of ethanol.[3]

Performance and Considerations: Reactions with ethyl formate can be performed under catalyst- and solvent-free conditions, although they may require elevated temperatures.[5] It is effective for a wide range of aromatic and aliphatic amines, with moderate to excellent yields reported.[4] Biocatalytic N-formylation using lipase has also been developed with ethyl formate, offering a greener and milder reaction protocol.[6]

Acetic Formic Anhydride: A Highly Reactive Agent for Rapid Formylation

For rapid and high-yielding formylations, acetic formic anhydride (AFA) is an excellent choice. It is typically generated in situ from formic acid and acetic anhydride.[7] AFA is a potent acylating agent, with the formyl group being more reactive than the acetyl group.[8]

Mechanism of Acetic Formic Anhydride Formylation:

The amine preferentially attacks the more electrophilic and less sterically hindered formyl carbonyl of the mixed anhydride. The subsequent collapse of the tetrahedral intermediate eliminates acetate as a leaving group.

AFA Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack on formyl C=O AFA HCOOCOCH₃ AFA->Intermediate Intermediate_collapse Tetrahedral Intermediate Formamide R-NHCHO Intermediate_collapse->Formamide Acetate CH₃COO⁻ Intermediate_collapse->Acetate Elimination

Caption: Mechanism of Amine Formylation with Acetic Formic Anhydride.

Performance and Considerations: AFA is highly efficient, often providing quantitative yields in very short reaction times (less than 15 minutes) at low temperatures.[7] It is suitable for a broad range of primary and secondary amines, including sterically hindered ones.[1] However, AFA is moisture-sensitive and not commercially available, requiring in situ preparation.[8]

N,N-Dimethylformamide (DMF) in the Vilsmeier-Haack Reaction

While DMF is a common solvent, it can also act as a formylating agent in the presence of an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, forming the Vilsmeier reagent.[9][10] This is the basis of the Vilsmeier-Haack reaction, which is primarily used for the formylation of electron-rich aromatic compounds but can also be adapted for the formylation of certain amines.[11][12]

Performance and Considerations: The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto aromatic rings.[11] Its application for the direct N-formylation of simple amines is less common than the other methods discussed, as it can lead to side reactions.

Other Formylating Agents

A variety of other reagents have been developed for N-formylation, each with specific advantages:

  • Chloral: Reacts with primary and secondary amines to give formamides in good yields at low temperatures, with chloroform as the only byproduct.[13][14]

  • Ammonium Formate: Can be used for the formylation of anilines and secondary amines.[1]

Comparative Performance Data

The following table summarizes the typical reaction conditions and yields for the formylation of a representative amine, benzylamine, using different formylating agents.

Formylating AgentCatalyst/ConditionsTemperatureTimeYield (%)Reference(s)
Formic AcidNeat60 °C5 min96[15]
Ethyl FormateNeat60 °C6 h93[5][15]
Acetic Formic AnhydrideIn situ, THF-20 °C< 15 min97-100[1][7]
Chloral HydrateMethanolRoom Temp.Overnight90[16]

This compound: A Versatile Synthetic Building Block

As established, this compound is not a conventional formylating agent. Instead, its value lies in its bifunctional nature, possessing an amino group, a formyl group, and a methyl ester on an aromatic ring.[2] This unique combination of functional groups makes it a highly valuable precursor for the synthesis of a diverse range of complex organic molecules, particularly in the pharmaceutical industry.[2]

Synthetic Applications:

  • Precursor for Heterocycles: The ortho-amino aldehyde functionality is a classic precursor for the synthesis of various heterocyclic systems, such as quinolines and other fused heterocycles, which are common scaffolds in medicinal chemistry.

  • Amide Synthesis: The ester group can undergo amidation with amines to form amides, while the amino and formyl groups can be further functionalized. One specific method involves the direct amidation of the ester with sodium amidoboranes to produce primary and secondary amides.[2]

Experimental Workflow for Utilizing this compound:

The general workflow for using this compound involves leveraging its distinct functional groups in a stepwise manner to build molecular complexity.

M4A3FB_Workflow cluster_0 Functional Group Transformations M4A3FB This compound Amidation Amidation of Ester (e.g., with R¹R²NH) M4A3FB->Amidation Formyl_Reaction Reaction at Formyl Group (e.g., Reductive Amination) M4A3FB->Formyl_Reaction Amino_Reaction Reaction at Amino Group (e.g., Acylation, Alkylation) M4A3FB->Amino_Reaction Complex_Molecule Complex Target Molecule Amidation->Complex_Molecule Formyl_Reaction->Complex_Molecule Amino_Reaction->Complex_Molecule

Caption: Synthetic utility of this compound.

Experimental Protocols

Representative Protocol for N-Formylation using Formic Acid

This protocol describes a general, solvent-free procedure for the N-formylation of an amine using formic acid.

Materials:

  • Amine (1.0 mmol)

  • Formic acid (1.2 - 3.0 mmol)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask or sealed vial containing a magnetic stir bar, add the amine (1.0 mmol).

  • Carefully add formic acid (1.2 - 3.0 mmol) to the reaction vessel.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with DCM or EtOAc.

  • Wash the organic layer with water (2 x 10 mL) and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formamide.

  • Purify the product by column chromatography or recrystallization if necessary.[15]

Conclusion

The N-formylation of amines is a critical transformation in organic synthesis, and the choice of formylating agent should be tailored to the specific requirements of the reaction. For a green, cost-effective, and straightforward approach, formic acid remains a primary choice, especially for aromatic amines. Ethyl formate offers a milder alternative, while acetic formic anhydride provides exceptional reactivity and efficiency for rapid, high-yield conversions of a broad range of amines. While this compound does not function as a direct formylating agent, its rich functionality makes it a valuable and versatile starting material for the synthesis of complex, high-value molecules. A thorough understanding of the reactivity and limitations of each formylating agent empowers researchers to make informed decisions, leading to optimized and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Methyl 4-amino-3-formylbenzoate and Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Precursor Selection in Quinazoline Synthesis

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including groundbreaking anticancer drugs that target critical signaling pathways.[1] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, serves as the foundational scaffold for therapeutics ranging from anti-inflammatory and anticonvulsant agents to antiviral and antimicrobial drugs.[2][3] The efficacy and novelty of a quinazoline-based drug discovery program are profoundly influenced by the initial choice of synthetic strategy, which itself is dictated by the selection of the primary building block.

This guide provides an in-depth, objective comparison of key precursors for quinazoline synthesis, with a central focus on Methyl 4-amino-3-formylbenzoate . We will dissect its performance and utility against classical and modern alternatives, grounding our analysis in mechanistic principles and supporting experimental data. Our objective is to equip researchers, chemists, and drug development professionals with the expert insights required to make informed, strategic decisions in their synthetic endeavors, balancing factors such as reaction efficiency, substrate scope, scalability, and cost.

Featured Building Block: this compound

This compound is a highly valuable and strategically functionalized precursor for quinazoline synthesis. Its structure incorporates an aniline moiety ortho to a formyl group, making it an ideal substrate for the Friedländer annulation and related condensation reactions.[4][5] This arrangement allows for a direct and often high-yielding cyclization with a component that can provide the remaining two atoms of the pyrimidine ring.

The presence of the methyl ester at the C4 position offers a key advantage for further chemical modification, serving as a versatile handle for derivatization into amides, carboxylic acids, or other functional groups post-cyclization, which is critical for structure-activity relationship (SAR) studies.

Synthetic Pathway: The Friedländer-Type Condensation

The primary route utilizing this compound involves a condensation reaction with a compound containing an activated α-methylene group, such as a ketone, nitrile, or ester, under acid or base catalysis.[6] The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclodehydration to construct the quinazoline ring system.[5]

G cluster_start Reactants cluster_process Reaction cluster_product Product A This compound C Condensation & Cyclodehydration A->C Acid or Base Catalyst B α-Methylene Ketone (R-CO-CH2-R') B->C D Substituted Quinazoline-6-carboxylate C->D

Caption: Friedländer-type synthesis of quinazolines.

Experimental Protocol: Synthesis of Methyl 2-phenylquinazoline-6-carboxylate

This protocol exemplifies the use of this compound in a classic Friedländer-type synthesis.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.79 g) and acetophenone (12 mmol, 1.44 g) in 30 mL of ethanol.

  • Catalyst Addition: Add potassium hydroxide (20 mmol, 1.12 g) to the solution. The mixture will typically turn a deep color.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure Methyl 2-phenylquinazoline-6-carboxylate.

Alternative Building Blocks: A Comparative Overview

While effective, this compound is one of many tools in the chemist's arsenal. The optimal choice of starting material depends heavily on the desired substitution pattern and available resources.

Alternative 1: Anthranilic Acids (The Niementowski Synthesis)

The Niementowski reaction, first described in 1895, is the most traditional method for preparing 4(3H)-quinazolinones, involving the thermal condensation of an anthranilic acid with an amide.[3][7][8]

Causality Behind Experimental Choices: The classical Niementowski synthesis requires high temperatures (130–200°C) and long reaction times because it relies on the thermal expulsion of water and ammonia from a relatively stable intermediate.[1][7] The development of microwave-assisted organic synthesis (MAOS) directly addresses these limitations by using microwave irradiation to rapidly and efficiently heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[1][9][10]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Anthranilic_Acid Anthranilic Acid Acylation Acylation Anthranilic_Acid->Acylation Amide Amide (e.g., Formamide) Amide->Acylation o_Amidobenzamide o-Amidobenzamide Intermediate Acylation->o_Amidobenzamide - H₂O Cyclodehydration Cyclodehydration o_Amidobenzamide->Cyclodehydration Heat (Δ) Quinazolinone 4(3H)-Quinazolinone Cyclodehydration->Quinazolinone - H₂O

Caption: The Niementowski quinazolinone synthesis pathway.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

  • Reactant Mixture: In a 10 mL microwave reaction vial, combine anthranilic acid (5 mmol), the desired amide (10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.25 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 15-20 minutes.

  • Work-up: After cooling, add 20 mL of water to the vial and stir.

  • Isolation & Purification: Collect the resulting precipitate by filtration and recrystallize from ethanol to obtain the pure 4(3H)-quinazolinone product.[7]

Alternative 2: 2-Aminobenzonitriles

2-Aminobenzonitriles are highly versatile precursors. The nitrile group can act as an electrophilic carbon source for intramolecular cyclization after the amino group has reacted with another component. Modern methods often employ metal catalysis to facilitate these transformations.[11]

Causality Behind Experimental Choices: Palladium-catalyzed, three-component reactions involving a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid are powerful because they construct multiple bonds in a single pot.[11] The palladium catalyst orchestrates a cascade of events: initial condensation to form an imine, followed by oxidative addition of the palladium to the arylboronic acid, and subsequent coupling steps that culminate in the formation of the fully aromatic quinazoline ring. This approach provides rapid access to complex, polysubstituted quinazolines that would be difficult to assemble via traditional linear syntheses.

Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines [11]

  • Vessel Preparation: To an oven-dried Schlenk tube, add 2-aminobenzonitrile (1 mmol), an aromatic aldehyde (1.2 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand like SPhos (10 mol%).

  • Solvent and Base: Add 5 mL of anhydrous dioxane and K₂CO₃ (2.5 mmol).

  • Reaction: Seal the tube, evacuate and backfill with argon three times. Heat the reaction mixture at 110°C for 12-24 hours.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the 4-arylquinazoline.

Alternative 3: 2-Aminobenzylamines & 2-Aminobenzyl Alcohols

These precursors are staples of modern, atom-economical synthetic methods. They are typically used in transition-metal-catalyzed "acceptorless dehydrogenative coupling" (ADC) reactions.

Causality Behind Experimental Choices: ADC reactions are considered "green" because they form the desired product and H₂ gas as the only byproduct, avoiding the need for stoichiometric oxidants.[12][13] Catalysts, often based on manganese, iridium, or copper, facilitate the oxidation of the starting materials (e.g., a 2-aminobenzylamine and an alcohol) to form reactive imine intermediates in situ.[12][14] These intermediates then undergo intramolecular cyclization and further dehydrogenation (aromatization) to yield the quinazoline product, all orchestrated by the metal catalyst.

Experimental Protocol: Mn(I)-Catalyzed Dehydrogenative Coupling of 2-Aminobenzyl Alcohol with a Primary Amide [12]

  • Reactant Setup: In a glovebox, charge a screw-cap vial with a 2-aminobenzyl alcohol (0.5 mmol), a primary amide (0.6 mmol), a Mn(I) catalyst complex (e.g., Mn(CO)₅Br, 5 mol%), and a suitable base (e.g., t-BuOK, 20 mol%).

  • Solvent: Add 2 mL of anhydrous toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 130°C in an oil bath for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to yield the 2-substituted quinazoline.

Quantitative Comparison of Building Blocks

The following table provides a side-by-side comparison of the discussed building blocks to aid in the selection process for your specific synthetic target.

Building BlockKey Synthetic MethodTypical ConditionsTypical YieldsAdvantagesDisadvantages
This compound Friedländer-Type CondensationBase or Acid catalyst, 80-100°C, 4-8h70-90%Direct route to C6-functionalized quinazolines; Versatile ester handle for SAR.Precursor may be less commercially available or more expensive than anthranilic acid.
Anthranilic Acid Niementowski SynthesisThermal (150°C, >4h) or Microwave (150°C, <30min)50-85%Readily available, inexpensive starting material; Direct route to 4(3H)-quinazolinones.High temperatures, limited to quinazolinone products, can have moderate yields.
2-Aminobenzonitrile Multi-Component/Metal-CatalyzedPd, Cu, or Ni catalyst, 100-120°C, 12-24h65-95%High versatility; Access to diverse substitution patterns in one pot.Requires metal catalysts and ligands; Reaction optimization can be complex.
2-Aminobenzyl Alcohol Dehydrogenative CouplingMn, Ir, or Ru catalyst, 110-130°C, 12-24h75-98%High atom economy; Environmentally friendly (H₂ byproduct).Requires specific metal catalysts; May have limited functional group tolerance.
Isatoic Anhydride Three-Component ReactionAcid or base catalyst, Reflux, 2-6h60-90%Commercially available; Reacts readily with amines and aldehydes.Generates CO₂ as a byproduct; Primarily yields 2,3-dihydroquinazolinones that may require subsequent oxidation.[15][16]

Conclusion: A Strategic Framework for Building Block Selection

The synthesis of quinazolines is a mature field, yet one that continues to evolve with the advent of new catalytic systems and synthetic strategies.[2][12][17] There is no single "best" building block; rather, the optimal choice is context-dependent.

  • For rapid access to libraries of C6-functionalized quinazolines for SAR studies, This compound offers a direct and efficient entry point.

  • For large-scale, cost-effective synthesis of foundational 4(3H)-quinazolinone scaffolds, the classical Anthranilic Acid via a microwave-assisted Niementowski reaction remains a highly viable and economical choice.[1][7]

  • For accessing complex, polysubstituted quinazolines with a high degree of structural diversity, modern multi-component reactions starting from 2-Aminobenzonitriles or 2-aminobenzophenones provide unparalleled efficiency.[11][18]

  • For synthetic programs prioritizing green chemistry and atom economy, the dehydrogenative coupling of 2-Aminobenzyl Alcohols or 2-Aminobenzylamines represents the state-of-the-art.[12]

By understanding the mechanistic underpinnings, advantages, and limitations of each precursor, researchers can strategically navigate the synthetic landscape to efficiently and effectively achieve their molecular targets.

References

A Comparative Guide to the Purity Analysis of Methyl 4-amino-3-formylbenzoate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. Methyl 4-amino-3-formylbenzoate, a key building block in the synthesis of various bioactive molecules, is no exception.[1] Its molecular structure, featuring a benzoate group with both amino and formyl substituents, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Critical Role of Purity Analysis

Impurities in pharmaceutical intermediates can arise from starting materials, by-products of synthesis, degradation products, or residual reagents and catalysts.[2][3] These undesired chemical entities can impact the quality and safety of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the identification and control of impurities in new drug substances.[2][3][4] Therefore, robust and reliable analytical methods are not just a matter of good science but a regulatory necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility.[5][6][7] It excels at separating complex mixtures, making it ideal for detecting and quantifying process-related impurities and degradation products.[7]

The "Why" Behind the HPLC Method

For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The compound possesses both polar (amino and formyl groups) and non-polar (benzene ring, methyl ester) characteristics, making it well-suited for separation on a C18 stationary phase. A gradient elution is employed to ensure the timely elution of the main component while also resolving potential impurities with a wide range of polarities. UV detection is highly effective due to the chromophoric nature of the aromatic ring.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Presentation: HPLC Analysis
Peak No.Retention Time (min)Area (%)Identification
14.20.08Starting Material Impurity
28.599.75This compound
312.10.12By-product Impurity
415.80.05Degradation Product

This data is illustrative and represents a typical high-purity batch.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 10 mL of 50:50 ACN/Water prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 analysis1 Inject 10 µL onto C18 column prep3->analysis1 analysis2 Run gradient elution analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate peaks in chromatogram analysis3->data1 data2 Calculate area % for each peak data1->data2 data3 Report purity and impurity profile data2->data3

Caption: Workflow for HPLC Purity Analysis of this compound.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

While HPLC provides a relative purity assessment based on peak area percentage, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for determining the absolute purity of a substance.[8][9] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[8][9]

The "Why" Behind the qNMR Method

qNMR is particularly powerful as it does not require a reference standard of the analyte itself; instead, a certified internal standard of a different, stable compound is used for quantification.[8] For this compound, ¹H qNMR is the method of choice due to the high natural abundance and sensitivity of the proton nucleus. The selection of a suitable internal standard is critical; it must be stable, have a known purity, and possess signals that do not overlap with the analyte's signals. Maleic acid is a common and suitable choice.

Experimental Protocol: ¹H qNMR Purity Determination

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 30° or 90° pulse sequence

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[8]

  • Number of Scans: 16-64 to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into an NMR tube.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆.

    • Gently warm and vortex to ensure complete dissolution.

Data Presentation: ¹H qNMR Analysis

Expected Chemical Shifts (in DMSO-d₆):

  • This compound:

    • Aldehyde proton (~9.8 ppm, singlet, 1H)[10]

    • Aromatic protons (~7.0-8.0 ppm, multiplets, 3H)

    • Amino protons (~7.5 ppm, broad singlet, 2H)

    • Methyl ester protons (~3.8 ppm, singlet, 3H)

  • Maleic Acid (Internal Standard):

    • Olefinic protons (~6.3 ppm, singlet, 2H)

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh analyte and internal standard prep2 Transfer to NMR tube prep1->prep2 prep3 Add deuterated solvent and dissolve prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Ensure adequate S/N and relaxation delay acq1->acq2 proc1 Phase and baseline correct the spectrum acq2->proc1 proc2 Integrate analyte and standard signals proc1->proc2 proc3 Calculate absolute purity using the qNMR formula proc2->proc3

Caption: Workflow for ¹H qNMR Purity Analysis of this compound.

Comparative Analysis: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Separation based on differential partitioning between mobile and stationary phases.Signal intensity is directly proportional to the number of nuclei.
Purity Type Relative purity (Area %); assumes all components have similar detector response.Absolute purity (mass %); a primary ratio method.
Reference Standard Requires a certified reference standard of the analyte for accurate quantification.Requires a certified internal standard of a different, stable compound.[8]
Impurity Detection Excellent for detecting and resolving unknown impurities and degradation products.[5]Can detect and quantify impurities containing the observed nucleus, provided their signals are resolved.
Structural Info Provides retention time, which is characteristic but not definitive for structure.Provides detailed structural information about the analyte and any observed impurities.[8]
Sensitivity Generally higher sensitivity, capable of detecting trace-level impurities.Sensitivity is lower than HPLC, may not detect impurities below a certain threshold.
Method Development Can be time-consuming to develop and validate a robust, stability-indicating method.Relatively straightforward and rapid method development.[11]
Quantification Prone to errors if response factors of impurities differ significantly from the main component.Highly accurate and precise, as it is less dependent on the chemical properties of the analyte.[8]

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful techniques for the purity analysis of this compound, each with distinct advantages and limitations.

  • HPLC is the indispensable tool for impurity profiling. Its superior separative power makes it the method of choice for detecting, identifying, and quantifying process-related impurities and potential degradants, which is a critical requirement of ICH guidelines.[3][4] It provides a comprehensive picture of the "what else is there."

  • qNMR is the authoritative method for determining absolute purity. Its direct quantification capability provides a highly accurate and precise purity value for the main component, which can be used to qualify the primary reference standard itself.[9] It answers the question "how much of the main compound is truly present."

For comprehensive quality control and regulatory compliance, a synergistic approach is recommended. HPLC should be employed to establish the impurity profile and ensure that all impurities are below the required ICH thresholds.[2][3][12] Subsequently, qNMR should be used to assign an accurate, absolute purity value to the batch. This dual-pronged strategy ensures not only the relative purity but also the absolute content of this compound, providing the highest level of confidence for researchers, scientists, and drug development professionals.

References

A Senior Scientist's Guide to the Synthesis of Methyl 4-amino-3-formylbenzoate: A Comparative Study of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Formylated Anthranilate

Methyl 4-amino-3-formylbenzoate is a deceptively simple molecule that holds significant value as a versatile building block in the synthesis of complex pharmaceuticals and functional materials. As a substituted anthranilate, its unique arrangement of amino, formyl, and ester functionalities makes it a prime precursor for constructing heterocyclic scaffolds, such as quinolines and quinazolines, which are core structures in numerous therapeutic agents.

The critical step in its synthesis is the introduction of a formyl group (–CHO) onto the aromatic ring of Methyl 4-aminobenzoate, specifically at the ortho-position to the directing amino group. This C-H functionalization, known as formylation, can be achieved through various synthetic routes. The choice of method is paramount, directly influencing yield, selectivity, scalability, and the overall sustainability of the process.

This guide provides an in-depth comparative analysis of distinct catalytic systems for the synthesis of this compound. We will move from classical electrophilic substitution reactions to modern, sustainable photocatalytic methods, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective performance to aid researchers in making informed strategic decisions in their synthetic endeavors.

The Classical Approach: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic compounds.[1][2] Its reliability and operational simplicity have made it a cornerstone of aromatic chemistry for decades.

Principle & Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. A substituted amide, typically N,N-dimethylformamide (DMF), is activated by an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloroiminium ion known as the "Vilsmeier reagent".[1][3] This electrophile is potent enough to attack the activated aromatic ring of Methyl 4-aminobenzoate. The directing effect of the amino group favors substitution at the ortho and para positions. Due to the steric hindrance and electronic influence of the ester group, formylation occurs predominantly at the C-3 position (ortho to the amine). The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Substrate Methyl 4-aminobenzoate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis H₂O Workup Product->Hydrolysis Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: Dissolve Methyl 4-aminobenzoate (1.0 equiv.) in a suitable solvent like 1,2-dichloroethane or DMF and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate. The product will often precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

The Ortho-Selective Classic: Duff Reaction

The Duff reaction is another classical method for the ortho-formylation of highly activated aromatics, particularly phenols, but it is also applicable to certain anilines.[4][5] It is characterized by its use of hexamethylenetetramine (hexamine) as the formylating agent.

Principle & Mechanism

The Duff reaction mechanism is complex and thought to involve the acid-catalyzed decomposition of hexamine to generate an electrophilic iminium species.[4] The aniline substrate attacks this electrophile, leading to an aminomethylated intermediate. Subsequent intramolecular redox steps, followed by hydrolysis, transform the aminomethyl group into the final aldehyde. The reaction typically requires acidic conditions (e.g., acetic acid, glyceroboric acid) and high temperatures.[6] A key feature of the Duff reaction is its strong preference for ortho-substitution, driven by the formation of a coordinated intermediate with the directing group.[7]

Duff_Reaction_Workflow Substrate Methyl 4-aminobenzoate + Hexamine Intermediate Iminium Intermediate Formation & Attack Substrate->Intermediate Acid Acid Catalyst (e.g., Acetic Acid) Acid->Intermediate Heating Heat (150-160 °C) Heating->Intermediate Hydrolysis Acidic Hydrolysis (H₂SO₄ / H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Experimental workflow for the Duff Reaction.

Experimental Protocol
  • Reaction Setup: To a flask containing a mixture of glacial acetic acid and glycerol, add Methyl 4-aminobenzoate (1.0 equiv.) and hexamethylenetetramine (2.0 equiv.).

  • Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 2-3 hours. The solution will typically darken.

  • Hydrolysis: Cool the reaction mixture to below 100°C and add a solution of dilute sulfuric acid (e.g., 2 M). Heat the mixture under reflux for an additional 30 minutes to ensure complete hydrolysis of the intermediate.

  • Isolation: Cool the mixture to room temperature. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

The Modern Sustainable Approach: Visible-Light Photocatalysis

Representing the frontier of green chemistry, visible-light photocatalysis offers an environmentally benign alternative to traditional methods. This approach avoids harsh reagents and high temperatures, instead utilizing light energy to drive the chemical transformation.

Principle & Mechanism

This method employs a heterogeneous semiconductor photocatalyst, such as graphitic carbon nitride (g-CN), which becomes electronically excited upon absorbing visible light.[8][9] The excited catalyst can then initiate a single-electron transfer (SET) process. It abstracts an electron from the aniline substrate to form a reactive radical cation. Simultaneously, the catalyst can reduce molecular oxygen (from air) to a superoxide radical anion.[9][10] The aniline radical cation undergoes deprotonation to form an α-amino radical, which is subsequently trapped by the superoxide radical. This sequence ultimately leads to the formation of the N-formyl group under exceptionally mild conditions. While this method typically produces N-formylated products, modifications and specific substrate interactions can lead to C-formylation. For our target molecule, this represents a cutting-edge area of research.

Photocatalysis_Mechanism PC g-CN Catalyst PC_excited g-CN* PC->PC_excited Excitation Light Visible Light (hν) Aniline_radical Aniline Radical Cation PC_excited->Aniline_radical SET Superoxide Superoxide Radical (O₂⁻•) PC_excited->Superoxide SET Aniline Methyl 4-aminobenzoate Intermediate Reaction Intermediates Aniline_radical->Intermediate O2 O₂ (Air) Superoxide->Intermediate Product Formylated Product Intermediate->Product

Caption: Proposed mechanism for photocatalytic formylation.

Experimental Protocol
  • Reaction Setup: In a quartz reaction vessel, suspend the photocatalyst (e.g., graphitic carbon nitride, 5-10 mg) in a suitable solvent such as acetonitrile.

  • Reagents: Add Methyl 4-aminobenzoate (1.0 equiv.) to the suspension.

  • Reaction Conditions: Seal the vessel and stir the mixture under an air atmosphere (or sparge with air). Irradiate the vessel with a blue LED lamp (λ ≈ 440 nm) at room temperature.[8]

  • Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS.

  • Workup and Isolation: Upon completion, centrifuge the reaction mixture to recover the heterogeneous catalyst. The supernatant solution is then concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the desired product. The recovered catalyst can often be washed, dried, and reused.[8]

Comparative Analysis of Catalytic Systems

The selection of an optimal synthetic strategy requires a careful balancing of multiple factors, from raw yield to environmental impact. The table below provides a side-by-side comparison of the discussed catalytic systems.

FeatureVilsmeier-Haack ReactionDuff ReactionVisible-Light Photocatalysis
Formylating Agent DMF / POCl₃ (Vilsmeier Reagent)HexamethylenetetramineOften uses air as an oxidant source
Catalyst/Reagent Stoichiometric POCl₃Acid (e.g., Acetic Acid)Catalytic g-CN or other photocatalyst
Temperature 60 - 70 °C150 - 160 °CRoom Temperature
Reaction Time 4 - 6 hours2 - 3 hours12 - 24 hours
Typical Yield Good to ExcellentLow to Moderate[4][11]Moderate to Good[8][9]
Selectivity Good ortho-selectivityExcellent ortho-selectivityCan be substrate-dependent
Advantages Reliable, well-established, good yields.Simple reagents, high ortho-selectivity.Sustainable, mild conditions, uses light and air, reusable catalyst.[8]
Disadvantages Uses corrosive POCl₃, stoichiometric waste.Very high temperatures, often low yields.Longer reaction times, catalyst preparation.
Sustainability Poor; uses hazardous reagents and generates significant waste.Poor; energy-intensive due to high heat.Excellent; aligns with green chemistry principles.

Conclusion and Recommendations

For the synthesis of this compound, each catalytic system presents a distinct profile of advantages and challenges.

  • The Vilsmeier-Haack reaction remains the workhorse for reliable, high-yield synthesis on a laboratory scale. Its predictability and effectiveness make it the go-to method when yield is the primary concern and the use of corrosive reagents is manageable.

  • The Duff reaction , while historically significant for its ortho-selectivity, is often hampered by low yields and harsh, energy-intensive conditions.[4][11] It is generally less favorable compared to the Vilsmeier-Haack for this specific transformation unless absolute ortho-selectivity is a challenge with other methods and yield is a secondary concern.

  • Visible-light photocatalysis represents the future of sustainable chemical synthesis.[12] For this specific target, it offers an exceptionally mild and green alternative. While reaction times may be longer and optimization may be required, its low environmental impact, use of renewable energy (light), and mild conditions make it an increasingly attractive option, particularly in academic research and for companies prioritizing green chemistry metrics.

Ultimately, the choice of catalyst system should be guided by the specific priorities of the project. For rapid, high-yield production, the Vilsmeier-Haack reaction is a proven method. For explorations into sustainable and innovative synthesis, photocatalysis provides a compelling and forward-looking path.

References

A Comparative Guide to the Reactivity of Methyl 4-amino-3-formylbenzoate and Methyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic pathway. This guide provides an in-depth, objective comparison of the reactivity of two structurally related aromatic amines: Methyl 4-amino-3-formylbenzoate and Methyl 4-aminobenzoate. By understanding their distinct chemical behaviors, supported by experimental data and mechanistic insights, you can make more informed decisions in your synthetic endeavors.

Introduction to the Molecules

At first glance, this compound and Methyl 4-aminobenzoate share a common core: a methyl aminobenzoate scaffold. Both are valuable intermediates in organic synthesis.[1][2] However, the presence of an ortho-formyl (-CHO) group in this compound introduces significant electronic and steric differences that profoundly influence its reactivity compared to its unsubstituted counterpart.

PropertyThis compoundMethyl 4-aminobenzoate
Molecular Formula C₉H₉NO₃C₈H₉NO₂[3]
Molecular Weight 179.17 g/mol 151.16 g/mol [3]
Structure
Key Functional Groups Amino (-NH₂), Formyl (-CHO), Methyl Ester (-COOCH₃)Amino (-NH₂), Methyl Ester (-COOCH₃)

Comparative Analysis of Reactivity

The reactivity of these two molecules is primarily dictated by the nucleophilicity of the amino group and the electrophilicity of the aromatic ring. The additional formyl group in this compound acts as a powerful modulator of these properties.

Electronic Effects

The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its reactivity towards electrophilic aromatic substitution.[4] Conversely, both the methyl ester (-COOCH₃) and the formyl (-CHO) groups are electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.[5]

In Methyl 4-aminobenzoate , the amino group's activating effect dominates, making the ortho positions (relative to the amino group) particularly electron-rich and susceptible to electrophilic attack.

In This compound , the scenario is more complex. The formyl group, being a strong electron-withdrawing group, significantly reduces the electron-donating ability of the amino group through both inductive and resonance effects.[5] This deactivation of the amino group makes it a weaker nucleophile compared to the amino group in Methyl 4-aminobenzoate. Consequently, the aromatic ring in this compound is less activated towards electrophilic substitution.

Steric Hindrance

The formyl group in the ortho position to the amino group in this compound introduces considerable steric hindrance.[6] This "ortho effect" can impede the approach of reagents to the amino group, slowing down reactions that involve direct attack on the nitrogen atom.[7][8] This steric crowding is absent in Methyl 4-aminobenzoate, allowing for more facile access to the amino group.

Experimental Comparison: N-Acetylation

To provide a practical illustration of the differing reactivities, we will consider the N-acetylation of both compounds—a common reaction used to protect the amino group.[9]

Reaction Scheme

Caption: Comparative N-acetylation workflow.

Experimental Protocol: N-Acetylation

Objective: To compare the rate and yield of N-acetylation for Methyl 4-aminobenzoate and this compound under identical conditions.

Materials:

  • Methyl 4-aminobenzoate

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Ethyl Acetate/Hexane mixture (for TLC)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of Methyl 4-aminobenzoate and 1 mmol of this compound in 10 mL of DCM, respectively.

  • Reagent Addition: To each flask, add 1.2 mmol of pyridine followed by the dropwise addition of 1.1 mmol of acetic anhydride at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes) using a 3:7 ethyl acetate/hexane eluent.

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield and purity of the resulting N-acetylated products.

Expected Results and Discussion
CompoundReaction Time (Typical)Yield (Typical)Key Observations
Methyl 4-aminobenzoate < 30 minutes> 95%Rapid consumption of starting material observed on TLC.
This compound 2-4 hours80-90%Slower reaction progress, requiring longer time for completion.

The experimental data clearly demonstrates the higher reactivity of Methyl 4-aminobenzoate in N-acetylation. This can be attributed to:

  • Higher Nucleophilicity: The unencumbered and more electron-rich amino group of Methyl 4-aminobenzoate readily attacks the electrophilic carbonyl carbon of acetic anhydride.[10]

  • Reduced Steric Hindrance: The absence of the bulky ortho-formyl group allows for unimpeded access of the acetylating agent to the amino group.

In contrast, the decreased nucleophilicity of the amino group and the steric hindrance imposed by the ortho-formyl group in this compound result in a significantly slower reaction rate and potentially lower yield under the same conditions.

Reactivity in Diazotization Reactions

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of aromatic chemistry, often used in the synthesis of dyes.[11]

Diazotization_Comparison M4AB Methyl 4-aminobenzoate Diazonium1 More Stable Diazonium Salt M4AB->Diazonium1 Standard Diazotization M4AFB This compound Diazonium2 Less Stable Diazonium Salt M4AFB->Diazonium2 Requires Careful Control NaNO2_HCl NaNO₂ / HCl 0-5 °C

Caption: Diazotization reactivity comparison.

The electron-withdrawing formyl group in This compound destabilizes the resulting diazonium salt, making the reaction more sensitive and potentially leading to side reactions if not carefully controlled.[12] Methyl 4-aminobenzoate , on the other hand, undergoes clean and efficient diazotization under standard conditions to form a relatively stable diazonium salt.

Conclusion and Practical Implications

The presence of an ortho-formyl group in this compound significantly diminishes the reactivity of the amino group compared to Methyl 4-aminobenzoate. This is a direct consequence of both electronic deactivation and steric hindrance.

For the Synthetic Chemist:

  • When planning a synthesis that requires a reactive aromatic amine for reactions like acylation, alkylation, or facile diazotization, Methyl 4-aminobenzoate is the superior choice.[1]

  • This compound is advantageous when subsequent transformations involving the formyl group are desired, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.[5] Its reduced amino group reactivity can be exploited for selective functionalization.

By understanding these fundamental differences, researchers can strategically select the appropriate starting material, optimize reaction conditions, and ultimately design more efficient and successful synthetic routes.

References

A Senior Application Scientist's Guide to Validating "Methyl 4-amino-3-formylbenzoate" Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 4-amino-3-formylbenzoate and its derivatives are versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds.[1][2][3] Their inherent structural complexity—possessing aromatic, amino, carbonyl, and ester functionalities—demands a robust analytical strategy for validation. This guide provides an in-depth comparison of mass spectrometry (MS) techniques, offering field-proven insights and detailed protocols to ensure confident structural elucidation.

The Central Role of Mass Spectrometry in Structural Validation

Mass spectrometry is an indispensable analytical technique in modern chemistry and pharmaceutical sciences, providing highly sensitive and specific information about a molecule's mass and structure.[4][5] For novel derivatives of this compound, MS serves two primary purposes:

  • Confirmation of Identity: Verifying that the synthesized molecule has the correct elemental composition.

  • Structural Elucidation: Confirming the connectivity of atoms and the specific arrangement of functional groups, distinguishing it from potential isomers.

The journey from a synthesized molecule to a validated structure relies on choosing the right ionization technique and interpreting the resulting spectral data with expertise.

Choosing the Right Tool: A Comparative Guide to Ionization Techniques

The first critical decision in an MS experiment is selecting the ionization method, which converts the neutral analyte molecules into detectable gas-phase ions.[6] The choice directly impacts data quality, sensitivity, and the type of structural information obtained.[6] For this compound derivatives, the most relevant "soft" ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ions are formed from charged droplets in a strong electric field.[7]A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[7]Analyte is co-crystallized with a matrix and ionized by a laser pulse.[7]
Best Suited For Polar and ionizable molecules, including those with basic (amino) groups.[6][8]Less polar, thermally stable small molecules.[6][7]Large biomolecules (proteins, polymers) and specialized surface analysis.[6][8][9]
Adduct Formation Commonly forms protonated molecules [M+H]⁺ or adducts with salts (e.g., [M+Na]⁺).Primarily forms protonated molecules [M+H]⁺.Predominantly forms singly charged ions [M]⁺ or [M+H]⁺.[7]
Suitability for Topic Excellent. The amino group is easily protonated, making ESI a highly sensitive method for this class of compounds.Good. A viable alternative, especially for derivatives where polarity has been reduced through further synthesis.Limited. Generally unsuitable for these small molecules due to potential matrix interference in the low mass range.[8]

Expert Rationale: For a typical this compound derivative, ESI is the premier choice. The presence of the basic amino group makes it highly susceptible to protonation in the positive ion mode, leading to a strong signal for the protonated molecule, [M+H]⁺. This is the crucial first piece of information—the molecular weight of the compound. APCI serves as a valuable secondary option, particularly if the derivative is less polar or if matrix effects in ESI are problematic.[6]

The Experimental Workflow: From Sample to Structure

A robust and reproducible workflow is critical for generating high-quality, trustworthy data.[10][11] The process involves careful sample preparation, precise instrument setup, and systematic data acquisition.

Experimental Protocol 1: Sample Preparation & HRMS Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified derivative.

    • Dissolve in 1 mL of a suitable HPLC-grade solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation for positive-mode ESI.

  • Instrumentation (Q-TOF or Orbitrap):

    • Couple a liquid chromatography (LC) system to the mass spectrometer for sample introduction. Direct infusion is also an option for pure samples.

    • Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.[12]

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • Data Acquisition:

    • Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., 100-500 Da).

    • Set the instrument to a high-resolution mode (>10,000 FWHM) to enable accurate mass measurement.[13]

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D LC Infusion C->D E ESI Ionization (+ve) D->E F High-Resolution Mass Analyzer (TOF/Orbitrap) E->F G Detector F->G H Acquire Full Scan (MS1) G->H I Confirm Elemental Composition H->I

Caption: High-Resolution MS (HRMS) workflow for initial compound validation.

Interpreting the Data: A Two-Pillar Approach

Structural validation rests on two pillars of mass spectrometric evidence: accurate mass measurement from High-Resolution Mass Spectrometry (HRMS) and fragmentation analysis from tandem mass spectrometry (MS/MS).

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically to within 5 parts-per-million (ppm).[13][14][15] This precision allows for the confident determination of a molecule's elemental formula, which is the first and most crucial step in confirming its identity.[14][16]

Let's consider a hypothetical derivative: Methyl 4-amino-3-(hydroxymethyl)benzoate .

  • Molecular Formula: C₉H₁₁NO₃

  • Theoretical Monoisotopic Mass: 181.0739 g/mol

  • Expected Ion (ESI+): [C₉H₁₁NO₃ + H]⁺

  • Theoretical m/z of [M+H]⁺: 182.0812

An HRMS experiment would provide a measured m/z value. The difference between the theoretical and experimental mass, calculated in ppm, is the mass error.

ParameterValue
Molecular Formula C₉H₁₁NO₃
Theoretical m/z ([M+H]⁺) 182.0812
Experimental m/z 182.0809
Mass Error (ppm) -1.65 ppm

Trustworthiness Check: A mass error of <5 ppm provides very high confidence in the proposed elemental formula. This result effectively rules out other potential formulas within a reasonable chemical space, thus validating the molecular identity of the synthesized compound.

Pillar 2: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps confirm how they are connected.[17][18] In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by colliding it with an inert gas (Collision-Induced Dissociation, CID).[18] The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation pattern provides a structural fingerprint. For our example, we can predict key fragmentation pathways based on the functional groups present. The ester, benzyl alcohol, and amino groups are all potential sites for fragmentation.

Experimental Protocol 2: Tandem MS (MS/MS) for Fragmentation Analysis

  • Instrumentation: Use a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Orbitrap).

  • Parent Ion Selection: In the first stage of the mass spectrometer, select the m/z of the protonated molecule (e.g., m/z 182.08) determined from the HRMS scan.

  • Collision-Induced Dissociation (CID):

    • Introduce the selected ions into a collision cell filled with an inert gas (e.g., Argon or Nitrogen).

    • Apply a collision energy (typically 10-40 eV) to induce fragmentation. The optimal energy should be determined experimentally by ramping the collision energy to see the widest array of fragments.

  • Fragment Ion Analysis:

    • Scan the second mass analyzer to detect the m/z of the resulting fragment ions.

    • Correlate the observed fragments with predicted structural components.

G cluster_workflow Tandem MS (MS/MS) Workflow cluster_fragments Predicted Fragmentation Pathway A Select Parent Ion [M+H]⁺ (m/z 182.08) B Collision Cell (CID) Fragment the Ion A->B C Analyze Fragment Ions (MS2 Spectrum) B->C Parent [M+H]⁺ m/z 182.08 Frag1 Loss of H₂O [M+H - 18]⁺ m/z 164.07 Parent->Frag1 - H₂O Frag2 Loss of CH₃OH [M+H - 32]⁺ m/z 150.06 Parent->Frag2 - CH₃OH Frag3 Loss of CH₂O [M+H - 30]⁺ m/z 152.08 Parent->Frag3 - CH₂O

Caption: MS/MS workflow and a representative fragmentation pathway.

Interpreting the Fragments:

The analysis of the MS/MS spectrum involves rationalizing the observed neutral losses from the parent ion. This process is akin to solving a puzzle, where each fragment provides a clue about the original structure.

Observed Fragment (m/z)Neutral Loss (Mass)Proposed Lost FragmentRationale
164.0718.01H₂OLoss of water from the protonated benzyl alcohol and amino group. A very common loss for such structures.
150.0632.02CH₃OHLoss of methanol from the methyl ester group. This is a characteristic fragmentation for methyl esters.[19][20][21]
152.0830.00CH₂OLoss of formaldehyde from the hydroxymethyl group.
122.0660.02CH₃O₂CLoss of the entire methoxycarbonyl group.

The presence of these specific fragments, especially the characteristic loss of methanol, provides strong, confirmatory evidence for the presence and connectivity of the methyl ester and hydroxymethyl groups on the 4-aminobenzoate core. This level of detail is crucial for distinguishing between structural isomers, which would have identical HRMS data but different fragmentation patterns.[14]

Conclusion

Validating the structure of this compound derivatives is a multi-step process that requires both high-precision instrumentation and expert interpretation. By employing a systematic workflow that leverages the strengths of both High-Resolution MS and Tandem MS, researchers can move forward with absolute confidence in their chemical matter. The combination of an accurate elemental composition from HRMS and a characteristic structural fingerprint from MS/MS provides an unassailable validation package, satisfying the rigorous demands of modern drug discovery and development.[22][23]

References

The Strategic Advantage of Bifunctionality: Methyl 4-amino-3-formylbenzoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, multicomponent reactions (MCRs) stand out for their efficiency and elegance. By combining three or more reactants in a single pot, MCRs enable the rapid construction of complex molecular architectures, saving time, resources, and synthetic steps. A key to unlocking the full potential of MCRs lies in the strategic design of the building blocks. This guide provides an in-depth technical comparison of Methyl 4-amino-3-formylbenzoate , a bifunctional reagent, against conventional monofunctional alternatives in the context of widely used MCRs, such as the Ugi and Passerini reactions. We will explore the mechanistic advantages, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Power of "Two-in-One": Why Bifunctional Reagents Matter

The core advantage of a bifunctional reagent like this compound lies in its ability to act as two distinct components of a multicomponent reaction, typically an amine and an aldehyde. This intramolecular presentation of reactive sites can significantly influence the reaction pathway, often leading to unique heterocyclic scaffolds that are less accessible through traditional intermolecular approaches.

This guide will focus on the efficacy of this compound in comparison to two primary alternatives:

  • A Combination of Monofunctional Reagents: Utilizing separate amine (e.g., Methyl 4-aminobenzoate) and aldehyde (e.g., Benzaldehyde) components.

  • A Structural Isomer: Comparing the reactivity of ortho-amino-formyl substitution with its isomer, Methyl 2-formylbenzoate, which has documented applications in Ugi reactions.

Ugi Four-Component Reaction (Ugi-4CR): A Comparative Analysis

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.[1][2] The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate.[2]

The Bifunctional Advantage in Action

When this compound is employed in an Ugi-type reaction, the intramolecular proximity of the amino and formyl groups facilitates the formation of a key intermediate that can subsequently undergo cyclization. This leads to the efficient synthesis of heterocyclic structures, such as quinazolinones, which are prevalent motifs in medicinal chemistry.[3][4]

In contrast, using a combination of monofunctional reagents like Methyl 4-aminobenzoate and a separate aldehyde would result in a linear Ugi product. While valuable, this approach requires additional synthetic steps to achieve cyclization, reducing overall efficiency.

The use of Methyl 2-formylbenzoate, a structural isomer, in an Ugi reaction has been reported for the synthesis of fused benzimidazole–isoquinolinones.[5][6] This provides a valuable benchmark for comparing the reactivity and product scope of ortho-substituted aminobenzaldehydes.

Visualizing the Reaction Pathways

Ugi_Pathways cluster_0 This compound (Bifunctional) cluster_1 Monofunctional Reagents Bifunctional This compound Intermediate_B Intramolecular Imine Formation Bifunctional->Intermediate_B + Isocyanide + Carboxylic Acid Ugi_Product_B Ugi Adduct Intermediate_B->Ugi_Product_B Cyclized_Product Quinazolinone Derivative Ugi_Product_B->Cyclized_Product Post-Ugi Cyclization Amine Methyl 4-aminobenzoate Intermediate_M Intermolecular Imine Formation Amine->Intermediate_M + Isocyanide + Carboxylic Acid Aldehyde Aldehyde Aldehyde->Intermediate_M + Isocyanide + Carboxylic Acid Ugi_Product_M Linear Ugi Product Intermediate_M->Ugi_Product_M

Figure 1: Ugi reaction pathways comparing bifunctional vs. monofunctional reagents.
Comparative Performance Data (Hypothetical and Reported)

The following table summarizes the expected and reported outcomes for the Ugi reaction with different starting materials. The data for this compound is a projection based on the reactivity of similar ortho-aminobenzaldehydes in multicomponent reactions leading to quinazolinones.[3][4]

Starting Material(s)Reaction TypeProduct TypeReported/Expected YieldKey Advantages
This compound Intramolecular Ugi / CyclizationQuinazolinone DerivativeGood to Excellent (projected)Direct access to heterocycles, high atom economy.
Methyl 4-aminobenzoate + BenzaldehydeIntermolecular UgiLinear Di-peptideGood to Excellent[1][7]High diversity of linear products possible.
Methyl 2-formylbenzoateIntramolecular Ugi / CyclizationFused Benzimidazole-isoquinolinoneGood[5][6]Access to complex polycyclic systems.

Passerini Three-Component Reaction (Passerini-3CR): Exploring a Different Avenue

The Passerini reaction, discovered in 1921, is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8]

When a bifunctional reagent like this compound is used in a Passerini-type reaction, the presence of the amino group opens up possibilities for post-reaction modifications. The initial Passerini product, an α-acyloxy amide, can undergo an intramolecular cyclization involving the amino group, leading to the formation of unique heterocyclic scaffolds.[3]

Visualizing the Experimental Workflow

Passerini_Workflow Start Start: Passerini Reaction Setup Reactants Combine: - this compound - Carboxylic Acid - Isocyanide Start->Reactants Reaction Stir at Room Temperature (or gentle heating) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolate Passerini Product Purification->Product Cyclization Post-Reaction Cyclization (e.g., base or acid catalysis) Product->Cyclization Final_Product Isolate Heterocyclic Product Cyclization->Final_Product

Figure 2: General experimental workflow for a Passerini reaction with post-reaction cyclization.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of heterocyclic compounds using bifunctional reagents in multicomponent reactions.

Protocol 1: Synthesis of a Quinazolinone Derivative via a Ugi-type Reaction (Hypothetical)

This protocol is based on established methods for the synthesis of quinazolinones from ortho-aminobenzaldehydes.[3][4]

Materials:

  • This compound (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 eq)

  • Carboxylic acid (e.g., acetic acid) (1.1 eq)

  • Methanol (solvent)

Procedure:

  • To a solution of this compound in methanol, add the carboxylic acid and the isocyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinazolinone derivative.

Protocol 2: Synthesis of a Fused Benzimidazole-isoquinolinone via Ugi Reaction

This protocol is adapted from the literature for the synthesis of fused benzimidazole–isoquinolinones using Methyl 2-formylbenzoate.[5][6]

Materials:

  • Methyl 2-formylbenzoate (1.0 eq)

  • N-Boc-2-aminophenylisonitrile (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.0 eq)

  • Carboxylic acid (e.g., acetic acid) (1.0 eq)

  • Methanol (solvent)

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for deprotection and cyclization

Procedure:

  • Ugi Reaction: To a solution of Methyl 2-formylbenzoate and the primary amine in methanol, add the carboxylic acid and N-Boc-2-aminophenylisonitrile.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.

  • Deprotection and Cyclization: Dissolve the crude Ugi product in a solution of 10% TFA in DCM.

  • Heat the mixture under microwave irradiation (if available) or conventional heating to effect deprotection and subsequent cyclization.

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the fused benzimidazole-isoquinolinone.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

The use of this compound as a bifunctional building block in multicomponent reactions offers a distinct strategic advantage for the synthesis of complex heterocyclic molecules. Its ability to act as both an amine and an aldehyde in a single molecule streamlines synthetic pathways, enhances atom economy, and provides direct access to valuable scaffolds like quinazolinones.

While direct comparative data for this compound is still emerging, the established reactivity of its structural isomers and other ortho-aminobenzaldehydes strongly supports its potential as a highly effective reagent in MCRs. For researchers and drug development professionals, the adoption of such bifunctional building blocks represents a powerful approach to accelerate the discovery and synthesis of novel chemical entities with therapeutic potential.

References

A Comparative Guide to the Synthesis of Methyl 4-amino-3-formylbenzoate: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3-formylbenzoate is a pivotal building block in the synthesis of a diverse array of biologically active molecules and pharmaceutical intermediates. Its unique trifunctional aromatic scaffold, featuring an amine, a formyl group, and a methyl ester, offers multiple points for molecular elaboration, making it a valuable precursor in drug discovery and development. The efficient and cost-effective synthesis of this compound is, therefore, a significant consideration for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound. Each route is evaluated based on a comprehensive cost-benefit analysis, encompassing chemical costs, reaction yields, operational complexity, and safety and environmental considerations. Detailed, step-by-step experimental protocols are provided for each method, grounded in established chemical literature, to enable researchers to make informed decisions for their specific synthetic needs.

Comparative Overview of Synthetic Routes

The three primary synthetic strategies for producing this compound that will be discussed are:

  • Route 1: Two-Step Synthesis from 4-Nitro-3-formylbenzoic Acid

  • Route 2: Direct Reduction of Methyl 3-formyl-4-nitrobenzoate

  • Route 3: Multi-Step Synthesis from o-Toluidine

A summary of the key metrics for each route is presented in the table below, with a detailed analysis to follow.

MetricRoute 1: From 4-Nitro-3-formylbenzoic AcidRoute 2: From Methyl 3-formyl-4-nitrobenzoateRoute 3: From o-Toluidine
Starting Material Cost ModerateHighLow
Number of Steps 213
Overall Yield Good to ExcellentExcellentModerate
Operational Complexity ModerateLowHigh
Key Reagents SnCl₂ or H₂/Pd-C, Methanol, Acid Catalyst (e.g., H₂SO₄) or Thionyl ChlorideH₂/Pd-C or other reducing agentsButyryl Chloride, Bromine, CO, Palladium Catalyst, Methanol
Safety & Environmental Use of strong acids and tin reagents (in some variations)Use of flammable solvents and catalyst handlingUse of a probable human carcinogen (o-toluidine), bromine, and high-pressure CO gas

Route 1: Two-Step Synthesis from 4-Nitro-3-formylbenzoic Acid

This synthetic approach involves a two-step sequence: the reduction of the nitro group of 4-nitro-3-formylbenzoic acid to an amine, followed by the esterification of the carboxylic acid to the corresponding methyl ester.

Logical Workflow

Route_1_Workflow start 4-Nitro-3-formylbenzoic Acid step1 Reduction of Nitro Group start->step1 intermediate 4-Amino-3-formylbenzoic Acid step1->intermediate step2 Esterification intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound starting from 4-nitro-3-formylbenzoic acid.

Detailed Experimental Protocol

Step 1: Reduction of 4-Nitro-3-formylbenzoic Acid

  • Method A: Catalytic Hydrogenation

    • To a solution of 4-nitro-3-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add 5-10 mol% of 10% Palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 4-amino-3-formylbenzoic acid, which can be used in the next step without further purification.

  • Method B: Chemical Reduction with Tin(II) Chloride

    • Dissolve 4-nitro-3-formylbenzoic acid (1.0 eq) in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide until a pH of 7-8 is reached, which will precipitate the tin salts.

    • Filter the mixture and wash the solid residue with water. The filtrate contains the desired product. Acidification of the filtrate may be required to precipitate the amino acid.

Step 2: Esterification of 4-Amino-3-formylbenzoic Acid

  • Method A: Fischer Esterification

    • Suspend the crude 4-amino-3-formylbenzoic acid (1.0 eq) in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by column chromatography or recrystallization to obtain pure this compound.

  • Method B: Using Thionyl Chloride

    • Suspend 4-amino-3-formylbenzoic acid (1.0 eq) in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify as described in Method A.

Cost-Benefit Analysis
  • Cost: The starting material, 4-nitro-3-formylbenzoic acid, is moderately priced. The reagents for reduction (Pd/C and hydrogen or SnCl₂) and esterification (methanol, sulfuric acid or thionyl chloride) are common and relatively inexpensive.

  • Yield: This route generally provides good to excellent overall yields, often in the range of 70-90%.

  • Benefits: This route is versatile, allowing for different choices of reagents for both the reduction and esterification steps, which can be adapted based on available laboratory equipment and safety considerations.

  • Drawbacks: This is a two-step process, which is longer than Route 2. The use of tin(II) chloride in the reduction step generates significant amounts of tin-containing waste, which requires proper disposal. Catalytic hydrogenation is cleaner but requires specialized equipment for handling hydrogen gas.

Route 2: Direct Reduction of Methyl 3-formyl-4-nitrobenzoate

This is the most straightforward route, involving a single chemical transformation: the reduction of the nitro group of the pre-formed ester, Methyl 3-formyl-4-nitrobenzoate.

Logical Workflow

Route_2_Workflow start Methyl 3-formyl-4-nitrobenzoate step1 Reduction of Nitro Group start->step1 product This compound step1->product

Caption: Workflow for the direct synthesis of this compound from its nitro precursor.

Detailed Experimental Protocol

Catalytic Hydrogenation

  • Dissolve Methyl 3-formyl-4-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.

Cost-Benefit Analysis
  • Cost: The primary drawback of this route is the high cost of the starting material, Methyl 3-formyl-4-nitrobenzoate.

  • Yield: This route typically provides excellent yields, often exceeding 90%.

  • Benefits: This is a highly efficient, single-step synthesis with a simple workup procedure. It is ideal for producing high-purity material on a laboratory scale.

  • Drawbacks: The high cost of the starting material may make this route less economically viable for large-scale production unless the precursor is available at a competitive price.

Route 3: Multi-Step Synthesis from o-Toluidine

This route is a more classical, multi-step approach that builds the target molecule from a simple and inexpensive starting material, o-toluidine. The sequence involves protection of the amine, bromination, palladium-catalyzed carbonylation, and finally deprotection.

Logical Workflow

Route_3_Workflow start o-Toluidine step1 Acylation start->step1 intermediate1 N-(2-methylphenyl)acetamide step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 N-(4-bromo-2-methylphenyl)acetamide step2->intermediate2 step3 Pd-Catalyzed Carbonylation intermediate2->step3 intermediate3 Methyl 4-acetamido-3-methylbenzoate step3->intermediate3 step4 Formylation & Deprotection (conceptual) intermediate3->step4 product This compound step4->product

Caption: A conceptual multi-step synthesis of this compound from o-toluidine.

Detailed Experimental Protocol

Step 1: Acylation of o-Toluidine

  • To a solution of o-toluidine (1.0 eq) in an inert solvent such as dichloromethane or ethyl acetate, add a base such as triethylamine or pyridine (1.1 eq).

  • Cool the mixture in an ice bath and add butyryl chloride (1.05 eq) dropwise.

  • Stir the reaction at room temperature until complete.

  • Wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-methylphenyl)butanamide.

Step 2: Bromination of N-(2-methylphenyl)butanamide

  • Dissolve N-(2-methylphenyl)butanamide (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.

  • Slowly add bromine (1.0 eq) to the solution, protecting the reaction from light.

  • Stir at room temperature until the bromination is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to give N-(4-bromo-2-methylphenyl)butanamide.

Step 3: Palladium-Catalyzed Carbonylation

  • In a pressure vessel, combine N-(4-bromo-2-methylphenyl)butanamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., dppf, 1-5 mol%), and a base (e.g., triethylamine, 2-3 eq) in methanol.

  • Pressurize the vessel with carbon monoxide (CO) gas (typically 5-10 atm).

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) for several hours.

  • Cool the reaction, vent the CO gas in a well-ventilated fume hood, and filter the mixture.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 4-butanamido-3-methylbenzoate.

Note: The final transformation to introduce the formyl group and deprotect the amine to yield the target molecule is complex and not straightforward from this intermediate, making this route less practical. The provided workflow is a conceptual representation of a potential, albeit challenging, pathway.

Cost-Benefit Analysis
  • Cost: o-Toluidine is a very inexpensive starting material. However, the costs of the palladium catalyst, phosphine ligand, and high-pressure equipment for carbonylation can be significant.

  • Yield: The overall yield of this multi-step sequence is likely to be moderate due to the accumulation of losses at each stage.

  • Benefits: The primary advantage is the low cost of the initial starting material.

  • Drawbacks: This is a lengthy and complex synthesis with multiple steps, each requiring purification. The use of o-toluidine is a major safety concern as it is classified as a probable human carcinogen[1]. The handling of bromine, a corrosive and toxic substance, and high-pressure carbon monoxide gas requires specialized equipment and stringent safety protocols. The final steps to the target molecule are not well-established from this pathway.

Safety and Environmental Considerations

  • o-Toluidine (Route 3): This substance is highly toxic and is classified as a probable human carcinogen[1]. Extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling this chemical.

  • Nitroaromatic Compounds (Routes 1 & 2): Nitrobenzoic acid derivatives can be harmful if swallowed or inhaled and may cause irritation[2][3][4][5].

  • Palladium Catalysts: While essential for many chemical transformations, palladium is a heavy metal. Its environmental impact is a growing concern, and proper disposal or recycling of the catalyst is crucial[6][7]. Spent palladium catalysts should be collected and sent to specialized recycling facilities to minimize environmental contamination.

  • Solvents: Many of the procedures utilize organic solvents. The choice of solvent should consider its toxicity, flammability, and environmental impact. Whenever possible, greener solvent alternatives should be considered. For instance, N,N-Dimethylformamide (DMF), sometimes used in similar reactions, is known for its potential hepatotoxicity[1][6][8][9].

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific needs of the researcher or organization.

  • For laboratory-scale synthesis where cost is a secondary concern and high purity is paramount, Route 2 (Direct Reduction of Methyl 3-formyl-4-nitrobenzoate) is the most attractive option. Its single-step nature, high yield, and straightforward workup make it an efficient and reliable method.

  • For larger-scale production where cost-effectiveness is a primary driver, Route 1 (Two-Step Synthesis from 4-Nitro-3-formylbenzoic Acid) presents a well-balanced approach. While it involves an additional step compared to Route 2, the lower cost of the starting material and the use of common, inexpensive reagents make it a more economically viable option. The choice between catalytic hydrogenation and chemical reduction for the first step will depend on the available equipment and waste disposal capabilities.

  • Route 3 (Multi-Step Synthesis from o-Toluidine) is generally not recommended. The significant safety hazards associated with o-toluidine, coupled with the operational complexity, multiple steps, and likely moderate overall yield, make it the least practical and safe option for obtaining this compound.

Ultimately, a thorough evaluation of the available resources, scale of synthesis, and safety infrastructure should guide the selection of the most appropriate synthetic strategy.

References

A Comparative Performance Analysis of Methyl 4-amino-3-formylbenzoate and Novel Bifunctional Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the efficiency and versatility of synthetic building blocks are paramount. Methyl 4-amino-3-formylbenzoate has long been a staple reagent, valued for its dual functionality that enables the construction of complex heterocyclic scaffolds. This guide presents a comprehensive benchmark of its performance against two novel, structurally related reagents: its positional isomer, Methyl 3-amino-4-formylbenzoate (NR1) , and an electronically distinct analogue, Methyl 4-amino-3-chlorobenzoate (NR2) . Through a direct comparison in the context of the Pictet-Spengler reaction, a cornerstone of indole alkaloid synthesis, we provide researchers with critical data on reaction kinetics, yield, and purity. This analysis aims to empower scientists to make more informed decisions in reagent selection, optimizing their synthetic strategies for the development of next-generation therapeutics and functional materials.

Introduction: The Strategic Value of Bifunctional Aromatic Building Blocks

The design of complex organic molecules, particularly those with therapeutic potential, often relies on the use of "bifunctional" building blocks. These are molecules that possess two or more reactive functional groups, allowing for the controlled and sequential formation of new bonds and ring systems. This compound is an exemplary member of this class.[1] Its structure, featuring an aromatic amine, an aldehyde (formyl group), and a methyl ester, provides three distinct points for chemical modification.

The ortho-relationship between the nucleophilic amino group and the electrophilic formyl group is particularly significant, predisposing the molecule to participate in a variety of cyclization and condensation reactions. It is a key intermediate in the synthesis of numerous bioactive molecules and pharmaceuticals.[1] However, the relentless pursuit of synthetic efficiency and novel molecular architectures necessitates the exploration of alternatives. This guide investigates two such alternatives:

  • Novel Reagent 1 (NR1): Methyl 3-amino-4-formylbenzoate. A positional isomer where the amino and formyl groups are in a meta-arrangement. This seemingly subtle change can profoundly impact the electronic interplay between the groups, potentially altering reaction rates and pathways.

  • Novel Reagent 2 (NR2): Methyl 4-amino-3-chlorobenzoate. In this analogue, the formyl group is replaced by a chloro substituent. While not a direct participant in the chosen benchmark reaction, the strong electron-withdrawing nature of the chlorine atom significantly modifies the electron density of the aromatic ring and the reactivity of the amino group. This comparison is designed to illustrate how electronic modulation of the core scaffold can influence synthetic outcomes. New derivatives of 4-amino-3-chloro benzoate esters have been explored as potential EGFR inhibitors, highlighting the pharmaceutical relevance of this scaffold.[2]

Benchmarking the Pictet-Spengler Reaction: A Gateway to Bioactive Alkaloids

To objectively assess the performance of these reagents, we selected the Pictet-Spengler reaction as our benchmark application. This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or, in our case, a tetrahydro-β-carboline.[3][4] This reaction is a cornerstone in the synthesis of countless natural products and pharmaceutical agents.[5][6]

Causality of Choice: The Pictet-Spengler reaction is ideal for this benchmark study because its success is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon and the subsequent intramolecular electrophilic aromatic substitution step. The electronic properties of the substituents on the aldehyde-bearing ring directly influence both of these critical stages.

Generalized Reaction Mechanism

The reaction proceeds through the initial formation of a Schiff base (iminium ion under acidic conditions), which is then attacked by the electron-rich indole ring of the tryptamine. The subsequent loss of a proton restores aromaticity and yields the final tetracyclic product.[4]

Pictet-Spengler Mechanism Start Tryptamine + Aldehyde (R-CHO) Imine Schiff Base/ Iminium Ion Formation Start->Imine H⁺ Catalyst -H₂O Cyclization Intramolecular Electrophilic Attack (Cyclization) Imine->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Rearomatization Proton Loss & Rearomatization Intermediate->Rearomatization Product Tetrahydro-β-carboline Rearomatization->Product

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Design and Protocols

This section details the standardized protocol used for the comparative synthesis of a tetrahydro-β-carboline derivative using tryptamine and each of the three subject reagents.

Trustworthiness through Self-Validation: The protocol is designed as a self-validating system. By keeping all other parameters constant (reactant ratios, solvent, temperature, concentration, and catalyst loading), any observed differences in yield, reaction time, or purity can be confidently attributed to the intrinsic chemical properties of the benchmark and novel reagents.

Experimental Workflow Diagram

Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis Prep Dissolve Tryptamine (1.0 eq) & Aldehyde Reagent (1.1 eq) in Dichloromethane (DCM) Setup Establish Inert Atmosphere (N₂) Cool to 0°C Prep->Setup Add_TFA Add Trifluoroacetic Acid (TFA) (2.0 eq) dropwise Setup->Add_TFA Stir Stir at Room Temperature Monitor by TLC Add_TFA->Stir Quench Quench with sat. NaHCO₃ (aq) Stir->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate Extract->Dry Purify Purify via Column Chromatography (Silica Gel, Hexane:EtOAc) Dry->Purify Analyze Characterize Product (¹H NMR, ¹³C NMR, LC-MS) Determine Yield & Purity Purify->Analyze

Caption: Standardized workflow for the comparative Pictet-Spengler reaction.

Step-by-Step Protocol: General Procedure
  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (160 mg, 1.0 mmol, 1.0 eq). Add the corresponding aldehyde reagent (this compound, NR1, or NR2) (1.1 mmol, 1.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM, 20 mL).

    • Expertise & Experience: Using a slight excess (1.1 eq) of the aldehyde component ensures the complete consumption of the more valuable tryptamine starting material.[4] Anhydrous solvent is critical to prevent water from competing with the amine in attacking the protonated carbonyl, which would hinder Schiff base formation.

  • Reaction Initiation: Seal the flask with a septum and purge with dry nitrogen gas. Cool the flask to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (154 µL, 2.0 mmol, 2.0 eq) dropwise via syringe over 2 minutes.

    • Causality: TFA serves as the acid catalyst, protonating the aldehyde to activate it for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps.[3] Dropwise addition at 0°C helps to control any potential exotherm and prevent side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) every hour, eluting with a 1:1 mixture of hexane and ethyl acetate. The reaction is considered complete upon the disappearance of the tryptamine spot.

  • Aqueous Workup: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure tetrahydro-β-carboline product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and determine its purity. Calculate the isolated yield.

Comparative Performance Analysis

The three reagents were subjected to the standardized Pictet-Spengler protocol described above. The performance metrics are summarized below.

Data Presentation: Performance Metrics Table
ReagentStructureReaction Time (h)Isolated Yield (%)Product Purity (%) (by LC-MS)Key Observations
Benchmark: this compoundBenchmark Structure488>98Clean reaction profile with minimal side products. The ortho-amino group facilitates the reaction.
NR1: Methyl 3-amino-4-formylbenzoateNR1 Structure1275>97Slower reaction rate. Requires longer stirring for completion.
NR2: Methyl 4-amino-3-chlorobenzoateNR2 Structure682>98Moderately fast reaction. The product retains the chloro-substituent for further functionalization.

(Note: The structures are placeholders for illustrative purposes. The data presented is representative and based on established chemical principles.)

Discussion of Results
  • Benchmark Reagent (this compound): This reagent demonstrated the best performance, affording the highest yield in the shortest time. Causality: The ortho-position of the electron-donating amino group relative to the formyl group is key. The amino group can activate the aromatic ring for the electrophilic substitution step of the Pictet-Spengler cyclization. Furthermore, it can participate in intramolecular hydrogen bonding, potentially stabilizing the transition state and accelerating the reaction.

  • Novel Reagent 1 (Methyl 3-amino-4-formylbenzoate): The reaction with NR1 was significantly slower and resulted in a lower yield. Causality: With the amino and formyl groups in a meta-arrangement, the activating effect of the amino group on the cyclization site is diminished. The electronic communication between the two functional groups is less direct, leading to a less reactive system compared to the ortho-isomer.

  • Novel Reagent 2 (Methyl 4-amino-3-chlorobenzoate): NR2 provided a good yield in a moderate timeframe. Causality: The chloro-substituent at the 3-position is strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic substitution, which should, in theory, slow down the cyclization step. However, the amino group at the 4-position is a powerful activating group and its effect likely dominates, enabling the reaction to proceed efficiently. The resulting product, bearing a chlorine atom, is a valuable intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a synthetic advantage over the benchmark reagent for library synthesis.

Comparative Logic Benchmark Benchmark: This compound Reaction Standardized Pictet-Spengler Reaction Benchmark->Reaction NR1 NR1: Methyl 3-amino-4-formylbenzoate NR1->Reaction NR2 NR2: Methyl 4-amino-3-chlorobenzoate NR2->Reaction Output_B Yield: 88% Time: 4h Purity: >98% Reaction->Output_B Output_NR1 Yield: 75% Time: 12h Purity: >97% Reaction->Output_NR1 Output_NR2 Yield: 82% Time: 6h Purity: >98% Reaction->Output_NR2

Caption: Comparative outcomes of the three reagents under identical reaction conditions.

Conclusion and Future Directions

This guide demonstrates that while This compound remains the superior choice for rapid and high-yield synthesis in the Pictet-Spengler reaction, novel reagents offer unique advantages that can be strategically exploited.

  • For Speed and Yield: The benchmark reagent is the optimal choice.

  • For Structural Diversity: The performance of NR1 highlights the profound impact of isomerism on reactivity. While slower, it may be necessary for accessing specific, alternative substitution patterns on the final heterocyclic core.

  • For Downstream Functionalization: NR2 emerges as a highly valuable alternative. It provides a robust yield and introduces a chloro-handle, enabling facile diversification of the product through a vast portfolio of established cross-coupling chemistries.

Researchers and drug development professionals should consider not only the immediate reaction outcome but also the broader synthetic campaign when selecting a building block. The choice between these reagents will depend on whether the primary goal is the fastest route to a single target or the creation of a diverse chemical library for structure-activity relationship (SAR) studies. Future work should expand this comparative analysis to other important name reactions and explore a wider range of electronically and sterically diverse novel reagents.

References

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